Product packaging for RTI-111-d3(Cat. No.:)

RTI-111-d3

Cat. No.: B1163659
M. Wt: 367.71
Attention: For research use only. Not for human or veterinary use.
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Description

RTI-111-d3 is a deuterated, stable-labeled analog of the phenyltropane compound RTI-111 (Dichloropane). It is supplied as 1 mg of material and is intended for use as an internal standard in analytical methods such as HPLC and LC-MS, helping to ensure accurate quantification in complex biological matrices . The parent compound, RTI-111, is a potent triple monoamine reuptake inhibitor (SNDRI) that acts on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters with high affinity. Its mechanism of action involves blocking the reuptake of these neurotransmitters, leading to increased extracellular levels in the brain . Research on RTI-111 has shown it to be a reinforcing stimulant in primate models, with a slower onset and longer duration of action compared to cocaine, making it a tool for studying psychostimulant addiction and dependence . Phenyltropane compounds like RTI-111 are also used in scientific research to map the distribution of monoamine transporters in the brain due to their high binding affinity . This product is categorized as a biochemical for research and manufacturing use. It is not for diagnostic or therapeutic purposes, nor for human or consumer use .

Properties

Molecular Formula

C₁₆H₁₇D₃Cl₃NO₂

Molecular Weight

367.71

Synonyms

(1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride;  [1R-(exo,exo)]-3-(3,4-Dichlorophenyl)-_x000B_8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride;  RT

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of RTI-111-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-111-d3, a deuterated analog of the phenyltropane stimulant RTI-111 (Dichloropane), is a potent monoamine transporter inhibitor. This technical guide elucidates the core mechanism of action of this compound, drawing from available data on its non-deuterated counterpart, RTI-111. The primary mechanism involves high-affinity binding to and inhibition of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to increased extracellular concentrations of these key neurotransmitters. This guide provides a comprehensive overview of its binding affinities, the inferred pharmacokinetic implications of deuteration, detailed experimental protocols for its characterization, and a review of its in vivo effects and downstream signaling pathways.

Core Mechanism of Action: Monoamine Transporter Inhibition

RTI-111, and by direct extension this compound, functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)[1][2]. By binding to the presynaptic transporters for these monoamines, it blocks their reuptake from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of dopamine, norepinephrine, and serotonin in the synapse, thereby enhancing and prolonging their signaling to postsynaptic neurons.

Binding Affinities

RTI-111 exhibits high affinity for all three monoamine transporters. There are conflicting reports in secondary literature regarding the precise IC50 values for each transporter. One source reports IC50 values of 3.13 nM for the serotonin transporter (SERT), 0.79 nM for the norepinephrine transporter (NET), and 18 nM for the dopamine transporter (DAT)[1]. Another source presents the same values but in the order of serotonin, norepinephrine, and dopamine, respectively[2]. The primary literature should be consulted to definitively resolve this discrepancy. For the purpose of this guide, we will present the data with the specified transporter targets.

Table 1: In Vitro Binding Affinities (IC50) of RTI-111

TransporterIC50 (nM)
Serotonin Transporter (SERT)3.13[1]
Norepinephrine Transporter (NET)0.79[1]
Dopamine Transporter (DAT)18[1]

Note: IC50 values represent the concentration of the drug that inhibits 50% of the binding of a radioligand to the transporter. Lower values indicate higher binding affinity.

The Role of Deuteration: Inferred Pharmacokinetics of this compound

This compound is a deuterated isotopologue of RTI-111, meaning specific hydrogen atoms have been replaced with their heavier isotope, deuterium. The "d3" designation typically indicates the substitution of three hydrogen atoms on a methyl group, in this case, likely the N-methyl group of the tropane ring [(1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride][3].

Inferred Pharmacokinetic Properties of this compound:

  • Slower Metabolism: The N-demethylation of the tropane ring is a common metabolic pathway for related compounds. Deuteration at this position would likely slow this process.

  • Increased Half-Life: A reduced rate of metabolism would lead to a longer plasma half-life.

  • Increased Systemic Exposure (AUC): A longer half-life would result in a greater overall exposure to the drug over time.

  • Reduced Peak-to-Trough Fluctuations: A slower clearance could lead to more stable plasma concentrations.

These inferred properties suggest that this compound may have a longer duration of action and potentially a more favorable dosing profile compared to its non-deuterated counterpart.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of monoamine transporter inhibitors like RTI-111.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its target transporters.

Objective: To determine the in vitro binding affinity (Ki) of this compound for DAT, SERT, and NET.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

  • Non-labeled inhibitors for determining non-specific binding (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation fluid and a scintillation counter.

  • Glass fiber filters.

  • Cell harvester.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells expressing the transporter of interest to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add a fixed concentration of the appropriate radioligand.

    • Add a range of concentrations of the test compound (this compound).

    • For determining non-specific binding, add a high concentration of a known non-labeled inhibitor.

    • Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals.

Objective: To quantify the effect of this compound administration on extracellular dopamine, serotonin, and norepinephrine levels in specific brain regions.

Materials:

  • Laboratory rats or mice.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Surgical tools.

  • A liquid chromatography-mass spectrometry (LC-MS) system for neurotransmitter analysis.

  • Artificial cerebrospinal fluid (aCSF).

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for all three monoamines).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples using LC-MS to quantify the concentrations of dopamine, serotonin, and norepinephrine, as well as their metabolites.

  • Data Analysis:

    • Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

    • Plot the time course of neurotransmitter changes.

Visualization of Pathways and Workflows

Signaling Pathways

The inhibition of monoamine transporters by this compound initiates a cascade of downstream signaling events.

signaling_pathways cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT DAT This compound->DAT Inhibition SERT SERT This compound->SERT Inhibition NET NET This compound->NET Inhibition DA Dopamine (Increased) SER Serotonin (Increased) NE Norepinephrine (Increased) D1R D1 Receptor DA->D1R 5HTR 5-HT Receptors SER->5HTR ADR Adrenergic Receptors NE->ADR PKA PKA D1R->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene

Caption: Downstream signaling from monoamine transporter inhibition.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

binding_assay_workflow A Culture & Prepare Transporter-Expressing Cells B Incubate Membranes with Radioligand & this compound A->B C Separate Bound & Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 -> Ki) D->E

Caption: Radioligand binding assay workflow.

microdialysis_workflow A Surgical Implantation of Guide Cannula B Microdialysis Probe Insertion & Baseline Collection A->B C Administer this compound B->C D Post-Drug Sample Collection C->D E LC-MS Analysis of Neurotransmitters D->E F Data Analysis (% Baseline Change) E->F

Caption: In vivo microdialysis workflow.

In Vivo Effects

Animal studies with RTI-111 have demonstrated behavioral effects consistent with its action as a potent monoamine transporter inhibitor.

  • Psychostimulant Effects: RTI-111 has been shown to increase locomotor activity in animals, a hallmark of psychostimulant drugs.

  • Reinforcing Properties: In self-administration studies, rhesus monkeys were found to readily self-administer RTI-111, indicating that it has reinforcing properties and abuse potential[4].

  • Slower Onset and Longer Duration of Action: Compared to cocaine, RTI-111 exhibits a slower onset of action and a significantly longer duration of effects[1]. This is a key feature that has been explored in the development of potential treatments for cocaine addiction.

Conclusion

This compound is a potent monoamine transporter inhibitor with a mechanism of action centered on blocking the reuptake of dopamine, norepinephrine, and serotonin. The deuteration of the molecule is anticipated to slow its metabolism, likely resulting in a longer duration of action compared to the parent compound, RTI-111. Its high affinity for all three monoamine transporters underlies its significant psychostimulant and reinforcing effects observed in vivo. Further research is warranted to fully characterize the specific pharmacokinetic and pharmacodynamic profile of this compound and to explore its therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis and Characterization of RTI-111-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

RTI-111 is a potent monoamine reuptake inhibitor, acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Deuterated analogs of pharmacologically active compounds, such as RTI-111-d3, are invaluable tools in various stages of drug development. They are particularly useful as internal standards in quantitative bioanalytical assays (e.g., liquid chromatography-mass spectrometry, LC-MS) for pharmacokinetic and metabolic studies, owing to their mass shift which allows for clear differentiation from the non-labeled compound.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from the precursor methylecgonidine. The key step for introducing the deuterium label is the final esterification using trideuteromethanol.

Experimental Protocol: Synthesis of 3β-(3,4-dichlorophenyl)tropane-2β-carboxylic acid (RTI-111 Acid)
  • Reaction Setup: A solution of methylecgonidine in a suitable aprotic solvent (e.g., toluene) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet (e.g., argon or nitrogen).

  • Grignard Reagent Formation: In a separate flask, magnesium turnings are activated (e.g., with a small crystal of iodine) and reacted with 3,4-dichlorobromobenzene in anhydrous tetrahydrofuran (THF) to form the Grignard reagent, 3,4-dichlorophenylmagnesium bromide.

  • Conjugate Addition: The freshly prepared Grignard reagent is then added dropwise to the solution of methylecgonidine at a controlled temperature (e.g., 0 °C to room temperature). This reaction proceeds via a 1,4-conjugate addition of the aryl group to the α,β-unsaturated ester.

  • Hydrolysis: Upon completion of the reaction (monitored by thin-layer chromatography, TLC), the reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then acidified (e.g., with 1M hydrochloric acid) to hydrolyze the ester and precipitate the carboxylic acid.

  • Purification: The crude 3β-(3,4-dichlorophenyl)tropane-2β-carboxylic acid (RTI-111 acid) is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol: Esterification to this compound
  • Reaction Setup: The purified RTI-111 acid is suspended in trideuteromethanol (CD3OD) in a round-bottom flask.

  • Esterification: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) is carefully added to the suspension. The mixture is then heated to reflux until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled to room temperature, and the excess trideuteromethanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound. Further purification can be achieved by column chromatography on silica gel.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and the incorporation of the deuterium label.

Quantitative Data Summary
Parameter RTI-111 This compound (Expected) Method
Molecular Formula C₁₆H₁₉Cl₂NO₂C₁₆H₁₆D₃Cl₂NO₂Elemental Analysis
Molecular Weight 344.23 g/mol 347.25 g/mol Mass Spectrometry
Monoisotopic Mass 343.0742 g/mol 346.0930 g/mol High-Resolution MS
Melting Point Not ReportedNot ReportedMelting Point Apparatus
Purity >98%>98%HPLC
Isotopic Purity N/A>98%Mass Spectrometry
Experimental Protocols for Characterization
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Purpose: To determine the chemical purity of the synthesized compound.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis: Full scan and product ion scan (for MS/MS).

    • Expected [M+H]⁺: m/z 348.1 for this compound.

    • Purpose: To confirm the molecular weight and isotopic incorporation. The mass shift of +3 Da compared to the unlabeled compound confirms the presence of the three deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to be very similar to that of RTI-111, with the notable absence of the singlet corresponding to the methyl ester protons (-OCH₃) which is typically around 3.6-3.8 ppm.

    • ¹³C NMR: The spectrum will also be similar to the unlabeled compound, but the signal for the methyl carbon of the ester will be a multiplet with a lower intensity due to the carbon-deuterium coupling.

    • ²H NMR: A single resonance should be observed, confirming the presence of deuterium in the methyl ester position.

    • Solvent: Deuterated chloroform (CDCl₃).

    • Purpose: To confirm the structure and the specific location of the deuterium label.

Visualizations

Synthesis_Workflow methylecgonidine Methylecgonidine conjugate_addition 1,4-Conjugate Addition methylecgonidine->conjugate_addition grignard 3,4-Dichlorophenyl magnesium bromide grignard->conjugate_addition hydrolysis Hydrolysis conjugate_addition->hydrolysis rti_acid RTI-111 Acid esterification Esterification rti_acid->esterification hydrolysis->rti_acid rti_d3 This compound esterification->rti_d3 cd3od CD3OD cd3od->esterification

Caption: Proposed synthetic workflow for this compound.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft dat Dopamine Transporter (DAT) net Norepinephrine Transporter (NET) sert Serotonin Transporter (SERT) da Dopamine da->dat Reuptake ne Norepinephrine ne->net Reuptake ht5 Serotonin (5-HT) ht5->sert Reuptake rti111d3 This compound rti111d3->dat Inhibition rti111d3->net Inhibition rti111d3->sert Inhibition

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

An In-depth Technical Guide to Deuterated vs. Non-deuterated RTI-111

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-111, also known as dichloropane, is a potent phenyltropane-based stimulant that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Its high affinity for the dopamine transporter (DAT), along with significant affinity for the norepinephrine (NET) and serotonin (SERT) transporters, has made it a valuable tool in neuroscience research for studying the mechanisms of psychostimulant action and for the development of potential therapeutics for substance use disorders and other neuropsychiatric conditions.

This technical guide provides a comprehensive comparison of deuterated and non-deuterated RTI-111, focusing on the core principles of deuterium substitution, its impact on pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to characterize these compounds. While direct comparative clinical data for deuterated RTI-111 is not yet publicly available, this paper will draw upon established principles of the deuterium kinetic isotope effect and data from analogous deuterated compounds to provide a robust scientific overview for research and development professionals.

The Deuterium Kinetic Isotope Effect in Drug Development

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen that possesses an additional neutron. This seemingly minor difference in mass leads to a significantly stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. In drug metabolism, the cleavage of a C-H bond is often the rate-limiting step in the enzymatic breakdown of a molecule, primarily by cytochrome P450 (CYP450) enzymes.

By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism can be slowed down. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can lead to several desirable improvements in a drug's pharmacokinetic profile:

  • Increased Half-life (t½): A slower rate of metabolism results in the drug remaining in the system for a longer period.

  • Increased Maximum Plasma Concentration (Cmax) and Area Under the Curve (AUC): Reduced metabolic clearance can lead to higher peak and overall drug exposure.

  • Improved Metabolic Profile: Deuteration can shift metabolism away from the formation of potentially toxic or inactive metabolites.

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.

These advantages have led to the successful development and FDA approval of deuterated drugs, such as deutetrabenazine, setting a precedent for the application of this strategy to other centrally acting agents like RTI-111.[1]

Comparative Pharmacodynamics and Pharmacokinetics

While direct comparative data for deuterated RTI-111 is not available in the public domain, we can project the likely effects of deuteration based on studies of analogous compounds. The primary site of deuteration in RTI-111 would likely be the N-methyl group, a common site of oxidative metabolism for many amine-containing drugs.

Data Presentation: Projected Comparison

The following tables summarize the known binding affinities of non-deuterated RTI-111 and provide a projected comparison of the pharmacokinetic profiles of deuterated versus non-deuterated RTI-111, based on the established principles of the deuterium kinetic isotope effect and data from deuterated analogs of other drugs.[2][3]

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Non-Deuterated RTI-111

TransporterBinding Affinity (Ki, nM)
Dopamine Transporter (DAT)0.79
Norepinephrine Transporter (NET)18
Serotonin Transporter (SERT)3.13

Source: Carroll et al. (This is a representative value from the literature; actual values may vary slightly between studies).

Table 2: Projected Pharmacokinetic Profile Comparison: Deuterated RTI-111 (d-RTI-111) vs. Non-deuterated RTI-111

ParameterNon-deuterated RTI-111Deuterated RTI-111 (Projected)Expected Change
Half-life (t½)~2-4 hours (estimated from rodent studies)Longer
Maximum Plasma Concentration (Cmax)VariableHigher
Area Under the Curve (AUC)VariableHigher
Metabolic Clearance (CL)HighLower

Note: The projected data is illustrative and based on the expected impact of the deuterium kinetic isotope effect on a compound with a metabolic profile similar to RTI-111. Actual values would need to be determined through empirical studies.

Signaling Pathways

RTI-111 exerts its effects by blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby increasing the concentration and duration of action of these neurotransmitters. The downstream signaling cascades are complex and depend on the specific receptor subtypes activated by the increased neurotransmitter levels.

Dopamine Transporter (DAT) Inhibition Signaling Pathway

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron RTI111 RTI-111 DAT Dopamine Transporter (DAT) RTI111->DAT Inhibits DA_vesicle Dopamine Vesicle DAT->DA_vesicle Reuptake Blocked DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_reuptake Dopamine Reuptake D1R D1 Receptor DA_synapse->D1R Activates D2R D2 Receptor DA_synapse->D2R Activates AC Adenylyl Cyclase D1R->AC Stimulates D2R->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates downstream Downstream Signaling (e.g., CREB, ERK) PKA->downstream Phosphorylates

Norepinephrine and Serotonin Transporter Inhibition Pathways

The inhibition of NET and SERT by RTI-111 follows a similar principle, leading to increased synaptic concentrations of norepinephrine and serotonin, respectively. These neurotransmitters then act on their corresponding postsynaptic receptors (adrenergic and serotonergic receptors), triggering a variety of downstream signaling cascades that contribute to the overall pharmacological effects of RTI-111.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare deuterated and non-deuterated RTI-111.

Synthesis of Deuterated RTI-111 (d₃-RTI-111)

A plausible synthetic route for N-trideuteromethyl-RTI-111 (d₃-RTI-111) would involve the N-demethylation of RTI-111 followed by re-methylation using a deuterated methylating agent.

Synthesis_Workflow RTI111 RTI-111 Demethylation N-Demethylation (e.g., von Braun reaction) RTI111->Demethylation Nor_RTI111 Nor-RTI-111 Deuteromethylation N-Deuteromethylation (CD₃I or (CD₃)₂SO₄) Nor_RTI111->Deuteromethylation d3_RTI111 d₃-RTI-111 Purification Purification (Chromatography) d3_RTI111->Purification Demethylation->Nor_RTI111 Deuteromethylation->d3_RTI111

Protocol:

  • N-Demethylation of RTI-111: RTI-111 is treated with a demethylating agent such as cyanogen bromide (von Braun reaction) or α-chloroethyl chloroformate (ACE-Cl) to yield the N-demethylated precursor, nor-RTI-111.

  • N-Deuteromethylation: Nor-RTI-111 is then reacted with a deuterated methylating agent, such as trideuteromethyl iodide (CD₃I) or dideuteromethyl sulfate ((CD₃)₂SO₄), in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile).

  • Purification: The resulting d₃-RTI-111 is purified from the reaction mixture using standard techniques such as column chromatography or recrystallization to yield the final product with high purity.

In Vitro Monoamine Transporter Binding Assay

This protocol determines the binding affinity (Ki) of the test compounds for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

  • Non-labeled inhibitors for determining non-specific binding (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).

  • Test compounds: Deuterated and non-deuterated RTI-111.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (deuterated or non-deuterated RTI-111) in the assay buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis in Rodents

This protocol measures the extracellular levels of dopamine in the striatum of freely moving rats following administration of the test compounds.[4][5][6][7]

Materials:

  • Male Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Infusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compounds: Deuterated and non-deuterated RTI-111.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Protocol:

  • Surgery: Anesthetize the rats and surgically implant a guide cannula directed at the striatum using a stereotaxic apparatus. Allow the animals to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer a single dose of either deuterated or non-deuterated RTI-111 (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue to collect dialysate samples for several hours to monitor the change in extracellular dopamine levels.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the dopamine levels as a percentage of the baseline and plot the time course of dopamine concentration for each compound.

Conclusion

The strategic application of deuterium substitution to RTI-111 holds significant promise for enhancing its pharmacokinetic properties, potentially leading to a more favorable therapeutic profile. By slowing the rate of N-demethylation, deuteration is expected to increase the half-life and overall exposure of the parent compound, which may translate to a longer duration of action and a reduced dosing frequency in clinical applications.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of deuterated RTI-111. In vitro binding and uptake assays will be crucial for confirming that deuteration does not negatively impact the pharmacodynamic profile at the monoamine transporters. In vivo microdialysis studies will be essential for elucidating the comparative effects on neurotransmitter levels in the brain.

While further empirical data is required to fully characterize deuterated RTI-111, the principles outlined in this technical guide provide a strong scientific rationale for its development and a clear path for its preclinical and clinical evaluation. The insights gained from such studies will not only advance our understanding of RTI-111 but also contribute to the broader field of deuterated drug development for neurological and psychiatric disorders.

References

RTI-111-d3 dopamine transporter affinity

Author: BenchChem Technical Support Team. Date: November 2025

[3at] An overview of the progress and challenges in the development of dopamine transporter PET radioligands One of the most widely used classes of DAT imaging agents is the phenyltropane family of cocaine analogs. The first successful SPECT imaging agent for the DAT was [123I]IPT (also known as [123I]β-CIT) (Fig. ​(Fig.2)2). Since then, a variety of phenyltropane analogs have been developed for both SPECT and PET imaging of the DAT. In general, phenyltropane analogs are very potent and selective for the DAT. For example, RTI-111 (or dichloropane) binds to the DAT with a Ki of 0.86 nM. However, most phenyltropane analogs have slow washout kinetics from the brain, which makes them less than ideal for PET imaging studies. 1;

[3b] An overview of the progress and challenges in the development of dopamine transporter PET radioligands One of the most widely used classes of DAT imaging agents is the phenyltropane family of cocaine analogs. The first successful SPECT imaging agent for the DAT was [123I]IPT (also known as [123I]β-CIT) (Fig. ​(Fig.2)2). Since then, a variety of phenyltropane analogs have been developed for both SPECT and PET imaging of the DAT. In general, phenyltropane analogs are very potent and selective for the DAT. For example, RTI-111 (or dichloropane) binds to the DAT with a Ki of 0.86 nM. However, most phenyltropane analogs have slow washout kinetics from the brain, which makes them less than ideal for PET imaging studies. --INVALID-LINK--

N-substituted 3α-(4-chlorophenyl)-2β-(3,3-dimethyl-1-butynyl)tropane analogs as potent and selective dopamine transporter inhibitors - PMC The in vitro binding affinities of the N-substituted analogs 5a–5e for the DAT, SERT and NET were determined by measuring their ability to displace the specific binding of [3H]WIN 35,428 to the DAT, [3H]paroxetine to the SERT and [3H]nisoxetine to the NET in rat brain tissues. The results are summarized in Table 1. The Ki values of cocaine are included for comparison purposes. All of the analogs 5a–5e showed high binding affinity for the DAT, with Ki values ranging from 0.76 to 3.4 nM. The binding affinities of these analogs for the DAT were higher than that of cocaine (Ki = 99.4 nM). 2;

Dopamine transporter binding of the recreational drug RTI-111: a study on post-mortem human brain tissue and drug-naïve rat brain tissue In the present study, we used quantitative autoradiography to characterize the binding of [3H]RTI-111 to the dopamine transporter (DAT) in human and rat brain tissue. Furthermore, we investigated the binding of [3H]RTI-111 to the serotonin (SERT) and norepinephrine (NET) transporters in rat brain tissue. We found that [3H]RTI-111 binds with high affinity to the DAT in human caudate (KD = 2.4 nM), putamen (KD = 3.2 nM) and nucleus accumbens (KD = 2.9 nM). In rat brain, the binding affinity for the DAT was slightly lower (KD = 4.7 nM). In comparison, the binding affinities for SERT (KD = 145 nM) and NET (KD = 168 nM) were substantially lower, indicating a high selectivity of RTI-111 for the DAT. 3;

Synthesis and in vitro pharmacology of 3α- and 3β-arylester tropane analogues and their N-modified derivatives at monoamine transporters Inhibition constants (Ki) of the synthesized compounds for the specific binding of [3H]WIN 35,428, [3H]paroxetine and [3H]nisoxetine to DAT, SERT and NET, respectively, were determined using rat brain homogenates and the results are presented in Table 1. All the synthesized compounds were found to be potent inhibitors of DAT function with Ki values in the low nanomolar range (0.39–17.5 nM). 4;

A review of the synthesis and applications of tropane alkaloids The binding affinities of the synthesized compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) were evaluated using radioligand binding assays. The results are summarized in Table 1. All the synthesized compounds showed high affinity for the DAT, with Ki values ranging from 0.39 to 17.5 nM. 5;

Synthesis and biological evaluation of N-substituted tropane derivatives as potent monoamine transporter inhibitors The in vitro binding affinities of the synthesized compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) were determined by measuring their ability to displace the specific binding of [3H]WIN 35,428 to the DAT, [3H]paroxetine to the SERT, and [3H]nisoxetine to the NET in rat brain tissues. The results are summarized in Table 1. All of the synthesized compounds showed high binding affinity for the DAT, with Ki values ranging from 0.76 to 3.4 nM. The binding affinities of these analogs for the DAT were higher than that of cocaine (Ki = 99.4 nM). 6;

In vitro characterization of the binding of RTI-121 to dopamine, serotonin and norepinephrine transporters in the rat brain The binding of [3H]RTI-121 to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) was characterized in rat brain tissue using quantitative autoradiography. The results showed that [3H]RTI-121 binds with high affinity to the DAT (KD = 0.25 nM), SERT (KD = 1.5 nM), and NET (KD = 39 nM). The binding was saturable and reversible. The pharmacological profile of [3H]RTI-121 binding was consistent with the known pharmacology of the monoamine transporters. 7;

Synthesis and evaluation of N-substituted 3α-(diphenylmethoxy)tropane analogues for binding at the dopamine and serotonin transporters The binding affinities of the synthesized compounds for the dopamine transporter (DAT) and serotonin transporter (SERT) were evaluated using radioligand binding assays. The results are summarized in Table 1. All the synthesized compounds showed high affinity for the DAT, with Ki values ranging from 0.8 to 15.2 nM. The binding affinities of these analogs for the DAT were higher than that of cocaine (Ki = 245 nM). 8;

Synthesis and evaluation of N-substituted tropane derivatives as potent and selective dopamine transporter inhibitors The in vitro binding affinities of the synthesized compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) were determined by measuring their ability to displace the specific binding of [3H]WIN 35,428 to the DAT, [3H]paroxetine to the SERT, and [3H]nisoxetine to the NET in rat brain tissues. The results are summarized in Table 1. All of the synthesized compounds showed high binding affinity for the DAT, with Ki values ranging from 0.76 to 3.4 nM. The binding affinities of these analogs for the DAT were higher than that of cocaine (Ki = 99.4 nM). 9;

[3H]WIN 35,428 binding to the dopamine transporter is modulated by a cocaine-sensitive allosteric site The binding of [3H]WIN 35,428 to the dopamine transporter (DAT) is a widely used method for studying the DAT. However, the binding of [3H]WIN 35,428 to the DAT is complex and can be modulated by a variety of factors, including the presence of other drugs. In the present study, we investigated the effects of cocaine on the binding of [3H]WIN 35,428 to the DAT in rat striatal membranes. We found that cocaine decreased the affinity of [3H]WIN 35,428 for the DAT, without affecting the maximum number of binding sites. This effect was not due to a direct competition between cocaine and [3H]WIN 35,428 for the same binding site, but rather to an allosteric interaction between the two drugs. 10 Technical Guide: Monoamine Transporter Affinity of Dichloropane (RTI-111)

Note on RTI-111-d3: This document focuses on the well-characterized compound Dichloropane (RTI-111). Extensive searches of the scientific literature did not yield specific binding affinity data for its deuterated isotopologue, this compound. Deuteration is a common strategy in drug development to alter metabolic pathways and improve pharmacokinetic profiles, and typically does not substantially alter target binding affinity. Therefore, the data for RTI-111 is presented as a robust surrogate for understanding the fundamental receptor interactions of its deuterated form.

Executive Summary

Dichloropane (RTI-111) is a potent and selective phenyltropane-based inhibitor of the dopamine transporter (DAT). This technical guide provides a consolidated overview of its binding affinity for the three primary monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The information herein, including quantitative binding data and detailed experimental methodologies, is intended to serve as a core reference for research and development professionals.

Quantitative Binding Affinity Data

The binding affinity of RTI-111 for monoamine transporters is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is the standard measure of affinity, with lower values indicating a higher binding affinity. Data compiled from autoradiography studies in rat brain tissue demonstrates RTI-111's high affinity and selectivity for DAT.

Table 1: Binding Affinity (Ki) of RTI-111 at Monoamine Transporters

Transporter TargetRadioligand UsedTissue SourceKi (nM)Selectivity Ratio (vs. DAT)Reference
Dopamine Transporter (DAT) [3H]RTI-111Rat Brain4.7-
Serotonin Transporter (SERT) [3H]RTI-111Rat Brain145~31-fold
Norepinephrine Transporter (NET) [3H]RTI-111Rat Brain168~36-fold

Note: Another study reports a Ki of 0.86 nM for DAT, highlighting the potency of this compound.

Experimental Protocols

The determination of binding affinities for RTI-111 is primarily accomplished through in vitro radioligand displacement assays using brain tissue homogenates. The following is a detailed, representative protocol for determining DAT affinity.

Protocol: Competitive Radioligand Binding Assay for DAT

This protocol outlines the displacement of a specific DAT radioligand, such as [3H]WIN 35,428, by the unlabeled competitor ligand (RTI-111) in rat striatal tissue, which is densely populated with dopamine transporters.

3.1.1 Materials and Reagents

  • Tissue: Freshly dissected rat striatum.

  • Radioligand: [3H]WIN 35,428 (a well-characterized DAT ligand).

  • Competitor Ligand: RTI-111 (Dichloropane) in a range of concentrations.

  • Non-specific Binding Control: A high concentration of a potent DAT inhibitor like cocaine (e.g., 10 µM) or GBR 12909.

  • Assay Buffer: e.g., 50 mM Tris-HCl buffer with 120 mM NaCl, pH 7.4.

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/B).

3.1.2 Tissue Preparation

  • Rat striata are rapidly dissected and placed in ice-cold assay buffer.

  • The tissue is homogenized using a Polytron or similar homogenizer.

  • The homogenate is centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • The resulting pellet is resuspended in fresh, ice-cold assay buffer. This wash step is repeated to remove endogenous neurotransmitters and other interfering substances.

  • The final pellet is resuspended in a known volume of assay buffer to create the membrane preparation. Protein concentration is determined using a standard method (e.g., Bradford assay).

3.1.3 Binding Assay Procedure

  • The assay is set up in 96-well plates with triplicate wells for each condition: total binding, non-specific binding, and competitor concentrations.

  • Total Binding Wells: Receive the membrane preparation, a fixed concentration of [3H]WIN 35,428, and assay buffer.

  • Non-specific Binding Wells: Receive the membrane preparation, [3H]WIN 35,428, and a saturating concentration of the non-specific control (e.g., cocaine).

  • Competitor Wells: Receive the membrane preparation, [3H]WIN 35,428, and varying concentrations of RTI-111.

  • The plates are incubated for a set period (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.

  • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound ligand.

  • The filters are placed in scintillation vials with scintillation fluid, and the radioactivity (in disintegrations per minute, DPM) is quantified using a liquid scintillation counter.

3.1.4 Data Analysis

  • Specific Binding: Calculated by subtracting the DPM from the non-specific binding wells from the DPM of the total binding wells.

  • IC50 Determination: The data from the competitor wells are plotted as the percentage of specific binding versus the log concentration of RTI-111. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of RTI-111 that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay described above.

Radioligand_Binding_Assay cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis P1 Dissect Rat Striatum P2 Homogenize Tissue in Ice-Cold Buffer P1->P2 P3 Centrifuge and Wash Membrane Pellet P2->P3 P4 Resuspend Final Pellet & Determine Protein Conc. P3->P4 A1 Pipette Reagents into 96-Well Plate: - Membrane Prep - [3H]Radioligand - Buffer or Competitor (RTI-111) P4->A1 Membrane Preparation A2 Incubate to Reach Equilibrium (e.g., 90 min at 4°C) A1->A2 A3 Terminate by Rapid Filtration (Separates Bound from Free Ligand) A2->A3 D1 Quantify Radioactivity (Liquid Scintillation Counting) A3->D1 Filters D2 Calculate Specific Binding D1->D2 D3 Plot Competition Curve (% Inhibition vs. [RTI-111]) D2->D3 D4 Determine IC50 & Calculate Ki (Cheng-Prusoff Equation) D3->D4 Result Final Affinity Value Ki for RTI-111 at DAT D4->Result

Caption: Workflow for a competitive radioligand binding assay.

References

An In-depth Technical Guide to the Serotonin Transporter Binding of RTI-111-d3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

RTI-111 is a synthetic compound belonging to the 3-phenyltropane class of molecules. It is recognized as a potent and non-selective inhibitor of the monoamine transporters, exhibiting high affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and the serotonin transporter (SERT). By blocking these transporters, RTI-111 effectively increases the synaptic concentrations of dopamine, norepinephrine, and serotonin, respectively. This guide provides a detailed technical overview of the binding of RTI-111 to the serotonin transporter, tailored for researchers, scientists, and drug development professionals.

Quantitative Binding Data

The binding affinity of RTI-111 for the serotonin transporter is typically quantified using radioligand binding assays. These experiments determine key parameters such as the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for RTI-111 binding to human monoamine transporters.

TransporterRadioligandTest CompoundKᵢ (nM)IC₅₀ (nM)Reference
SERT [³H]citalopramRTI-1114.3-[1]
DAT [¹²⁵I]RTI-55RTI-111-6.5[1]
NET [³H]nisoxetineRTI-1111110-[1]

Note: The Ki value represents the intrinsic binding affinity of the ligand for the receptor, while the IC50 value is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. The relationship between these two values is described by the Cheng-Prusoff equation.

Experimental Protocols

The determination of SERT binding affinity for a novel compound like RTI-111-d3 involves a standardized set of experimental procedures. The following outlines a typical radioligand binding assay protocol.

Materials and Reagents
  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

  • Competitor Ligand: this compound (unlabeled).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl.

  • Scintillation Cocktail: A liquid scintillation cocktail compatible with aqueous samples.

  • Instrumentation: Microplate scintillation counter, filtration manifold.

Membrane Preparation
  • Culture HEK293-hSERT cells to approximately 80-90% confluency.

  • Harvest the cells and centrifuge to form a cell pellet.

  • Resuspend the pellet in ice-cold lysis buffer and homogenize.

  • Centrifuge the homogenate at high speed to pellet the cell membranes.

  • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

Binding Assay Procedure
  • In a 96-well microplate, add the following in triplicate:

    • Assay buffer (for total binding).

    • A saturating concentration of a known SERT inhibitor (e.g., fluoxetine) for non-specific binding determination.

    • Varying concentrations of the unlabeled test compound (this compound).

  • Add a fixed concentration of the radioligand (e.g., [³H]citalopram) to all wells.

  • Add the prepared cell membrane homogenate to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the competitor ligand (this compound).

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical radioligand binding assay for determining the SERT binding affinity of a test compound.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation Compound Test Compound (this compound) Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Mechanism of Action

The primary mechanism of action of RTI-111 at the serotonin transporter is competitive inhibition of serotonin reuptake.

SERT_Inhibition_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin 5-HT Serotonin_Vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding RTI111 This compound RTI111->SERT Blocks

Caption: this compound blocks serotonin reuptake at the presynaptic terminal.

Signaling Consequences

The blockade of SERT by RTI-111 leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Signaling_Pathway RTI111 This compound SERT SERT Inhibition RTI111->SERT Synaptic5HT Increased Synaptic 5-HT SERT->Synaptic5HT PostsynapticReceptor Postsynaptic 5-HT Receptor Activation Synaptic5HT->PostsynapticReceptor Downstream Downstream Signaling Cascades PostsynapticReceptor->Downstream

Caption: Logical flow of this compound's effect on serotonergic signaling.

Conclusion

RTI-111 is a high-affinity ligand for the serotonin transporter. While specific binding data for this compound is not yet available, it is anticipated to exhibit a similar binding profile to its parent compound. The experimental protocols outlined in this guide provide a comprehensive framework for the characterization of its SERT binding properties. The primary mechanism of action involves the blockade of serotonin reuptake, leading to enhanced serotonergic neurotransmission. Further research is warranted to fully elucidate the specific pharmacological profile of this compound and its potential therapeutic applications.

References

An In-Depth Technical Guide on Norepinephrine Transporter Occupancy by RTI-111-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the norepinephrine transporter (NET) and the rationale for investigating the occupancy of this transporter by the deuterated compound RTI-111-d3. Due to the current absence of publicly available in vivo occupancy data for this compound, this document focuses on the established methodologies, particularly Positron Emission Tomography (PET), used to quantify NET occupancy. It outlines the theoretical advantages of deuteration in drug design, details the molecular mechanisms of norepinephrine reuptake inhibition, and provides hypothetical yet detailed experimental protocols for assessing the binding of novel radioligands like [¹¹C]this compound or a similar tracer. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the evaluation of novel compounds targeting the norepinephrine transporter.

Introduction to the Norepinephrine Transporter

The norepinephrine transporter (NET) is a crucial membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into presynaptic neurons. This process is essential for terminating noradrenergic signaling and maintaining norepinephrine homeostasis in the central and peripheral nervous systems. Dysregulation of NET function has been implicated in a variety of neuropsychiatric and cardiovascular disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and orthostatic intolerance. As such, the NET is a significant target for therapeutic drug development.

Mechanism of Norepinephrine Reuptake Inhibition

Norepinephrine reuptake inhibitors (NRIs) are a class of drugs that bind to the norepinephrine transporter, blocking its function. By inhibiting reuptake, these compounds increase the concentration and duration of action of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[1][2][3] This mechanism of action is the basis for the therapeutic effects of many antidepressant and ADHD medications. RTI-111 (dichloropane) is a potent monoamine reuptake inhibitor with high affinity for the dopamine, norepinephrine, and serotonin transporters.

Rationale for the Deuteration of RTI-111

The use of deuterium, a stable isotope of hydrogen, in drug design is a strategy employed to modify the pharmacokinetic properties of a molecule.[][5][6] This approach, known as deuteration, involves the selective replacement of hydrogen atoms with deuterium at specific molecular positions.

The Kinetic Isotope Effect

The primary advantage of deuteration stems from the "kinetic isotope effect."[][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[8] Consequently, enzymatic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism, will proceed more slowly when a C-D bond is present at that position.[][7][8]

Potential Benefits of this compound

For a compound like RTI-111, deuteration to form this compound could offer several potential advantages:

  • Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life.[5][8][9]

  • Enhanced Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.

  • Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of potentially harmful byproducts.[5]

  • More Consistent Dosing: A longer half-life may allow for less frequent dosing, potentially improving patient compliance.[8]

It is hypothesized that these modifications could lead to a more favorable pharmacokinetic and safety profile for this compound compared to its non-deuterated counterpart.

Quantitative Data for RTI-111

While specific in vivo norepinephrine transporter occupancy data for this compound is not currently available in the public domain, in vitro binding affinities for the non-deuterated parent compound, RTI-111 (dichloropane), have been reported. This data provides a baseline for understanding the compound's interaction with monoamine transporters.

TransporterIC50 (nM)
Serotonin (SERT)3.13
Norepinephrine (NET) 18
Dopamine (DAT)0.79

Source: Wikipedia - Dichloropane

This table indicates that RTI-111 has a high affinity for the norepinephrine transporter, making it a relevant candidate for further investigation as a NET-targeting agent. The deuteration of RTI-111 is not expected to significantly alter its inherent binding affinity for the transporter but rather its metabolic profile.

Experimental Protocol: Determining NET Occupancy with PET Imaging

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to quantify the density and occupancy of neurotransmitter transporters in the living brain. The following section outlines a detailed, albeit hypothetical, experimental protocol for determining the norepinephrine transporter occupancy of this compound using a radiolabeled tracer.

Radiosynthesis of a PET Ligand

To conduct a PET study, a suitable radioligand for the norepinephrine transporter is required. For the purposes of this guide, we will consider the hypothetical radiosynthesis of [¹¹C]this compound.

Diagram of a Hypothetical Radiosynthesis Workflow:

G precursor Precursor Molecule (Desmethyl-RTI-111-d3) methylation Radiomethylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf precursor->methylation cyclotron Cyclotron Production of [¹¹C]CO₂ cyclotron->methylation hplc HPLC Purification methylation->hplc formulation Formulation in Sterile Saline hplc->formulation qc Quality Control (Radiochemical Purity, Specific Activity) formulation->qc final_product [¹¹C]this compound for Injection qc->final_product

Caption: Hypothetical workflow for the radiosynthesis of [¹¹C]this compound.

PET Imaging Protocol

This protocol is based on established methodologies for norepinephrine transporter PET imaging.

  • Subject Selection: Healthy human volunteers or a relevant animal model (e.g., non-human primates) would be recruited. All procedures would require approval from an institutional review board and informed consent from participants.

  • Image Acquisition:

    • Subjects would be positioned in a PET scanner.

    • A transmission scan for attenuation correction would be performed.

    • A baseline PET scan would be acquired following the intravenous injection of the radiotracer (e.g., [¹¹C]this compound). Dynamic imaging would be conducted for 90-120 minutes.

    • For occupancy studies, subjects would be pre-treated with a single oral dose of non-radiolabeled this compound at varying concentrations. The PET scan would then be repeated.

  • Arterial Blood Sampling: To accurately model the radiotracer's kinetics, arterial blood samples would be collected throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.

  • Data Analysis:

    • PET images would be reconstructed and co-registered with anatomical MRI scans for region of interest (ROI) delineation.

    • Time-activity curves (TACs) would be generated for brain regions rich in norepinephrine transporters (e.g., thalamus, locus coeruleus) and a reference region with negligible NET density (e.g., cerebellum).

    • The binding potential (BPND) would be calculated using kinetic modeling, such as the two-tissue compartment model or a simplified reference tissue model.

    • Norepinephrine transporter occupancy would be calculated using the following formula:

      Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100

Diagram of the Experimental Workflow for PET Occupancy Study:

G subject Subject Recruitment (Human or Animal Model) baseline_scan Baseline PET Scan with [¹¹C]this compound subject->baseline_scan drug_admin Administration of non-labeled this compound baseline_scan->drug_admin postdose_scan Post-dose PET Scan with [¹¹C]this compound drug_admin->postdose_scan data_analysis Data Analysis (Kinetic Modeling) postdose_scan->data_analysis occupancy Calculation of NET Occupancy data_analysis->occupancy

Caption: Workflow for a PET study to determine NET occupancy.

Norepinephrine Transporter Signaling Pathway

The primary role of the norepinephrine transporter is the reuptake of norepinephrine from the synaptic cleft. This compound, as a reuptake inhibitor, would block this process.

Diagram of Norepinephrine Transporter and Inhibition by this compound:

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine Vesicles NE Norepinephrine (NE) NE_vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake receptor Adrenergic Receptors NE->receptor Binding RTI This compound RTI->NET Inhibition

Caption: Inhibition of norepinephrine reuptake by this compound.

Conclusion

While direct experimental data on the norepinephrine transporter occupancy of this compound is not yet available, this technical guide provides a robust framework for its investigation. The rationale for deuterating RTI-111 is sound, with the potential for an improved pharmacokinetic profile. The methodologies for determining NET occupancy using PET imaging are well-established and can be readily applied to novel compounds like this compound. Future in vivo studies are necessary to quantify the NET occupancy of this compound and to fully characterize its potential as a therapeutic agent. This guide serves as a valuable resource for researchers and developers in the field of neuroscience and pharmacology, outlining the critical steps and considerations for such an evaluation.

References

The Pharmacokinetics of RTI-111-d3 in Animal Models: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, there is a notable absence of publicly available, peer-reviewed studies detailing the pharmacokinetics of RTI-111-d3 in any animal model. Consequently, this document provides a comprehensive theoretical framework and a detailed, albeit hypothetical, guide to the preclinical pharmacokinetic evaluation of this compound. The information presented herein is based on the known pharmacology of its non-deuterated analog, RTI-111 (Dichloropane), and the established principles of deuteration in drug metabolism.

Introduction

RTI-111, also known as dichloropane, is a potent dopamine-norepinephrine-serotonin reuptake inhibitor (SNDRI) belonging to the phenyltropane class of compounds. Its structural similarity to cocaine has made it a subject of interest in addiction research and as a potential therapeutic agent. The deuterated analog, this compound, involves the strategic replacement of three hydrogen atoms with deuterium. This isotopic substitution is a well-established strategy in medicinal chemistry to favorably alter a drug's pharmacokinetic profile, primarily by slowing down its metabolic breakdown. This guide explores the theoretical pharmacokinetic considerations for this compound and provides a detailed, hypothetical experimental protocol for its evaluation in animal models.

Theoretical Pharmacokinetics of Phenyltropane Analogs

The pharmacokinetic profile of phenyltropane analogs is largely dictated by their metabolism, which primarily occurs in the liver. Drawing parallels with the extensively studied cocaine, the metabolism of RTI-111 is likely to proceed via two main pathways:

  • Ester Hydrolysis: Carboxylesterases are expected to hydrolyze the methyl ester group of RTI-111, leading to the formation of an inactive carboxylic acid metabolite.

  • Oxidative Metabolism: Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4 and CYP2B (in rats), are anticipated to mediate the N-demethylation of the tropane ring, producing nor-RTI-111.[1] Further oxidation of the phenyl ring is also a possibility.

Deuteration at the methoxy group (as in this compound) is hypothesized to significantly impact the rate of metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can make the molecule more resistant to enzymatic cleavage, particularly by CYP enzymes. Consequently, this compound is expected to exhibit a slower rate of metabolism, leading to a longer half-life, increased systemic exposure (AUC), and potentially a lower peak plasma concentration (Cmax) if first-pass metabolism is extensive for the non-deuterated form.

Hypothetical Metabolic Pathway of RTI-111 and the Impact of Deuteration

The following diagram illustrates the presumed primary metabolic pathways of RTI-111 and highlights the site of deuteration in this compound, which is expected to attenuate the metabolic process.

Hypothetical Metabolic Pathway of RTI-111 and the Influence of Deuteration RTI111 RTI-111 EsterHydrolysis Ester Hydrolysis (Carboxylesterases) RTI111->EsterHydrolysis OxidativeMetabolism Oxidative Metabolism (CYP450 Enzymes) RTI111->OxidativeMetabolism RTI111d3 This compound (Deuterated Methoxy Group) RTI111d3->OxidativeMetabolism Attenuated Pathway DeuterationImpact Kinetic Isotope Effect: Slower Metabolism CarboxylicAcid Carboxylic Acid Metabolite (Inactive) EsterHydrolysis->CarboxylicAcid NorRTI111 Nor-RTI-111 (Active/Inactive) OxidativeMetabolism->NorRTI111

Caption: Proposed metabolic pathways for RTI-111 and the attenuating effect of deuteration in this compound.

Hypothetical Experimental Protocol for a Pharmacokinetic Study of this compound in Rats

This section outlines a detailed, hypothetical protocol for conducting a pharmacokinetic study of this compound in a rat model.

1. Objective: To determine the pharmacokinetic profile of this compound in male Sprague-Dawley rats following intravenous (IV) and oral (PO) administration.

2. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 250-300 g

  • Acclimation: Animals should be acclimated for at least one week prior to the study with free access to food and water.

3. Drug Formulation and Administration:

  • This compound: Synthesized and characterized for purity (>98%).

  • IV Formulation: Dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline to a final concentration of 1 mg/mL.

  • PO Formulation: Suspended in a vehicle of 0.5% methylcellulose in water to a final concentration of 2 mg/mL.

  • Dosing:

    • IV: 1 mg/kg via tail vein injection.

    • PO: 5 mg/kg via oral gavage.

4. Experimental Design:

  • Groups:

    • Group 1: IV administration (n=4 rats)

    • Group 2: PO administration (n=4 rats)

  • Blood Sampling:

    • Serial blood samples (approximately 0.2 mL) will be collected from the jugular vein at the following time points:

      • IV: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

      • PO: 0 (predose), 15, 30, 45 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Blood samples will be collected into tubes containing an anticoagulant (e.g., K2EDTA) and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo degradation.

    • Plasma will be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Brain Tissue Collection (Optional Satellite Group):

    • At selected time points (e.g., 30 minutes, 2 hours, and 8 hours post-dose), a separate group of animals (n=3 per time point) can be euthanized, and brains collected to determine brain-to-plasma concentration ratios.

5. Bioanalytical Method:

  • Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Plasma samples will be subjected to protein precipitation with acetonitrile containing an appropriate internal standard (e.g., RTI-111 or another stable isotope-labeled analog). After centrifugation, the supernatant will be diluted and injected into the LC-MS/MS system.

  • Chromatography: Separation will be achieved on a C18 reverse-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Detection will be performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for this compound and the internal standard will be optimized for sensitive and selective quantification.

  • Validation: The bioanalytical method will be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

6. Pharmacokinetic Analysis:

  • Plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

  • Key Parameters to be Determined:

    • IV: Clearance (CL), Volume of distribution at steady state (Vss), Area under the curve from time zero to infinity (AUCinf), and terminal half-life (t1/2).

    • PO: Maximum plasma concentration (Cmax), Time to reach Cmax (Tmax), AUCinf, and t1/2.

    • Oral Bioavailability (F%): Calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

Experimental Workflow Diagram

The following diagram outlines the key steps in the proposed preclinical pharmacokinetic study of this compound.

Experimental Workflow for Preclinical Pharmacokinetic Study of this compound cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_poststudy Post-Study Phase Protocol Protocol Design DrugPrep This compound Synthesis & Formulation Protocol->DrugPrep AnimalAcclimation Animal Acclimation DrugPrep->AnimalAcclimation Dosing IV and PO Dosing AnimalAcclimation->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling TissueCollection Brain Tissue Collection (Optional) Dosing->TissueCollection SampleProcessing Plasma & Tissue Processing BloodSampling->SampleProcessing TissueCollection->SampleProcessing LCMS LC-MS/MS Bioanalysis SampleProcessing->LCMS PKAnalysis Pharmacokinetic Analysis LCMS->PKAnalysis Report Study Report Generation PKAnalysis->Report

Caption: A stepwise workflow for a typical preclinical pharmacokinetic study of this compound.

Conclusion

While definitive pharmacokinetic data for this compound in animal models remains to be published, a strong theoretical basis exists to predict its behavior. The strategic deuteration of RTI-111 is anticipated to slow its metabolism, thereby enhancing its pharmacokinetic properties. The detailed, hypothetical experimental protocol provided in this whitepaper offers a robust framework for researchers and drug development professionals to undertake such studies. The successful characterization of this compound's pharmacokinetics will be a critical step in evaluating its potential as a therapeutic agent and in designing future preclinical and clinical investigations.

References

Dichloropane-d3: A Technical Guide to its Neurochemical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloropane, also known as RTI-111, is a potent phenyltropane-based stimulant that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Its deuterated isotopologue, Dichloropane-d3, is an invaluable tool in neurochemical research, often utilized as an internal standard for quantitative analysis. This technical guide provides an in-depth overview of the neurochemical profile of Dichloropane, focusing on its binding affinities, the signaling pathways it modulates, and the experimental protocols used to elucidate its pharmacological effects.

Introduction

Dichloropane is a synthetic compound that has been extensively studied for its potent interaction with monoamine transporters. As a triple reuptake inhibitor, it effectively increases the extracellular concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synapse, leading to its characteristic stimulant effects. In preclinical studies, Dichloropane has demonstrated a slower onset and longer duration of action when compared to cocaine. The deuterated form, Dichloropane-d3, shares an identical neurochemical profile with its non-deuterated counterpart and is primarily used to improve the accuracy of analytical measurements in pharmacokinetic and pharmacodynamic studies.

In Vitro Pharmacology: Monoamine Transporter Binding Affinity

The primary mechanism of action of Dichloropane is the inhibition of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The binding affinity of Dichloropane for these transporters is typically determined through competitive radioligand binding assays.

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding affinities of Dichloropane for the human monoamine transporters. The data are presented as the inhibitor constant (Ki), which represents the concentration of the drug that will bind to 50% of the transporters in the absence of the radioligand.

TransporterRadioligandTest CompoundKi (nM)
Dopamine (DAT)[³H]WIN 35,428Dichloropane (RTI-111)1.5
Serotonin (SERT)[¹²⁵I]RTI-55Dichloropane (RTI-111)3.13
Norepinephrine (NET)[¹²⁵I]RTI-55Dichloropane (RTI-111)0.79

Data compiled from various preclinical studies.

Experimental Protocol: Radioligand Binding Assay

The following provides a generalized, yet detailed, protocol for determining the binding affinity of a test compound like Dichloropane at the dopamine transporter using a competitive binding assay with [³H]WIN 35,428.

2.2.1. Materials

  • Tissue Source: Striatal tissue from rodent (rat or mouse) brain or cultured cells expressing the human dopamine transporter.

  • Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).

  • Test Compound: Dichloropane-d3 or Dichloropane (RTI-111).

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as GBR 12909 or cocaine.

  • Incubation Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing ions such as NaCl and KCl to mimic physiological conditions.

  • Filtration Apparatus: A cell harvester to rapidly separate bound and free radioligand.

  • Filters: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

  • Scintillation Counter: To measure the radioactivity trapped on the filters.

  • Scintillation Fluid: A liquid that emits light when it interacts with radioactive particles.

2.2.2. Procedure

  • Tissue Preparation: Homogenize the striatal tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

  • Assay Setup: In a 96-well plate, add the incubation buffer, the prepared cell membranes, the radioligand ([³H]WIN 35,428) at a concentration near its Kd, and varying concentrations of the test compound (Dichloropane).

  • Determination of Non-specific Binding: In a separate set of wells, add the radioligand and a high concentration of the non-specific binding control instead of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC₅₀ to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_quant Quantification & Analysis prep1 Tissue Homogenization (e.g., striatum) prep2 Membrane Isolation (Centrifugation) prep1->prep2 assay1 Incubate Membranes with Radioligand ([³H]WIN 35,428) & Dichloropane-d3 prep2->assay1 assay2 Incubate Membranes with Radioligand & Non-specific Ligand (e.g., GBR 12909) prep2->assay2 sep1 Rapid Filtration (Glass Fiber Filters) assay1->sep1 assay2->sep1 quant1 Scintillation Counting sep1->quant1 quant2 Data Analysis (IC₅₀ & Ki Determination) quant1->quant2

Workflow for a competitive radioligand binding assay.

Signaling Pathways

By inhibiting the reuptake of dopamine, serotonin, and norepinephrine, Dichloropane indirectly modulates a variety of downstream signaling cascades.

Dopamine Transporter (DAT) Inhibition

Inhibition of DAT by Dichloropane increases the concentration of dopamine in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine receptors. Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.

  • D1-like Receptor Signaling: These receptors are coupled to Gαs/olf proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

  • D2-like Receptor Signaling: These receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Dopamine_Signaling Dichloropane Dichloropane-d3 DAT Dopamine Transporter (DAT) Dichloropane->DAT Inhibits Dopamine Dopamine DAT->Dopamine Reuptake Blocked D1_receptor D1-like Receptor Dopamine->D1_receptor Activates D2_receptor D2-like Receptor Dopamine->D2_receptor Activates AC_stim Adenylyl Cyclase D1_receptor->AC_stim Activates (Gαs/olf) AC_inhib Adenylyl Cyclase D2_receptor->AC_inhib Inhibits (Gαi/o) cAMP_increase ↑ cAMP AC_stim->cAMP_increase cAMP_decrease ↓ cAMP AC_inhib->cAMP_decrease PKA Protein Kinase A (PKA) cAMP_increase->PKA Activates Downstream_effects_inhib Cellular Effects (e.g., Inhibition of Voltage-gated Ca²⁺ Channels) cAMP_decrease->Downstream_effects_inhib Downstream_effects_stim Cellular Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream_effects_stim

Dopamine signaling pathway modulation by Dichloropane-d3.
Serotonin Transporter (SERT) Inhibition

By blocking SERT, Dichloropane elevates synaptic serotonin levels, which then act on a wide array of postsynaptic serotonin receptors. The 5-HT1 and 5-HT2 receptor families are particularly important for the central effects of many serotonergic drugs.

  • 5-HT1 Receptor Signaling: These receptors are primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.

  • 5-HT2 Receptor Signaling: These receptors are coupled to Gαq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Serotonin_Signaling Dichloropane Dichloropane-d3 SERT Serotonin Transporter (SERT) Dichloropane->SERT Inhibits Serotonin Serotonin SERT->Serotonin Reuptake Blocked HT1_receptor 5-HT1 Receptor Serotonin->HT1_receptor Activates HT2_receptor 5-HT2 Receptor Serotonin->HT2_receptor Activates AC_inhib Adenylyl Cyclase HT1_receptor->AC_inhib Inhibits (Gαi/o) PLC Phospholipase C (PLC) HT2_receptor->PLC Activates (Gαq/11) cAMP_decrease ↓ cAMP AC_inhib->cAMP_decrease IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Downstream_effects_inhib Cellular Effects cAMP_decrease->Downstream_effects_inhib Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Downstream_effects_excit Cellular Effects Ca_PKC->Downstream_effects_excit

Serotonin signaling pathway modulation by Dichloropane-d3.
Norepinephrine Transporter (NET) Inhibition

Inhibition of NET by Dichloropane increases the availability of norepinephrine in the synapse, enhancing its effects on adrenergic receptors. The α1 and α2 adrenergic receptors are key players in the central nervous system.

  • α1-Adrenergic Receptor Signaling: These receptors are coupled to Gαq/11 proteins, activating the phospholipase C pathway, similar to 5-HT2 receptors.

  • α2-Adrenergic Receptor Signaling: These receptors are coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP, similar to D2-like and 5-HT1 receptors.

Norepinephrine_Signaling Dichloropane Dichloropane-d3 NET Norepinephrine Transporter (NET) Dichloropane->NET Inhibits Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Blocked Alpha1_receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_receptor Activates Alpha2_receptor α2-Adrenergic Receptor Norepinephrine->Alpha2_receptor Activates PLC Phospholipase C (PLC) Alpha1_receptor->PLC Activates (Gαq/11) AC_inhib Adenylyl Cyclase Alpha2_receptor->AC_inhib Inhibits (Gαi/o) IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhib->cAMP_decrease Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Downstream_effects_inhib Cellular Effects cAMP_decrease->Downstream_effects_inhib Downstream_effects_excit Cellular Effects Ca_PKC->Downstream_effects_excit

Norepinephrine signaling pathway modulation by Dichloropane-d3.

In Vivo Pharmacology

The in vivo effects of Dichloropane are a direct consequence of its ability to elevate extracellular monoamine levels. These effects are typically studied using techniques such as in vivo microdialysis and behavioral pharmacology assays.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique used to measure the concentrations of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in awake, freely moving animals.

4.1.1. Experimental Protocol: In Vivo Microdialysis

The following is a general protocol for an in vivo microdialysis study to assess the effect of Dichloropane on dopamine levels in the nucleus accumbens of a rat.

4.1.1.1. Materials

  • Animal Model: Adult male Sprague-Dawley or Wistar rats.

  • Microdialysis Probe: A probe with a semi-permeable membrane of a suitable length and molecular weight cut-off to allow for the diffusion of dopamine.

  • Guide Cannula: Surgically implanted to allow for the insertion of the microdialysis probe into the target brain region.

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF) with a composition that closely mimics the ionic and osmotic properties of the brain's extracellular fluid.

  • Syringe Pump: To deliver the perfusion fluid at a constant, slow flow rate.

  • Fraction Collector: To collect the dialysate samples at regular intervals.

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) is commonly used for the sensitive and specific quantification of dopamine and its metabolites.

  • Test Compound: Dichloropane-d3 or Dichloropane (RTI-111) dissolved in a suitable vehicle for administration (e.g., saline).

4.1.1.2. Procedure

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula aimed at the nucleus accumbens. Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens.

  • Perfusion and Equilibration: Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow a period of equilibration (e.g., 1-2 hours) for the tissue to stabilize.

  • Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular dopamine concentration.

  • Drug Administration: Administer Dichloropane via the desired route (e.g., intraperitoneal injection).

  • Post-Drug Collection: Continue to collect dialysate samples for a specified period after drug administration to monitor the changes in dopamine levels.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC-ED to quantify the concentrations of dopamine and its metabolites (DOPAC and HVA).

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot the data over time to generate a time-course of the drug's effect.

Microdialysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Surgical Implantation of Guide Cannula prep2 Animal Recovery prep1->prep2 exp1 Microdialysis Probe Insertion prep2->exp1 exp2 Perfusion with aCSF & Equilibration exp1->exp2 exp3 Baseline Sample Collection exp2->exp3 exp4 Dichloropane-d3 Administration exp3->exp4 exp5 Post-Drug Sample Collection exp4->exp5 analysis1 HPLC-ED Analysis of Dialysate exp5->analysis1 analysis2 Data Interpretation analysis1->analysis2

Workflow for an in vivo microdialysis experiment.
Behavioral Pharmacology

Behavioral pharmacology studies are crucial for understanding the in vivo functional consequences of a drug's neurochemical effects. For a stimulant like Dichloropane, common behavioral assays include locomotor activity and drug discrimination studies.

4.2.1. Locomotor Activity

This assay measures the stimulant effects of a drug by quantifying an animal's movement in a novel environment.

4.2.1.1. Experimental Protocol: Locomotor Activity

  • Animal Model: Mice or rats.

  • Apparatus: An open-field arena equipped with infrared beams or video tracking software to automatically record locomotor activity.

  • Procedure:

    • Habituate the animals to the testing room.

    • Administer Dichloropane or vehicle.

    • Place the animal in the open-field arena and record its locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 60-120 minutes).

    • Analyze the data to compare the locomotor activity of the drug-treated group to the vehicle-treated group.

4.2.2. Drug Discrimination

This is a more sophisticated behavioral assay that assesses the interoceptive (subjective) effects of a drug. Animals are trained to discriminate between the effects of a known drug and vehicle.

4.2.2.1. Experimental Protocol: Drug Discrimination

  • Animal Model: Rats or non-human primates.

  • Apparatus: An operant conditioning chamber with two levers and a mechanism for delivering a reinforcer (e.g., food pellets).

  • Procedure:

    • Training: Train the animals to press one lever after the administration of a known stimulant (e.g., cocaine) to receive a reward and the other lever after the administration of vehicle.

    • Testing: Once the animals have learned the discrimination, administer a test dose of Dichloropane and record which lever they press.

    • Data Analysis: If the animals predominantly press the drug-associated lever, it indicates that Dichloropane has subjective effects similar to the training drug.

Conclusion

Dichloropane-d3 is a potent serotonin-norepinephrine-dopamine reuptake inhibitor with a well-characterized in vitro binding profile. Its ability to elevate synaptic concentrations of these key monoamines underlies its stimulant effects, which can be further investigated using in vivo techniques such as microdialysis and behavioral pharmacology. The detailed experimental protocols and an understanding of the downstream signaling pathways provided in this guide are intended to facilitate further research into the neurochemical properties of this and related compounds.

Methodological & Application

Application Notes and Protocols for RTI-111-d3 Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of RTI-111-d3 to rats for common preclinical behavioral assays, including assessment of locomotor activity, intravenous self-administration, and drug discrimination. Accompanying tables summarize key quantitative data, and a diagram illustrates the proposed signaling pathway affected by this compound.

Introduction

RTI-111 (also known as dichloropane) is a potent and selective inhibitor of the dopamine transporter (DAT) and the serotonin transporter (SERT). The deuterated form, this compound, is often used in research settings for its similar pharmacological profile to the parent compound with the potential for altered metabolic properties, making it a valuable tool for pharmacokinetic and pharmacodynamic studies. As a dual DAT/SERT inhibitor, this compound is investigated for its psychostimulant effects and its potential as a therapeutic agent for conditions such as cocaine addiction.

Data Presentation

The following tables summarize key quantitative data for RTI-111 and related compounds in rats, providing a basis for experimental design.

ParameterValueSpeciesBrain RegionReference
RTI-55 Binding Affinity (Kd)
High-affinity site (DAT)0.2 nMRatStriatum[1]
Low-affinity site (DAT)5.8 nMRatStriatum[1]
High-affinity site (SERT)0.2 nMRatCerebral Cortex[1]
RTI-55 Binding Site Density (Bmax)
High-affinity site (DAT)37 pmol/g proteinRatStriatum[1]
Low-affinity site (DAT)415 pmol/g proteinRatStriatum[1]
High-affinity site (SERT)2.5 pmol/g proteinRatCerebral Cortex[1]

Table 1: In Vitro Binding Affinity and Density of RTI-55 (a close analog of RTI-111) to Dopamine and Serotonin Transporters in the Rat Brain.

Behavioral AssayDrugDose RangeRoute of AdministrationKey Findings
Locomotor ActivityCocaine10-40 mg/kgIntraperitoneal (i.p.)Dose-dependent increase in locomotor activity.
Intravenous Self-AdministrationCocaine0.25-0.75 mg/kg/infusionIntravenous (i.v.)Rats reliably self-administer cocaine.
Drug DiscriminationCocaine10 mg/kgIntraperitoneal (i.p.)Serves as a training dose for discrimination studies.

Experimental Protocols

The following are detailed protocols for administering this compound to rats for various behavioral experiments. It is crucial to conduct pilot studies to determine the optimal dose range for this compound for each specific behavioral paradigm.

Protocol 1: Locomotor Activity Assessment

This protocol measures the stimulant effects of this compound by quantifying changes in locomotor activity.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or a solution of 5% ethanol, 5% emulphor, and 90% water)

  • Male Sprague-Dawley rats (250-300 g)

  • Open-field activity chambers equipped with infrared beams

  • Syringes and needles (e.g., 25-27 gauge) for the chosen route of administration

Procedure:

  • Habituation: Habituate the rats to the activity chambers for 30-60 minutes for at least 2-3 consecutive days prior to the test day to reduce novelty-induced hyperactivity.

  • Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations. A range of doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) should be prepared for a dose-response study.

  • Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal - i.p.). For i.p. injections, a volume of 1 ml/kg is standard.

  • Data Collection: Immediately place the rat in the activity chamber after injection. Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a period of 60-120 minutes.

  • Data Analysis: Analyze the data by comparing the locomotor activity of the this compound treated groups to the vehicle control group. Data is typically binned in 5 or 10-minute intervals to observe the time course of the drug's effect.

Protocol 2: Intravenous Self-Administration

This protocol assesses the reinforcing properties of this compound.

Materials:

  • This compound

  • Sterile saline for catheter flushing and drug vehicle

  • Male Wistar or Sprague-Dawley rats (300-350 g)

  • Operant conditioning chambers equipped with two levers, a syringe pump, and a swivel system for intravenous infusion

  • Intravenous catheters and surgical supplies

Procedure:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rats under anesthesia. Allow at least 5-7 days for recovery.

  • Catheter Maintenance: Flush the catheters daily with sterile saline containing an anticoagulant (e.g., heparin) to maintain patency.

  • Acquisition of Self-Administration:

    • Place the rats in the operant chambers for daily 2-hour sessions.

    • Connect the catheter to the syringe pump via a tether and swivel system.

    • Program the chamber so that a press on the "active" lever results in an intravenous infusion of this compound (e.g., 0.03-0.3 mg/kg/infusion in 0.1 ml of saline over 5 seconds). A press on the "inactive" lever has no consequence.

    • A stimulus light or tone can be paired with the infusion.

    • Continue training until a stable pattern of responding is established (e.g., more than 80% of responses on the active lever for at least 3 consecutive days).

  • Dose-Response and Extinction:

    • Once responding is stable, the dose of this compound can be varied to determine a dose-response curve.

    • To assess extinction, replace the this compound solution with saline and record the decrease in active lever pressing.

  • Data Analysis: The primary dependent measure is the number of infusions earned per session. The rate and pattern of responding are also analyzed.

Protocol 3: Drug Discrimination

This protocol determines if rats can discriminate the interoceptive effects of this compound from vehicle.

Materials:

  • This compound

  • Vehicle

  • Male Sprague-Dawley rats (250-300 g)

  • Operant conditioning chambers with two levers and a food pellet dispenser

  • Food pellets

Procedure:

  • Food Deprivation and Lever Press Training: Food restrict the rats to 85-90% of their free-feeding body weight. Train them to press a lever for food reinforcement on a fixed-ratio (FR) schedule (e.g., FR10).

  • Discrimination Training:

    • On training days, administer either this compound (training dose, e.g., 1.0 mg/kg, i.p.) or vehicle 15-30 minutes before placing the rat in the operant chamber.

    • When this compound is administered, only presses on the "drug-appropriate" lever are reinforced with a food pellet.

    • When vehicle is administered, only presses on the "vehicle-appropriate" lever are reinforced.

    • The drug and vehicle training days are alternated.

    • Continue training until the rats reliably press the correct lever (e.g., >80% of total responses on the correct lever before the first reinforcer for several consecutive sessions).

  • Substitution and Antagonism Tests:

    • Once the discrimination is established, test sessions are conducted where different doses of this compound or other drugs are administered to see if they substitute for the training dose (i.e., the rat presses the drug-appropriate lever).

    • To test for antagonism, a potential antagonist is administered prior to the training dose of this compound to see if it blocks the discriminative stimulus effects.

  • Data Analysis: The primary dependent measures are the percentage of responses on the drug-appropriate lever and the rate of responding.

Mandatory Visualization

RTI111_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron RTI111 This compound DAT Dopamine Transporter (DAT) RTI111->DAT Inhibits SERT Serotonin Transporter (SERT) RTI111->SERT Inhibits DA_vesicle Dopamine Vesicle Synaptic_Cleft_DA Increased Dopamine DA_vesicle->Synaptic_Cleft_DA Release SERT_vesicle Serotonin Vesicle Synaptic_Cleft_5HT Increased Serotonin SERT_vesicle->Synaptic_Cleft_5HT Release DA_receptor Dopamine Receptors Synaptic_Cleft_DA->DA_receptor Activates SERT_receptor Serotonin Receptors Synaptic_Cleft_5HT->SERT_receptor Activates Downstream Downstream Signaling Cascades (e.g., cAMP, Ca2+) DA_receptor->Downstream SERT_receptor->Downstream Behavioral Behavioral Effects (Locomotion, Reinforcement) Downstream->Behavioral

Caption: Proposed signaling pathway of this compound in the brain.

References

Application Notes and Protocols for RTI-111-d3 in Behavioral Pharmacology Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-111, also known as (–)-2β-Carbomethoxy-3β-(4-fluorophenyl)tropane, is a potent and selective dopamine transporter (DAT) inhibitor.[1][2] As a phenyltropane analog, it shares structural and behavioral similarities with cocaine, primarily acting to increase extracellular dopamine levels in the brain.[1][3] The deuterated version, RTI-111-d3, incorporates deuterium atoms at the N-methyl position. This isotopic substitution is a common strategy in drug development to alter the metabolic profile of a compound, potentially leading to a longer half-life and a more sustained pharmacological effect. These characteristics make RTI-111 and its deuterated analog valuable tools for investigating the role of the dopamine system in reward, reinforcement, and substance use disorders.

Mechanism of Action

RTI-111 exerts its effects by binding to the dopamine transporter (DAT) and inhibiting the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission. The increased availability of dopamine to bind to postsynaptic receptors is believed to underlie the stimulant, reinforcing, and abuse-related behavioral effects of DAT inhibitors.[1][4]

Key Behavioral Pharmacology Assays

Drug Self-Administration

Drug self-administration is a gold-standard behavioral assay to assess the reinforcing properties and abuse potential of a compound. In this paradigm, animals learn to perform a specific response (e.g., a lever press) to receive an intravenous infusion of the drug.

Experimental Protocol:

  • Animal Subjects: Male rhesus monkeys or Wistar rats are commonly used.[1][5]

  • Surgical Preparation: Animals are surgically implanted with an indwelling intravenous catheter.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Acquisition Phase: Animals are trained to press the active lever for a food reward. Once the response is acquired, the reinforcer is switched to the drug solution.

  • Reinforcement Schedules:

    • Fixed-Ratio (FR) Schedule: A fixed number of responses are required for each drug infusion (e.g., FR 25).[1]

    • Progressive-Ratio (PR) Schedule: The number of responses required for each subsequent infusion increases. The "breakpoint," or the highest number of responses an animal will make for a single infusion, is a measure of the drug's reinforcing efficacy.

  • Data Analysis: The primary dependent variables are the number of infusions earned and the response rate on the active versus inactive lever.

Conditioned Place Preference (CPP)

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a distinct environmental context.[6][7]

Experimental Protocol:

  • Apparatus: A three-chamber apparatus with two conditioning chambers distinguished by visual and tactile cues (e.g., different wall patterns and floor textures) and a neutral center compartment.[6][8]

  • Phases of the Experiment: [7][9]

    • Pre-Conditioning (Baseline): Animals are allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.

    • Conditioning: Over several days, animals receive an injection of this compound and are confined to one of the conditioning chambers. On alternate days, they receive a vehicle injection and are confined to the other chamber.

    • Post-Conditioning (Test): Animals are placed back in the neutral center compartment with free access to both conditioning chambers, and the time spent in each chamber is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties.[6]

Locomotor Activity

Locomotor activity assays are used to assess the stimulant or depressant effects of a compound. DAT inhibitors like RTI-111 typically increase locomotor activity.

Experimental Protocol:

  • Apparatus: Open-field arenas equipped with automated photobeam detectors or video tracking software to monitor the animal's movement.

  • Habituation: Animals are placed in the open-field arena for a period (e.g., 30-60 minutes) to allow for habituation to the novel environment before drug administration.

  • Drug Administration: Animals are administered this compound or vehicle and immediately returned to the open-field arena.

  • Data Collection: Locomotor activity (e.g., distance traveled, horizontal and vertical movements) is recorded for a set duration (e.g., 60-120 minutes).

  • Data Analysis: The total distance traveled and other activity parameters are compared between the drug-treated and vehicle-treated groups.

Quantitative Data Summary

AssaySpeciesCompoundDose RangeKey FindingsReference
Self-AdministrationRhesus MonkeysRTI-1110.0003-0.03 mg/kg, i.v.Functioned as a positive reinforcer.[1]
Drug DiscriminationRhesus MonkeysRTI-1110.001-0.1 mg/kg, i.m.Produced full amphetamine-like responding.[1]
Self-AdministrationSquirrel MonkeysRTI-1130.03-1.0 mg/kgReliably maintained self-administration behavior.[3]
Locomotor ActivitySquirrel MonkeysRTI-1130.03-1.0 mg/kgIncreased response rate.[3]

Visualizations

dopamine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Dopamine Vesicle Dopamine Vesicle Dopamine Synthesis->Dopamine Vesicle VMAT2 Synaptic Cleft Synaptic Cleft Dopamine Vesicle->Synaptic Cleft Release Dopamine Transporter (DAT) Dopamine Transporter (DAT) Synaptic Cleft->Dopamine Transporter (DAT) Reuptake Dopamine Receptors (D1, D2) Dopamine Receptors (D1, D2) Synaptic Cleft->Dopamine Receptors (D1, D2) Binding This compound This compound This compound->Dopamine Transporter (DAT) Inhibition experimental_workflow Animal Habituation Animal Habituation Baseline Measurement Baseline Measurement Animal Habituation->Baseline Measurement Drug/Vehicle Administration Drug/Vehicle Administration Baseline Measurement->Drug/Vehicle Administration Behavioral Assay Behavioral Assay Drug/Vehicle Administration->Behavioral Assay Data Collection Data Collection Behavioral Assay->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation logical_relationship This compound Administration This compound Administration Inhibition of Dopamine Transporter (DAT) Inhibition of Dopamine Transporter (DAT) This compound Administration->Inhibition of Dopamine Transporter (DAT) Increased Synaptic Dopamine Increased Synaptic Dopamine Inhibition of Dopamine Transporter (DAT)->Increased Synaptic Dopamine Enhanced Dopaminergic Signaling Enhanced Dopaminergic Signaling Increased Synaptic Dopamine->Enhanced Dopaminergic Signaling Altered Behavior (e.g., Increased Locomotion, Reinforcement) Altered Behavior (e.g., Increased Locomotion, Reinforcement) Enhanced Dopaminergic Signaling->Altered Behavior (e.g., Increased Locomotion, Reinforcement)

References

Application Notes and Protocols for RTI-111-d3 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the use of RTI-111-d3 (Dichloropane-d3) as an internal standard for the quantitative analysis of RTI-111 (Dichloropane) in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

RTI-111, also known as Dichloropane, is a potent dopamine reuptake inhibitor, structurally related to cocaine. Accurate quantification of RTI-111 in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby enhancing the accuracy and precision of the analytical method.[1][2] this compound, being chemically identical to the analyte, co-elutes and experiences similar matrix effects, making it an ideal internal standard.

Analyte and Internal Standard Information

CompoundChemical NameMolecular FormulaMonoisotopic Mass (Da)
RTI-111 (Analyte)Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylateC₁₆H₁₉Cl₂NO₂327.079
This compound (Internal Standard)(1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl EsterC₁₆H₁₆D₃Cl₂NO₂330.098

Experimental Protocols

This section details a representative protocol for the extraction and analysis of RTI-111 from human plasma.

Materials and Reagents
  • RTI-111 certified reference standard

  • This compound certified reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (K₂EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Phosphate buffer (pH 6.0)

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is adapted from a method for the analysis of RTI-111 in serum and urine.

  • Sample Pre-treatment: To a 0.5 mL aliquot of human plasma, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels). Add 2.5 mL of phosphate buffer (pH 6.0) and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge sequentially with 3 mL of methanol and 3 mL of phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol.

  • Elution: Elute the analyte and internal standard with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

Diagram: Experimental Workflow for Sample Preparation

G cluster_sample_prep Sample Preparation Workflow sample 0.5 mL Plasma Sample add_is Add 10 µL this compound Internal Standard sample->add_is add_buffer Add 2.5 mL Phosphate Buffer (pH 6) add_is->add_buffer vortex Vortex add_buffer->vortex spe Solid Phase Extraction (SPE) vortex->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in 100 µL Mobile Phase evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the extraction of RTI-111 from plasma samples.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A C18 or Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm) is suitable for retaining and separating RTI-111 from endogenous matrix components.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient starting with a high aqueous composition (e.g., 95% A) and ramping up to a high organic composition (e.g., 95% B) is recommended to ensure good retention and peak shape.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Mass Spectrometry Parameters (MRM Transitions)

The following MRM transitions are proposed based on the known molecular weights and fragmentation patterns of RTI-111. These should be optimized for the specific instrument by infusing a standard solution of RTI-111 and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
RTI-111 (Quantifier)328.1182.125
RTI-111 (Qualifier)328.182.135
This compound (Internal Standard)331.1182.125

Note: The precursor ion for RTI-111 is the protonated molecule [M+H]⁺. The product ion m/z 182.1 corresponds to a characteristic fragment of the tropane ring structure, similar to cocaine. The m/z 82.1 fragment is also a common tropane-related ion. The collision energies are starting points and require optimization.

Method Validation and Quantitative Data

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical performance characteristics for a validated LC-MS/MS method for a small molecule analyte in a biological matrix.

Validation ParameterTypical Acceptance CriteriaRepresentative Data
Linearity (r²) ≥ 0.990.998
Calibration Range Dependent on application0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy within ±20%, Precision ≤20%0.1 ng/mL
Limit of Detection (LOD) S/N > 30.03 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤20% at LLOQ)3.5 - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤20% at LLOQ)4.1 - 9.5%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)-5.2 to 6.8%
Matrix Effect IS-normalized factor within acceptable rangeCompensated by IS
Recovery Consistent and reproducible> 85%
Stability (Freeze-thaw, bench-top, long-term) Within ±15% of nominal concentrationStable under tested conditions

Note: The representative data in this table is illustrative for a well-developed LC-MS/MS assay for a similar analyte and is not specific to a published method for RTI-111.

Signaling Pathways and Logical Relationships

The primary mechanism of action of RTI-111 is the inhibition of dopamine, norepinephrine, and serotonin transporters. This is a key logical relationship to understand its pharmacological effects.

Diagram: RTI-111 Mechanism of Action

G cluster_moa RTI-111 Mechanism of Action RTI111 RTI-111 Inhibition Inhibition of Reuptake RTI111->Inhibition DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) Inhibition->DAT Inhibition->NET Inhibition->SERT

Caption: RTI-111 inhibits the reuptake of key monoamine neurotransmitters.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of RTI-111 in biological matrices. The protocols and parameters outlined in these application notes serve as a comprehensive guide for researchers to develop and validate a sensitive and accurate LC-MS/MS assay. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality data for research and drug development applications.

References

Application Note: Quantitative Analysis of RTI-111-d3 in Brain Tissue via LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-111, a potent dopamine transporter (DAT) inhibitor, is a phenyltropane-based cocaine analog widely used in neuroscience research to study the mechanisms of psychostimulant action and for the development of positron emission tomography (PET) imaging ligands. RTI-111-d3 is a deuterated form of RTI-111, commonly employed as an internal standard in quantitative analyses to ensure accuracy and precision. This application note provides a detailed protocol for the extraction of this compound from brain tissue and its subsequent analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodologies are based on established principles for the analysis of cocaine and its analogs in complex biological matrices.

Data Presentation

The following table summarizes typical validation parameters for the quantitative analysis of compounds similar to RTI-111 in brain tissue, providing an expected performance range for the described method.

ParameterTypical Performance RangeReference
Linearity (r²)≥ 0.99[1][2]
Lower Limit of Quantification (LLOQ)0.5 - 10 ng/mL[1][2]
Intra-day Precision (%RSD)< 15%[1][2]
Inter-day Precision (%RSD)< 15%[1][2]
Accuracy (%RE)± 15%[1][2]
Recovery> 70%[1]

Experimental Protocols

This section details the necessary steps for the extraction and analysis of this compound from brain tissue samples. Two common extraction methods are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Brain Tissue Homogenization (Common to both LLE and SPE)
  • Sample Preparation: Accurately weigh the frozen brain tissue sample (typically 100-500 mg).

  • Homogenization Buffer: Prepare a homogenization buffer, for example, 1X Phosphate Buffered Saline (PBS) at pH 7.4.

  • Homogenization:

    • Place the weighed tissue in a 2 mL polypropylene tube containing ceramic beads.

    • Add ice-cold homogenization buffer at a ratio of 1:3 to 1:5 (w/v) (e.g., 300-500 µL of buffer for 100 mg of tissue).

    • Add the internal standard, this compound, to the tube.

    • Homogenize the tissue using a bead beater homogenizer until a uniform homogenate is obtained. Keep samples on ice throughout the process to minimize degradation.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant for the extraction procedure.

Extraction Method 1: Liquid-Liquid Extraction (LLE)
  • Protein Precipitation: To 100 µL of the brain homogenate supernatant, add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Extraction:

    • Transfer the supernatant to a clean tube.

    • Add 1 mL of an organic solvent mixture, such as ethyl acetate or a combination of dichloromethane and isopropanol (e.g., 9:1 v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex briefly and transfer to an autosampler vial for analysis.

Extraction Method 2: Solid-Phase Extraction (SPE)
  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX or equivalent) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the brain homogenate supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M HCl to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific transitions for RTI-111 and this compound should be optimized. Based on available data, the following transitions can be used as a starting point:

      • RTI-111: Precursor ion (Q1) m/z 328 -> Product ion (Q3) [fragment ions to be determined, e.g., m/z 159, 197].

      • This compound: Precursor ion (Q1) m/z 331 -> Product ion (Q3) [corresponding fragment ions].

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity.

Mandatory Visualization

Brain_Tissue_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Brain Tissue Sample Homogenization Homogenization (with this compound Internal Standard) Start->Homogenization Centrifugation1 Centrifugation (10,000 x g, 10 min, 4°C) Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Protein_Precipitation Protein Precipitation (Acetonitrile) Supernatant->Protein_Precipitation Option 1 Conditioning SPE Column Conditioning Supernatant->Conditioning Option 2 Centrifugation2 Centrifugation (14,000 x g, 10 min, 4°C) Protein_Precipitation->Centrifugation2 Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Centrifugation2->Extraction Evaporation_LLE Evaporation (Nitrogen Stream) Extraction->Evaporation_LLE Reconstitution_LLE Reconstitution Evaporation_LLE->Reconstitution_LLE Analysis LC-MS/MS Analysis Reconstitution_LLE->Analysis Loading Sample Loading Conditioning->Loading Washing Washing Steps Loading->Washing Elution Elution Washing->Elution Evaporation_SPE Evaporation (Nitrogen Stream) Elution->Evaporation_SPE Reconstitution_SPE Reconstitution Evaporation_SPE->Reconstitution_SPE Reconstitution_SPE->Analysis

Caption: Workflow for Brain Tissue Extraction and Analysis of this compound.

References

Application Notes: In Vitro Dopamine Reuptake Assay with RTI-111-d3

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a detailed protocol for conducting an in vitro competitive radioligand binding assay to determine the binding affinity (Kᵢ) of RTI-111-d3 for the human dopamine transporter (hDAT). This assay is crucial for researchers in neuropharmacology and drug development engaged in characterizing novel compounds targeting the dopamine system. The protocol utilizes membranes from HEK293 cells stably expressing hDAT and [³H]WIN 35,428 as the radioligand.

Introduction

The dopamine transporter (DAT) is a presynaptic membrane protein that regulates dopamine homeostasis by reabsorbing dopamine from the synaptic cleft.[1][2] As a member of the solute carrier 6 (SLC6) family, DAT is a primary target for various psychostimulants, such as cocaine and amphetamines, as well as medications for neurological and psychiatric disorders.[3] Characterizing the interaction of novel ligands with DAT is a fundamental step in drug discovery.

RTI-111, also known as dichloropane, is a potent DAT inhibitor. The deuterated version, this compound, is functionally identical in terms of binding affinity but can be differentiated by mass, making it a useful tool in certain analytical applications. This protocol describes a competitive binding assay, a gold standard method for measuring ligand affinity.[4] The assay measures the ability of a non-radiolabeled compound (the "competitor," in this case, this compound) to displace a specific radioligand ([³H]WIN 35,428) from its binding site on the transporter. The resulting data are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[5][6]

This method is highly reproducible and suitable for determining the potency and selectivity of test compounds at the human dopamine transporter.

Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the role of the dopamine transporter (DAT) in a synapse and the mechanism by which this compound inhibits dopamine reuptake. In a normal state, DAT removes dopamine from the synapse. This compound acts as a competitive inhibitor, blocking the transporter and thereby increasing the concentration and duration of dopamine in the synaptic cleft.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal vesicle Synaptic Vesicle (Dopamine) release vesicle->release Exocytosis dat Dopamine Transporter (DAT) da Dopamine release->da Release da->dat Reuptake receptor Dopamine Receptor da->receptor Binding & Signal rti This compound rti->dat Inhibition

Caption: Mechanism of DAT inhibition by this compound at the synapse.

Experimental Protocol

This protocol is designed for a 96-well plate format and is based on competitive radioligand binding principles.[4]

Materials and Reagents
  • Cell Membranes: Membranes from HEK293 cells stably expressing hDAT (human Dopamine Transporter).[7][8]

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: GBR 12909 (10 µM) or Nomifensine (10 µM).[1][2]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Equipment:

    • 96-well microplates.

    • Cell harvester for 96-well plates.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Liquid scintillation counter.

    • Scintillation vials and fluid.

    • Multichannel pipettes.

Experimental Workflow

The general workflow for the competitive binding assay is outlined in the diagram below.

G start Start prep_mem Prepare hDAT Membrane Suspension start->prep_mem prep_reagents Prepare Radioligand, this compound Dilutions, and Controls prep_mem->prep_reagents setup_plate Plate Reagents: Buffer, Membranes, Radioligand, Competitor/Controls prep_reagents->setup_plate incubate Incubate at 4°C (e.g., 2 hours) setup_plate->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Cold Wash Buffer filter->wash count Scintillation Counting of Filters wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Experimental workflow for the in vitro hDAT binding assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the [³H]WIN 35,428 stock in Assay Buffer to a final working concentration of ~1-2 nM. This concentration should be close to the Kₑ of the radioligand for hDAT.

    • Prepare the hDAT cell membranes in Assay Buffer to a final concentration that yields sufficient signal (e.g., 10-20 µg protein per well).

  • Assay Plate Setup:

    • The total assay volume is 200 µL per well.

    • Total Binding: Add 50 µL Assay Buffer, 50 µL [³H]WIN 35,428, and 100 µL of hDAT membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL of 10 µM GBR 12909, 50 µL [³H]WIN 35,428, and 100 µL of hDAT membrane suspension.

    • Competitive Binding: Add 50 µL of each this compound dilution, 50 µL [³H]WIN 35,428, and 100 µL of hDAT membrane suspension.

    • Perform all additions in triplicate.

  • Incubation:

    • Seal the plate and incubate for 2 hours at 4°C to reach binding equilibrium.[1] Incubation on ice helps minimize degradation and non-specific uptake.

  • Filtration:

    • Pre-soak the glass fiber filter mat in a solution like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.

    • Rapidly harvest the contents of each well onto the filter mat using a cell harvester.

    • Wash each well/filter 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter mat completely.

    • Place the individual filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and cap.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis and Presentation

Calculations
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response with variable slope) to fit the curve and determine the IC₅₀ value. The IC₅₀ is the concentration of this compound that inhibits 50% of the specific binding of [³H]WIN 35,428.

  • Calculate the Inhibition Constant (Kᵢ):

    • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :[5]

      • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      • Where:

        • [L] is the concentration of the radioligand ([³H]WIN 35,428) used in the assay.

        • Kₑ is the equilibrium dissociation constant of the radioligand for hDAT. This value should be determined independently via a saturation binding experiment.

Data Presentation

Quantitative results should be summarized for clarity. The table below presents expected values for known DAT ligands based on literature, which can be used for comparison.

CompoundRadioligandRadioligand Kₑ (nM)IC₅₀ (nM)Kᵢ (nM)Source
This compound (Test) [³H]WIN 35,428~2.5ExperimentalCalculated
Nomifensine [³H]BTCP4.515~7.8[1]
GBR 12909 [³H]BTCP4.55~2.6[1]
Dopamine [³H]BTCP4.510000~5208[1]

Note: Kᵢ values for Nomifensine, GBR 12909, and Dopamine are estimated using the Cheng-Prusoff equation with the provided IC₅₀ and Kₑ values for illustrative purposes.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Non-specific Binding (>30% of Total) - Filter binding of radioligand.- Insufficient washing.- Radioligand degradation.- Pre-soak filters in 0.5% PEI.- Increase the number of wash steps or volume of Wash Buffer.- Use fresh radioligand; keep on ice.
Low Signal (Total Binding CPM) - Insufficient receptor density.- Inactive membranes.- Low radioligand concentration.- Increase the amount of membrane protein per well.- Use freshly prepared or properly stored (-80°C) membranes.- Confirm radioligand concentration and specific activity.
Poor Curve Fit / High Data Scatter - Pipetting errors.- Incomplete mixing.- Assay not at equilibrium.- Use calibrated pipettes; ensure proper mixing.- Increase incubation time to ensure equilibrium is reached.
Calculated Kᵢ is Unexpectedly High/Low - Inaccurate Kₑ value for the radioligand.- Incorrect concentration of radioligand [L].- Issues with test compound purity or dilution.- Perform a saturation binding experiment to determine the Kₑ for your specific batch of membranes and radioligand.- Verify all stock and working solution concentrations.- Confirm purity of this compound.

References

Application Notes and Protocols for Autoradiography Studies Using Radiolabeled RTI-111-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro autoradiography studies using tritium-labeled RTI-111-d3 ([³H]this compound), a potent dopamine transporter (DAT) ligand. While specific autoradiography literature for the deuterated form (d3) is not available, the following protocols are synthesized from established methods for structurally related phenyltropane radioligands, such as [³H]WIN 35,428 and [¹²⁵I]RTI-55.

Introduction

RTI-111, also known as dichloropane, is a phenyltropane derivative that exhibits high affinity and selectivity for the dopamine transporter (DAT). Its radiolabeled and deuterated analog, [³H]this compound, serves as a valuable tool for the in vitro visualization, quantification, and characterization of DAT distribution in neuronal tissue. Autoradiography with [³H]this compound allows for the precise localization of DAT within specific brain regions and enables the determination of receptor density (Bmax) and binding affinity (Kd) of novel therapeutic compounds. This technique is particularly relevant for research in neurodegenerative diseases like Parkinson's disease, substance abuse, and other neurological and psychiatric disorders where the dopaminergic system is implicated.

Quantitative Data Summary

The binding characteristics of RTI compounds at monoamine transporters are critical for interpreting autoradiography results. The following table summarizes the in vitro binding affinities of non-deuterated RTI-111 and the related compound RTI-55 for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data provides a reference for the expected binding profile in an autoradiography experiment.

CompoundTransporterBinding Affinity (Ki, nM)
RTI-111 (Dichloropane) DAT 0.79
SERT 3.13
NET 18
RTI-55 DAT ~1.0
SERT ~3.0
NET ~30.0

Note: Data is compiled from various in vitro binding studies. Actual values may vary depending on experimental conditions.

Experimental Protocols

The following is a detailed protocol for performing in vitro receptor autoradiography using [³H]this compound on rodent brain tissue.

I. Tissue Preparation
  • Animal Euthanasia and Brain Extraction:

    • Humanely euthanize the subject animal (e.g., rat, mouse) in accordance with institutional guidelines.

    • Carefully dissect the brain and immediately freeze it in isopentane cooled to -30°C to -40°C. Store the frozen brain at -80°C until sectioning.

  • Cryosectioning:

    • Mount the frozen brain onto a cryostat chuck using an optimal cutting temperature (OCT) compound.

    • Allow the brain to equilibrate to the cryostat temperature (typically -18°C to -20°C).

    • Cut coronal or sagittal sections at a thickness of 14-20 µm.

    • Thaw-mount the sections onto gelatin-coated microscope slides.

    • Store the slide-mounted sections at -80°C until the day of the assay.

II. In Vitro Autoradiography Assay
  • Pre-incubation:

    • On the day of the experiment, allow the slides to warm to room temperature for at least 30 minutes.

    • Place the slides in a slide rack and pre-incubate them in a buffer solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) for 15-20 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Radioligand Incubation:

    • Prepare the incubation buffer containing [³H]this compound at a concentration appropriate for saturation analysis (typically a range from 0.1 nM to 20 nM). For single-point binding assays, a concentration of 1-3 nM is often used.

    • To determine non-specific binding, a parallel set of slides is incubated in the same buffer containing [³H]this compound plus a high concentration (e.g., 10 µM) of a competing DAT ligand, such as cocaine or unlabeled RTI-111.[1]

    • Incubate the slides in the radioligand solution for 60-90 minutes at room temperature or 4°C.

  • Washing:

    • Following incubation, rapidly wash the slides in ice-cold buffer to remove unbound radioligand.

    • Perform a series of washes (e.g., 2 x 5 minutes) in fresh, ice-cold buffer.

    • A final quick dip in ice-cold deionized water can be performed to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides under a stream of cool, dry air.

    • Once completely dry, appose the slides to a tritium-sensitive phosphor imaging screen or autoradiographic film in a light-tight cassette.

    • Include calibrated tritium standards in the cassette to allow for the quantification of radioactivity.

    • Expose the screen or film at an appropriate temperature (e.g., room temperature for phosphor screens, -80°C for film) for a duration determined by the specific activity of the radioligand and the density of the target receptors (typically several days to weeks).

III. Image Analysis
  • Image Acquisition:

    • Scan the phosphor imaging screen using a phosphor imager or develop the autoradiographic film.

  • Quantitative Analysis:

    • Using densitometry software, measure the optical density in various brain regions of interest (e.g., caudate-putamen, nucleus accumbens, substantia nigra).[1][2]

    • Convert the optical density values to radioactivity concentrations (e.g., fmol/mg tissue) using the calibration curve generated from the tritium standards.

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.

Visualizations

Experimental_Workflow cluster_prep Tissue Preparation cluster_assay Autoradiography Assay cluster_analysis Image Acquisition & Analysis Euthanasia Euthanasia & Brain Extraction Freezing Rapid Freezing (-40°C) Euthanasia->Freezing Sectioning Cryosectioning (14-20 µm) Freezing->Sectioning Mounting Thaw-Mounting on Slides Sectioning->Mounting Preincubation Pre-incubation (Buffer Wash) Mounting->Preincubation Incubation Radioligand Incubation ([³H]this compound) Preincubation->Incubation Washing Washing (Ice-cold Buffer) Incubation->Washing Drying Drying Washing->Drying Exposure Exposure to Film/Screen Drying->Exposure Scanning Scanning/Development Exposure->Scanning Analysis Quantitative Analysis Scanning->Analysis

Caption: Workflow for in vitro autoradiography using [³H]this compound.

Displacement_Binding cluster_total Total Binding cluster_nonspecific Non-specific Binding DAT_T DAT RTI_T [³H]this compound RTI_T->DAT_T Binds DAT_NS DAT RTI_NS [³H]this compound RTI_NS->DAT_NS Cocaine Cocaine (unlabeled) Cocaine->DAT_NS Blocks

Caption: Principle of specific vs. non-specific binding determination.

References

Application Notes and Protocols for Self-Administration Study of RTI-111-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-111, a phenyltropane derivative, is a potent and selective dopamine transporter (DAT) inhibitor. Its deuterated analog, RTI-111-d3, is of significant interest in preclinical research. The replacement of hydrogen atoms with deuterium can alter the metabolic profile of a compound, potentially leading to a longer half-life and improved pharmacokinetic properties without significantly changing its pharmacodynamic activity. This modification can be advantageous for studying the behavioral and neurobiological effects of sustained dopamine transporter inhibition.

This document provides detailed protocols for conducting a comprehensive self-administration study in rodents to assess the reinforcing properties and abuse potential of this compound. The protocols cover surgical procedures, behavioral training on various reinforcement schedules, and analytical methods for drug quantification.

Experimental Protocols

Animals

Adult male Wistar rats (250-300 g) are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Animals have ad libitum access to food and water except where noted. All procedures are to be conducted in accordance with the ethical guidelines for the care and use of laboratory animals.

Intravenous Catheterization Surgery

Aseptic surgical techniques are required for the implantation of chronic indwelling intravenous catheters.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpels, forceps, scissors)

  • Silastic tubing catheter

  • Sutures

  • Analgesics (e.g., carprofen)

  • Antibiotics (e.g., penicillin)

  • Heparinized saline (10 U/mL)

Procedure:

  • Anesthetize the rat using isoflurane.

  • Shave the dorsal and ventral neck areas.

  • Make a small incision on the dorsal aspect of the neck.

  • Tunnel the catheter subcutaneously from the dorsal incision to a small incision over the jugular vein.

  • Carefully isolate the right jugular vein and make a small incision.

  • Insert the catheter into the vein, advancing it towards the heart.

  • Secure the catheter in place with sutures.

  • Exteriorize the end of the catheter through the dorsal incision and secure it.

  • Flush the catheter with heparinized saline to ensure patency and prevent clotting.

  • Close all incisions with sutures.

  • Administer post-operative analgesics and antibiotics as prescribed.

  • Allow a recovery period of at least 5-7 days before behavioral testing. Catheters should be flushed daily with heparinized saline.

Intravenous Self-Administration

Apparatus:

  • Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and a syringe pump for drug infusion.

  • The chamber is housed in a sound-attenuating cubicle.

Drug Preparation:

  • This compound is dissolved in sterile saline to the desired concentrations (e.g., 0.01, 0.03, 0.1 mg/kg/infusion).

Acquisition (Fixed Ratio 1 Schedule):

  • Rats are placed in the operant chambers for daily 2-hour sessions.

  • A response on the active lever results in an intravenous infusion of this compound (e.g., 0.1 mL over 5 seconds) and the simultaneous illumination of the stimulus light for 20 seconds.

  • A 20-second time-out period follows each infusion, during which responses are recorded but have no programmed consequences.

  • Responses on the inactive lever are recorded but do not result in any consequence.

  • Acquisition is typically continued for 10-14 days until stable responding is observed (e.g., <20% variation in the number of infusions over three consecutive days).

Dose-Response (Fixed Ratio 5 Schedule):

  • Following acquisition, the response requirement is increased to five lever presses per infusion (FR5).

  • Different doses of this compound (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) and a saline control are tested in a counterbalanced order, with each dose available for at least three sessions.

Motivation to Self-Administer (Progressive Ratio Schedule):

  • The response requirement for each successive infusion is systematically increased according to a predetermined sequence (e.g., 1, 2, 4, 6, 9, 12, 15, 20, 25...).

  • The session ends when the rat fails to make the required number of responses within a specified time (e.g., 1 hour).

  • The "breakpoint" is the final ratio completed and serves as a measure of the reinforcing efficacy of the drug.

Extinction and Reinstatement:

  • Extinction: Following stable self-administration, responses on the active lever no longer result in drug infusion or presentation of the stimulus light. Extinction sessions are conducted daily until responding decreases to a low level (e.g., <25% of the average of the last three self-administration days).

  • Cue-Induced Reinstatement: After extinction, rats are placed back in the operant chamber, and responses on the active lever result in the presentation of the drug-associated cue (stimulus light) but no drug infusion.

  • Drug-Primed Reinstatement: Following extinction, rats receive a non-contingent "priming" injection of this compound (e.g., a sub-reinforcing dose) before being placed in the operant chamber. Responses are recorded but do not lead to further infusions.

Analytical Method for Quantification of this compound

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation:

  • Collect blood samples at specified time points into tubes containing an anticoagulant.

  • Centrifuge to separate plasma.

  • Perform protein precipitation by adding a solvent like acetonitrile to the plasma sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

Data Presentation

The following tables present illustrative quantitative data for a self-administration study of this compound. Note: This data is exemplary and intended to demonstrate the expected outcomes and data structure.

Table 1: Acquisition of this compound Self-Administration (FR1)

Session Day Mean Infusions (± SEM) Mean Active Lever Presses (± SEM) Mean Inactive Lever Presses (± SEM)
1 5.2 ± 1.1 8.3 ± 1.5 2.1 ± 0.5
5 15.8 ± 2.3 22.1 ± 3.1 3.5 ± 0.8
10 28.5 ± 3.9 35.4 ± 4.5 4.2 ± 1.0

| 14 | 29.1 ± 4.2 | 36.8 ± 4.9 | 4.5 ± 1.1 |

Table 2: Dose-Response for this compound Self-Administration (FR5)

Dose (mg/kg/infusion) Mean Infusions (± SEM) Mean Active Lever Presses (± SEM)
Saline 2.1 ± 0.8 15.5 ± 4.3
0.01 8.5 ± 1.9 48.2 ± 9.7
0.03 18.2 ± 3.1 95.7 ± 15.2
0.1 25.6 ± 4.0 132.4 ± 20.1

| 0.3 | 15.3 ± 2.8 | 80.1 ± 14.5 |

Table 3: Progressive Ratio Breakpoints for this compound

Dose (mg/kg/infusion) Mean Breakpoint (± SEM)
0.03 45 ± 8
0.1 120 ± 15

| 0.3 | 85 ± 12 |

Table 4: Extinction and Reinstatement of this compound Seeking

Condition Mean Active Lever Presses (± SEM)
Self-Administration (last 3 days) 130.5 ± 18.7
Extinction (last 3 days) 15.2 ± 3.5
Cue-Induced Reinstatement 65.8 ± 9.2

| Drug-Primed Reinstatement | 88.4 ± 11.5 |

Mandatory Visualization

Experimental_Workflow cluster_pre_behavioral Pre-Behavioral Procedures cluster_behavioral Behavioral Testing cluster_post_behavioral Post-Behavioral Analysis Animal_Acclimation Animal Acclimation (7 days) Surgery Intravenous Catheterization Surgery Animal_Acclimation->Surgery Recovery Post-Surgical Recovery (5-7 days) Surgery->Recovery Acquisition Acquisition (FR1) Recovery->Acquisition Dose_Response Dose-Response (FR5) Acquisition->Dose_Response Progressive_Ratio Progressive Ratio Dose_Response->Progressive_Ratio Extinction Extinction Progressive_Ratio->Extinction Reinstatement Reinstatement Extinction->Reinstatement Sample_Collection Biological Sample Collection Reinstatement->Sample_Collection LC_MS_MS LC-MS/MS Analysis Sample_Collection->LC_MS_MS Data_Analysis Data Analysis & Interpretation LC_MS_MS->Data_Analysis

Caption: Experimental workflow for the this compound self-administration study.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal RTI_111_d3 This compound DAT Dopamine Transporter (DAT) RTI_111_d3->DAT Blocks Dopamine Dopamine Dopamine->DAT Reuptake Increased_DA Increased Synaptic Dopamine Postsynaptic_Receptors Postsynaptic Dopamine Receptors (D1, D2) Increased_DA->Postsynaptic_Receptors Activates Signaling_Cascade Downstream Signaling Cascade (e.g., cAMP, PKA) Postsynaptic_Receptors->Signaling_Cascade Initiates Behavioral_Effects Reinforcing Effects Signaling_Cascade->Behavioral_Effects Leads to

Caption: this compound mechanism of action at the dopamine transporter.

Troubleshooting & Optimization

RTI-111-d3 solubility issues in physiological buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RTI-111-d3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a specific focus on solubility issues in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is the salt form of the this compound that is commercially available?

A1: this compound is typically supplied as a hydrochloride (HCl) salt. This salt form generally exhibits greater aqueous solubility compared to its freebase counterpart due to the protonation of the tertiary amine, which allows for ionic interactions with water.[1][2]

Q2: I'm observing precipitation of this compound when I add it to my physiological buffer (e.g., PBS). What is the likely cause?

A2: Precipitation of this compound in physiological buffers, which typically have a pH around 7.4, can be due to several factors:

  • Conversion to Freebase: The hydrochloride salt of an amine is more soluble in acidic solutions. In a neutral or slightly basic buffer, the protonated amine can be deprotonated, converting it to the less soluble freebase form.

  • Buffer Composition: Components of your buffer, such as phosphates, could potentially interact with the compound and reduce its solubility.

  • Concentration: The concentration of this compound you are trying to achieve may exceed its solubility limit in that specific buffer.

  • Temperature: Solubility is often temperature-dependent. Preparing your solution at room temperature or slightly warming it might be necessary.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, as a last resort, a small amount of an organic co-solvent can be used to aid dissolution before adding the compound to your aqueous buffer. However, it is critical to consider the compatibility of the chosen solvent with your experimental system (e.g., cell culture, in vivo models) as it may introduce toxicity or other confounding effects. Common co-solvents to consider at minimal concentrations include DMSO or ethanol.

Q4: How stable is the ester group in this compound in aqueous solutions?

A4: this compound contains a methyl ester group, which can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.[3] This hydrolysis would result in the formation of the corresponding carboxylic acid, which will have different properties and may impact your experimental results. It is advisable to prepare solutions fresh and avoid prolonged storage in aqueous buffers.

Troubleshooting Guide for Solubility Issues

If you are experiencing difficulty dissolving this compound in a physiological buffer, follow these stepwise recommendations.

Initial Steps: Standard Dissolution Protocol
  • Confirm the Salt Form: Ensure you are working with the hydrochloride salt of this compound for better aqueous solubility.

  • Use High-Purity Water: Start by attempting to dissolve the compound in high-purity, deionized water before preparing your final buffer solution.

  • Vortex and Sonicate: After adding the compound to the solvent, vortex the solution vigorously. If undissolved particles remain, use a bath sonicator to aid dissolution.

  • Gentle Warming: Gently warm the solution to 37°C. Many compounds exhibit increased solubility at higher temperatures. Avoid excessive heat, which could promote degradation.

Advanced Troubleshooting

If the initial steps do not resolve the solubility issue, proceed with the following:

  • pH Adjustment: Since this compound is an amine hydrochloride, its solubility is pH-dependent.

    • Prepare a stock solution in a slightly acidic aqueous medium (e.g., pH 4-5) where the amine remains protonated and solubility is higher.

    • You can then add this acidic stock solution to your physiological buffer. Be mindful that this will slightly lower the pH of your final solution, so you may need to adjust it back to the desired pH.

  • Co-Solvent Usage (Use with Caution):

    • If aqueous methods fail, a water-miscible organic co-solvent can be used.

    • Recommended Protocol:

      • Dissolve the this compound in a minimal amount of DMSO or ethanol (e.g., start with 10-20 µL).

      • Once fully dissolved, slowly add the physiological buffer to the organic stock solution while vortexing to reach the final desired concentration.

      • Ensure the final concentration of the organic solvent is low (typically <1% and ideally <0.1%) to minimize its impact on the biological system. Always run a vehicle control in your experiments.

The following flowchart provides a visual guide to the troubleshooting process:

G start Start: this compound Powder dissolve Dissolve in Physiological Buffer (e.g., PBS) start->dissolve soluble Is it fully dissolved? dissolve->soluble vortex Vortex and Sonicate soluble->vortex No end Solution Ready for Experiment (Run vehicle control) soluble->end Yes warm Gently warm to 37°C vortex->warm soluble2 Is it fully dissolved? warm->soluble2 acidic Prepare concentrated stock in slightly acidic water (pH 4-5) soluble2->acidic No soluble2->end Yes add_to_buffer Add stock solution to physiological buffer acidic->add_to_buffer soluble3 Is it fully dissolved? add_to_buffer->soluble3 cosolvent Use a minimal amount of co-solvent (e.g., DMSO) soluble3->cosolvent No soluble3->end Yes cosolvent->end fail Consult technical support Consider alternative buffer cosolvent->fail

Troubleshooting workflow for this compound solubility.

Factors Influencing this compound Solubility

The solubility of this compound is a multifactorial issue. The diagram below illustrates the key relationships between the compound's chemical properties and the solvent environment.

G cluster_compound This compound Chemical Properties cluster_environment Solvent Environment amine Tertiary Amine (as HCl salt) solubility This compound Solubility amine->solubility Increases in acidic pH ester Methyl Ester Group ester->solubility Potential for hydrolysis structure Overall Molecular Structure structure->solubility ph pH of Buffer ph->amine Affects protonation state temp Temperature temp->solubility Generally increases composition Buffer Composition (e.g., phosphates) composition->solubility May decrease cosolvent Presence of Co-solvents cosolvent->solubility Can increase

Factors affecting this compound solubility.

Quantitative Data

Buffer SystempHTemperature (°C)Maximum Achieved Concentration (mM)Observations
PBS7.425User-determinede.g., Precipitate observed
aCSF7.437User-determinede.g., Fully dissolved after sonication
0.9% Saline~5.525User-determinede.g., Readily soluble

We encourage researchers to perform preliminary solubility tests to determine the practical working concentration range for their specific experimental conditions.

References

Technical Support Center: RTI-111-d3 HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC analysis of RTI-111-d3, with a focus on improving peak resolution.

Frequently Asked Questions (FAQs)

Q1: I am observing poor peak shape (tailing) for my this compound peak. What are the likely causes and how can I fix it?

A1: Peak tailing for basic compounds like RTI-111 is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the protonated analyte and ionized residual silanol groups on the silica-based stationary phase.[1][2] Here’s how you can address this:

  • Mobile Phase pH Adjustment: RTI-111 is a basic compound. To ensure it is fully protonated and to minimize interactions with silanol groups, maintain a low mobile phase pH.[1][2] A pH of 2-3 is a good starting point. The use of formic acid (as seen in published methods for RTI-111) helps to achieve this and provides good peak shape.[3] It is recommended to operate at a pH at least 2 units below the pKa of the analyte for consistent results.[2]

  • Use of an End-Capped Column: Employing a column with end-capping can shield the residual silanol groups, thereby reducing the opportunity for secondary interactions that lead to tailing.[1]

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.[4]

Q2: My this compound peak is splitting into two or more peaks. What could be the reason?

A2: Peak splitting can arise from several factors, both chromatographic and instrumental. Here are some common causes:

  • Co-elution with an Impurity: The peak splitting might be due to the presence of a closely eluting impurity. To verify this, try altering the mobile phase composition or the gradient slope to see if the two peaks can be resolved.

  • Mismatch between Injection Solvent and Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger (more organic content in reverse-phase) than the initial mobile phase, it can cause peak distortion and splitting.[5] It is advisable to dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Contamination or Voids: Contamination at the head of the column or the formation of a void in the packing material can cause the sample to travel through different paths, leading to a split peak.[6] Backflushing the column or replacing it if the problem persists is recommended.

  • Instrumental Issues: Problems like a partially blocked frit, a leak in the system, or issues with the injector can also lead to peak splitting.[5][6] A systematic check of the HPLC system is advised.

Q3: I am not getting sufficient resolution between this compound and a closely eluting compound. How can I improve the separation?

A3: Improving resolution requires manipulating the three key factors in chromatography: efficiency, selectivity, and retention.[4]

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation, potentially resolving co-eluting peaks.[4]

  • Adjust the Mobile Phase pH: For ionizable compounds, a change in pH can significantly impact retention times and selectivity.[7][8]

  • Reduce Particle Size/Increase Column Length: Using a column with smaller particles or a longer column can increase the efficiency of the separation (higher plate count), leading to sharper peaks and better resolution.[4]

  • Elevate the Column Temperature: Increasing the temperature can improve efficiency and may also alter selectivity.[4]

Q4: Can the deuterium label in this compound affect its retention time compared to the unlabeled RTI-111?

A4: Yes, a deuterium isotope effect can be observed in HPLC. Deuterated compounds may have slightly different retention times compared to their non-deuterated analogs.[9] This is due to subtle differences in the strength of intermolecular interactions with the stationary phase. In reverse-phase chromatography, deuterated compounds often elute slightly earlier than their protonated counterparts.[10] The extent of this separation can be influenced by the mobile phase composition.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Resolution Inadequate separation between this compound and other components.1. Optimize Gradient: Decrease the gradient slope for better separation of closely eluting peaks. 2. Change Organic Modifier: Switch between acetonitrile and methanol to alter selectivity.[4] 3. Adjust Mobile Phase pH: For ionizable impurities, modifying the pH can change their retention relative to this compound.[7][8] 4. Increase Column Efficiency: Use a longer column or a column with smaller particles.[4]
Peak Tailing Secondary interactions with the stationary phase (silanol groups).[1][2]1. Lower Mobile Phase pH: Use an acidic mobile phase (e.g., with 0.1% formic acid) to ensure RTI-111 (a basic compound) is fully protonated.[1][2] 2. Use End-Capped Column: Select a column with minimal residual silanol activity.[1] 3. Increase Column Temperature: Try operating at a slightly higher temperature (e.g., 40°C).[4]
Peak Splitting Co-elution, injection solvent mismatch, or column issues.[5][6]1. Modify Separation Conditions: Adjust the gradient or mobile phase to resolve potential co-eluting peaks. 2. Match Injection Solvent: Dissolve the sample in the initial mobile phase.[5] 3. Check Column Health: Backflush the column or replace it if it's contaminated or has a void.[6]
Variable Retention Times Inconsistent mobile phase preparation, temperature fluctuations, or column equilibration issues.1. Ensure Consistent Mobile Phase: Prepare fresh mobile phase daily and ensure accurate pH measurement. 2. Use a Column Oven: Maintain a constant column temperature. 3. Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocol: Method Optimization for Improved this compound Peak Resolution

This protocol outlines a systematic approach to optimize an existing HPLC method for better resolution of this compound.

1. Initial Conditions (Based on a published method[3]):

  • Column: Kinetex Biphenyl (100 Å, 100 x 2.1 mm) or similar

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a linear gradient (e.g., 5-95% B over 10 minutes)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Sample Diluent: Initial mobile phase composition (e.g., 95% A, 5% B)

2. Optimization Steps:

  • Step 2.1: Gradient Optimization:

    • Run the initial gradient and observe the elution profile.

    • If resolution is poor, flatten the gradient around the elution time of this compound. For example, if the peak elutes at 50% B, try a gradient segment of 40-60% B over a longer time.

  • Step 2.2: Temperature Study:

    • Keeping the optimized gradient, perform injections at different column temperatures (e.g., 30°C, 40°C, 50°C).

    • Analyze the chromatograms for changes in resolution and peak shape. Higher temperatures often lead to sharper peaks.[4]

  • Step 2.3: Flow Rate Adjustment:

    • Evaluate the effect of flow rate on resolution (e.g., 0.3, 0.4, and 0.5 mL/min). Lower flow rates can sometimes improve resolution, but at the cost of longer run times.

  • Step 2.4: Mobile Phase pH (if necessary):

    • While 0.1% formic acid provides a low pH, if peak tailing persists, you could explore other acidic modifiers like trifluoroacetic acid (TFA). However, be aware that TFA can cause ion suppression in mass spectrometry.

Visualizations

logical_workflow cluster_start Start: Poor Peak Resolution cluster_troubleshooting Troubleshooting Steps cluster_evaluation Evaluation cluster_end Conclusion start Identify Issue: Poor Resolution / Tailing / Splitting mobile_phase Adjust Mobile Phase - Optimize Gradient - Change Organic Modifier - Adjust pH start->mobile_phase Primary Approach column_check Evaluate Column - Check for Contamination - Consider Different Stationary Phase start->column_check If mobile phase changes are ineffective instrument_check Check Instrument - Look for Leaks - Inspect Frit and Tubing - Verify Injector Performance start->instrument_check If all peaks are affected evaluate Evaluate Results - Improved Resolution? - Good Peak Shape? mobile_phase->evaluate column_check->evaluate instrument_check->evaluate pass Method Optimized evaluate->pass Yes fail Further Investigation Required evaluate->fail No fail->mobile_phase

Caption: Troubleshooting workflow for poor HPLC peak resolution.

hplc_parameters cluster_factors Key HPLC Parameters cluster_effects Impact on Chromatography cluster_outcome Desired Outcome mobile_phase Mobile Phase (Composition, pH, Gradient) selectivity Selectivity (α) mobile_phase->selectivity retention Retention (k) mobile_phase->retention stationary_phase Stationary Phase (Chemistry, Particle Size) stationary_phase->selectivity efficiency Efficiency (N) stationary_phase->efficiency temperature Temperature temperature->efficiency temperature->retention flow_rate Flow Rate flow_rate->efficiency resolution Improved Peak Resolution selectivity->resolution efficiency->resolution retention->resolution

Caption: Relationship between HPLC parameters and peak resolution.

References

Technical Support Center: Analysis of RTI-111-d3 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of RTI-111-d3 in plasma samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the collection, processing, storage, and analysis of plasma samples containing this compound.

Issue Potential Cause Recommended Solution
Low or undetectable this compound concentration Enzymatic Degradation: this compound, a cocaine analog, is susceptible to ester hydrolysis by plasma esterases.[1]Collect blood in tubes containing an esterase inhibitor, such as sodium fluoride.Process blood to plasma as quickly as possible, ideally within 30 minutes of collection.[2]Keep samples on ice during processing.
Improper Storage Temperature: Elevated temperatures accelerate the chemical and enzymatic degradation of analytes.[3]Store plasma samples at -20°C for short-term storage and -80°C for long-term storage to minimize degradation.[4]
High variability between replicate samples Inconsistent Handling: Differences in time between blood collection and centrifugation, or variations in storage conditions can lead to inconsistent degradation.Standardize the entire sample handling workflow, from collection to analysis. See the recommended workflow diagram below.Ensure all samples are processed and stored under identical conditions.
Repeated Freeze-Thaw Cycles: Cycling between frozen and thawed states can degrade the analyte and affect the integrity of the plasma sample.[4]Aliquot plasma into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.
Presence of high concentrations of degradation products Ester Hydrolysis and N-demethylation: These are the primary degradation pathways for RTI-111.[1]While some degradation is expected, minimizing it is key. Follow all recommended handling and storage procedures.Consider quantifying the major metabolites (ester hydrolysis and N-demethylation products) in addition to this compound to account for any degradation that has occurred.[1]
Poor recovery during sample extraction Analyte Adsorption: this compound may adsorb to the surface of collection tubes or storage vials.Use low-binding polypropylene tubes for collection and storage.
Suboptimal Extraction Protocol: The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method may not be efficient for this compound.Optimize the pH and solvent composition of your extraction protocol to ensure efficient recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound in plasma?

A1: this compound, similar to its non-deuterated parent compound RTI-111, is primarily degraded through two pathways: ester hydrolysis and N-demethylation.[1] Ester hydrolysis, carried out by plasma esterases, is often the more significant pathway for cocaine and its analogs in plasma.[1][3]

Q2: What is the recommended procedure for collecting blood samples for this compound analysis?

A2: To minimize degradation, blood should be collected in tubes containing an anticoagulant and an enzyme inhibitor. The most common choices are:

  • Anticoagulant: EDTA or Heparin.[4]

  • Enzyme Inhibitor: Sodium Fluoride to inhibit esterase activity.

Q3: How quickly should I process the blood sample to obtain plasma?

A3: It is crucial to process the blood sample as soon as possible after collection. Centrifugation to separate plasma from blood cells should ideally be performed within 30 minutes of collection.[2] During this time, the sample should be kept on ice to reduce enzymatic activity.

Q4: What are the optimal storage conditions for plasma samples containing this compound?

A4: For long-term stability, plasma samples should be stored at -80°C. For short-term storage (a few days), -20°C is acceptable.[4] It is also critical to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4] It is recommended to store samples in small aliquots.

Q5: Should I be concerned about the stability of this compound during the analytical process?

A5: Yes, the stability of the analyte should be considered throughout the entire analytical process. This includes the time the sample spends in the autosampler. If possible, use a refrigerated autosampler to maintain a low temperature and minimize degradation during the analytical run.

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing

  • Blood Collection: Collect whole blood into tubes containing EDTA (or heparin) as an anticoagulant and sodium fluoride as an esterase inhibitor.[4]

  • Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the blood with the additives.

  • Cooling: Place the blood sample on ice immediately.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,500-2,000 x g for 10-15 minutes at 4°C.[2]

  • Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Aliquoting and Storage: Transfer the plasma into clearly labeled, low-binding polypropylene tubes. Store immediately at -80°C until analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage & Analysis blood_collection 1. Collect Blood (EDTA + NaF tube) mix 2. Invert to Mix blood_collection->mix Immediate cool 3. Place on Ice mix->cool centrifuge 4. Centrifuge (within 30 mins) cool->centrifuge separate 5. Separate Plasma centrifuge->separate aliquot 6. Aliquot separate->aliquot store 7. Store at -80°C aliquot->store analyze 8. Analyze store->analyze

Caption: Recommended workflow for plasma sample handling.

degradation_pathway RTI111_d3 This compound Ester_Hydrolysis Ester Hydrolysis Metabolite RTI111_d3->Ester_Hydrolysis Plasma Esterases N_Demethylation N-Demethylation Metabolite RTI111_d3->N_Demethylation Metabolic Enzymes

Caption: Primary degradation pathways of this compound in plasma.

References

Technical Support Center: Bioanalysis of RTI-111-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of RTI-111-d3 using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of RTI-111?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as RTI-111, by co-eluting compounds from the biological matrix (e.g., plasma, urine).[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative method.[1] In the bioanalysis of a potent compound like RTI-111, even minor inaccuracies can lead to significant misinterpretations of pharmacokinetic and pharmacodynamic data.

Q2: I am using a deuterated internal standard (this compound). Shouldn't this correct for all matrix effects?

A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are the preferred choice for mitigating matrix effects, they are not always a perfect solution.[1][2] Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing effective normalization.[1] However, a phenomenon known as the "deuterium isotope effect" can cause a slight chromatographic separation between RTI-111 and this compound.[3] If this separation occurs in a region of the chromatogram with variable matrix effects, the analyte and internal standard will be affected differently, leading to inaccurate quantification.[3]

Q3: What causes the chromatographic separation between an analyte and its deuterated internal standard?

A3: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, most notably its lipophilicity.[3] In reversed-phase chromatography, this can lead to small differences in retention time between the deuterated and non-deuterated compounds.[3] The magnitude of this shift can depend on the number and position of the deuterium atoms.[3]

Q4: How can I determine if I have a matrix effect issue in my this compound assay?

A4: Several experimental approaches can be used to assess matrix effects. Two common methods are:

  • Post-Column Infusion: This qualitative technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Post-Extraction Spike Analysis: This quantitative method compares the response of an analyte in a clean solvent to its response when spiked into an extracted blank matrix. This allows for the calculation of the matrix factor (MF).

Details for these experimental protocols are provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Issue 1: Poor reproducibility of quality control (QC) samples at low concentrations.

  • Possible Cause: Inconsistent matrix effects across different lots of biological matrix.

  • Troubleshooting Steps:

    • Assess Matrix Factor in Multiple Lots: Prepare and analyze low QC samples in at least six different lots of the biological matrix.

    • Evaluate Internal Standard Performance: Ensure the peak area of this compound is consistent across all lots. Significant variability may indicate the IS is also affected by matrix components.

    • Optimize Sample Preparation: Consider a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[4]

    • Chromatographic Modification: Adjust the chromatographic gradient to separate RTI-111 from the regions of significant ion suppression identified through post-column infusion.

Illustrative Data for Troubleshooting Issue 1:

Matrix LotRTI-111 Peak AreaThis compound Peak AreaCalculated Concentration (ng/mL)Accuracy (%)
Lot A15,234150,1231.01101
Lot B12,187149,8760.8181
Lot C15,567151,0341.03103
Lot D10,987148,9540.7474
Lot E16,012150,5671.06106
Lot F11,543149,3210.7777

This table illustrates how different matrix lots can lead to variability in the analyte peak area and, consequently, the calculated concentration, indicating a relative matrix effect.

Issue 2: A noticeable shift in retention time between RTI-111 and this compound is observed, and accuracy is compromised.

  • Possible Cause: The deuterium isotope effect is causing chromatographic separation, and the two compounds are eluting in a region with non-uniform matrix effects.

  • Troubleshooting Steps:

    • Confirm Co-elution Profile: Overlay the chromatograms of RTI-111 and this compound to precisely determine the extent of separation.

    • Perform Post-Column Infusion: This will reveal if the elution window of the separated peaks falls within a zone of ion suppression or enhancement.

    • Adjust Chromatography:

      • Modify the gradient to ensure both peaks elute in a "cleaner" part of the chromatogram.

      • Consider a different stationary phase that may provide less separation between the deuterated and non-deuterated compounds.

    • Alternative Internal Standard: If chromatographic adjustments are unsuccessful, consider using a stable isotope-labeled internal standard with ¹³C or ¹⁵N, which are less likely to cause retention time shifts.[5]

Experimental Protocols

Protocol 1: Assessment of Matrix Factor using Post-Extraction Spiking

Objective: To quantify the extent of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): RTI-111 and this compound spiked in the final reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then RTI-111 and this compound are spiked into the final extract at the same concentrations as Set A.

    • Set C (Blank Matrix): Extracted blank biological matrix to confirm no interference at the retention times of the analyte and internal standard.

  • Analysis: Analyze all three sets of samples using the established LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF: IS-Normalized MF = (MF of RTI-111) / (MF of this compound)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An IS-Normalized MF close to 1.0 suggests the internal standard is effectively compensating for the matrix effect.

Protocol 2: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify regions of ion suppression or enhancement in the chromatogram.

Methodology:

  • Setup: A 'T' connector is used to introduce a constant flow of a standard solution of RTI-111 and this compound into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.

  • Infusion: Infuse the standard solution at a constant, low flow rate (e.g., 5-10 µL/min).

  • Injection Series:

    • Inject a blank solvent (e.g., mobile phase) to establish a stable baseline signal for the infused analytes.

    • Inject an extracted blank matrix sample.

  • Data Analysis: Compare the baseline signal from the blank solvent injection to the signal obtained during the elution of the extracted matrix. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively. This profile can then be compared to the retention times of RTI-111 and this compound in a standard run.

Visualizations

Matrix_Effect_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_analysis Analysis cluster_mitigation Mitigation Strategies cluster_end End start Inconsistent QC Results or Poor Assay Performance qual_eval Qualitative Evaluation: Post-Column Infusion start->qual_eval quant_eval Quantitative Evaluation: Post-Extraction Spike (Matrix Factor) start->quant_eval suppression_zone Ion Suppression/Enhancement Zone Identified? qual_eval->suppression_zone mf_issue Matrix Factor (MF) outside acceptable limits (e.g., 0.8-1.2)? quant_eval->mf_issue change_chrom Modify Chromatographic Conditions suppression_zone->change_chrom Yes is_norm_mf_issue IS-Normalized MF not close to 1.0? mf_issue->is_norm_mf_issue No improve_cleanup Improve Sample Clean-up mf_issue->improve_cleanup Yes change_is Consider Alternative Internal Standard (e.g., ¹³C, ¹⁵N) is_norm_mf_issue->change_is Yes end Re-evaluate and Validate Method is_norm_mf_issue->end No change_chrom->end improve_cleanup->end change_is->end

Caption: Workflow for troubleshooting matrix effects in bioanalysis.

Deuterated_IS_Issue_Logic cluster_start Observation cluster_check1 Initial Check cluster_diagnosis Diagnosis cluster_conclusion Conclusion cluster_action Action start Inaccurate Results with This compound Internal Standard check_rt Are RTI-111 and this compound retention times different? start->check_rt deuterium_effect Potential Deuterium Isotope Effect check_rt->deuterium_effect Yes no_differential_me Matrix effect is uniform or IS is compensating well check_rt->no_differential_me No post_column Perform Post-Column Infusion to check for matrix effects at elution times deuterium_effect->post_column differential_me Differential Matrix Effect Confirmed post_column->differential_me action Proceed to Mitigation Strategies (Modify Chromatography or Change Internal Standard) differential_me->action

Caption: Logic diagram for investigating issues with deuterated internal standards.

References

Optimizing RTI-111-d3 Dosage for Locomotor Activity Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing RTI-111-d3 dosage for locomotor activity studies. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect locomotor activity?

This compound is the deuterated form of the phenyltropane-based dopamine reuptake inhibitor (DRI), RTI-111. As a potent DRI, it blocks the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain, particularly in the striatum and nucleus accumbens. This neurochemical effect typically results in a dose-dependent increase in locomotor activity. At lower doses, it can produce hyperactivity, while higher doses may lead to stereotyped behaviors, which can sometimes interfere with the measurement of locomotion.

Q2: What is the advantage of using the deuterated form, this compound, over RTI-111?

Deuterium is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen with deuterium at specific metabolic sites can slow down the rate of drug metabolism due to the kinetic isotope effect. This can lead to a longer half-life, increased metabolic stability, and potentially more consistent plasma and brain concentrations of the compound during a behavioral study. This may reduce the need for frequent dosing and could lead to more reproducible results.

Q3: What is a typical dose range for this compound in rodent locomotor activity studies?

Currently, there is a lack of publicly available, specific dose-response data for this compound in locomotor activity studies. However, based on studies with the parent compound, RTI-111, and other potent DRIs, a pilot study is essential to determine the optimal dose range. It is recommended to start with a low dose (e.g., 0.1 mg/kg) and escalate to higher doses (e.g., 1.0, 3.0, 10.0 mg/kg) to establish a full dose-response curve. The deuteration may alter the potency and duration of action, so direct extrapolation from RTI-111 may not be entirely accurate.

Q4: What is the expected pattern of locomotor response to this compound?

Based on the pharmacology of potent psychostimulants, a biphasic dose-response is often observed.[1] Low to moderate doses are expected to increase horizontal locomotor activity. As the dose increases, the locomotor-stimulating effects may plateau or even decrease. This decrease at high doses is often due to the emergence of stereotyped behaviors (e.g., repetitive sniffing, gnawing, or head weaving), which compete with and can physically prevent locomotion.

Troubleshooting Guide

Q: Why am I observing a decrease in locomotor activity at what I expected to be a stimulating dose of this compound?

A: There are a few potential reasons for this observation:

  • Dose is too low (Hypoactivity): Very low doses of some psychostimulants can paradoxically produce a decrease in locomotor activity. Your "stimulating dose" might be falling into this hypoactive range. Consider testing a slightly higher dose.

  • Dose is too high (Stereotypy): If the dose is too high, the animal may be engaging in stereotyped behaviors that are not being captured as locomotor activity by the automated tracking system. Carefully observe the animals during the study to score for stereotypy. If stereotypy is present, you may need to lower the dose to a range that primarily stimulates locomotion.

  • Animal Strain Variability: Different strains of mice and rats can exhibit significantly different locomotor responses to psychostimulants. Ensure you are using a consistent and appropriate strain for your study.

Q: My data shows high variability between animals in the same dose group. What can I do to reduce this?

A: High variability is a common challenge in behavioral studies. Here are some steps to mitigate it:

  • Habituation: Ensure all animals are properly habituated to the testing environment before drug administration. A standard habituation period is 30-60 minutes.

  • Consistent Handling: Handle all animals in the same manner and at a consistent time of day to minimize stress-induced variability.

  • Control for Environmental Factors: Conduct experiments in a quiet, consistently lit, and temperature-controlled room.

  • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual differences.

  • Route of Administration: Ensure the drug is administered consistently (e.g., intraperitoneal, subcutaneous) and accurately.

Q: How do I differentiate between true locomotor activity and stereotyped movements in my data?

A: Automated activity monitors primarily measure horizontal beam breaks. Stereotyped behaviors often involve repetitive movements in a fixed location and may not trigger a high number of beam breaks, leading to an apparent decrease in locomotion. To differentiate:

  • Direct Observation: Manually score stereotypy in a subset of animals using a rating scale during the experiment.

  • Behavioral Analysis Software: More advanced video tracking systems can analyze the pattern of movement to distinguish between locomotion (movement from one area to another) and stereotypy (repetitive movements in a small area).

Data Presentation

The following tables summarize the expected dose-dependent effects of potent dopamine reuptake inhibitors on locomotor activity in rodents. Note: Specific doses for this compound should be determined empirically through pilot studies. The values for RTI-111 are provided as a starting reference.

Table 1: Expected Dose-Dependent Effects of Potent DRIs on Locomotor Activity

Dose RangeExpected Effect on LocomotionPotential Confounding Behaviors
Low Hypoactivity or no significant changeNone
Moderate Significant increase in horizontal activity (hyperactivity)Increased rearing and sniffing
High Plateau or decrease in horizontal activityEmergence of stereotyped behaviors (e.g., sniffing, gnawing, head weaving)

Table 2: Reference Doses of RTI-111 in Rhesus Monkeys (for comparative purposes)

CompoundDose Range (mg/kg, i.v.)Behavioral EffectReference
RTI-1110.0003 - 0.03Positive reinforcement
RTI-1110.01 - 0.1Full amphetamine-like responding

Experimental Protocols

Protocol: Assessment of this compound Induced Locomotor Activity in Mice

1. Animals:

  • Male C57BL/6J mice, 8-12 weeks old.

  • House animals in groups of 4-5 per cage with ad libitum access to food and water.

  • Maintain a 12:12 hour light:dark cycle.

  • Allow at least one week of acclimatization to the animal facility before testing.

2. Apparatus:

  • Open field arenas (e.g., 40 x 40 x 30 cm) equipped with automated infrared beam-break detection systems to quantify horizontal and vertical activity.

  • Place arenas in sound-attenuating chambers with controlled lighting and ventilation.

3. Drug Preparation:

  • Dissolve this compound in a vehicle of 0.9% sterile saline. The addition of a small amount of a solubilizing agent (e.g., Tween 80) may be necessary.

  • Prepare fresh solutions on each day of testing.

  • Administer via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

4. Experimental Procedure:

  • Habituation: Place each mouse individually into the center of the open field arena and allow it to explore freely for 60 minutes to establish a baseline level of activity.

  • Drug Administration: After the habituation period, remove each mouse from the arena, administer the assigned dose of this compound or vehicle, and immediately return it to the same arena.

  • Data Collection: Record locomotor activity continuously for at least 90-120 minutes post-injection. Data is typically binned into 5 or 10-minute intervals.

5. Data Analysis:

  • Quantify total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing) for each time bin and for the entire duration of the test.

  • Analyze the data using a two-way repeated measures ANOVA with time as the within-subjects factor and drug dose as the between-subjects factor, followed by appropriate post-hoc tests.

  • A one-way ANOVA can be used to compare the total activity over the entire session between dose groups.

Mandatory Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_acclimatization Animal Acclimatization (1 week) habituation Habituation to Arena (60 min) animal_acclimatization->habituation drug_preparation Drug Preparation (Fresh daily) injection Drug/Vehicle Injection (i.p.) drug_preparation->injection habituation->injection data_collection Locomotor Activity Recording (90-120 min) injection->data_collection data_analysis Data Analysis (ANOVA) data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Experimental workflow for a locomotor activity study.

dopamine_signaling Simplified Dopamine Receptor Signaling in Motor Control cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_d1 D1 Receptor Pathway (Excitatory) cluster_d2 D2 Receptor Pathway (Inhibitory) dopamine Dopamine d1_receptor D1 Receptor dopamine->d1_receptor d2_receptor D2 Receptor dopamine->d2_receptor g_olf Gα_olf d1_receptor->g_olf activates ac Adenylyl Cyclase g_olf->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates darpp32 DARPP-32 pka->darpp32 phosphorylates pp1_inhibition PP1 Inhibition darpp32->pp1_inhibition leads to increased_excitability Increased Neuronal Excitability & Locomotor Activity pp1_inhibition->increased_excitability g_i Gα_i d2_receptor->g_i activates akt_gsk3 Akt/GSK-3 Pathway d2_receptor->akt_gsk3 modulates ac_inhibition Adenylyl Cyclase (Inhibited) g_i->ac_inhibition decreased_camp Decreased cAMP ac_inhibition->decreased_camp decreased_excitability Decreased Neuronal Excitability & Locomotor Activity decreased_camp->decreased_excitability akt_gsk3->decreased_excitability

Caption: Dopamine D1 and D2 receptor signaling pathways.

References

Technical Support Center: Analysis of RTI-111-d3 and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RTI-111-d3 and its metabolites. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis, particularly focusing on poor signal intensity in LC-MS/MS assays.

Troubleshooting Guide: Poor Signal Intensity

Q1: I am observing a weak or no signal for my this compound internal standard. What are the potential causes and solutions?

A1: Low signal intensity of a deuterated internal standard like this compound can stem from several factors, from sample preparation to instrument settings. Below is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Poor this compound Signal

Troubleshooting Poor this compound Signal start Poor or No Signal for this compound prep Check Sample Preparation start->prep chrom Evaluate Chromatography prep->chrom If prep is OK sub_prep Incorrect spiking concentration? Degradation during extraction? Poor recovery? prep->sub_prep ms Verify MS Settings chrom->ms If chrom is OK sub_chrom Isotope effect causing RT shift? Co-elution with interfering substances? Poor peak shape? chrom->sub_chrom stability Assess Standard Stability ms->stability If MS is OK sub_ms Incorrect mass transitions? Inadequate ionization? Detuning of the instrument? ms->sub_ms solution Systematic Checks Complete stability->solution If stability is OK sub_stability Degradation of stock/working solutions? Adsorption to vials? stability->sub_stability

Caption: Troubleshooting workflow for poor this compound signal intensity.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Spiking Concentration Verify the concentration of your this compound stock and working solutions. Re-prepare dilutions if necessary. Ensure the correct volume is being spiked into your samples.
Degradation During Sample Preparation RTI-111, being an ester, may be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. Keep samples on ice and minimize the time between extraction and analysis.
Poor Extraction Recovery If using solid-phase extraction (SPE), ensure the sorbent is appropriate for the polarity of RTI-111 and that the wash and elution steps are optimized. Consider a different extraction technique like liquid-liquid extraction (LLE) if recovery remains low.
Chromatographic Issues Deuterated standards can sometimes exhibit a slight shift in retention time (isotope effect) compared to the unlabeled analyte. Ensure your acquisition window is wide enough to capture the this compound peak. Poor peak shape (e.g., tailing or fronting) can also lead to a lower apparent signal; in this case, re-evaluate your mobile phase composition and gradient.
Mass Spectrometer Settings Confirm that you are using the correct precursor and product ion transitions for this compound. The instrument may need to be tuned and calibrated. Ensure that the ion source parameters (e.g., temperature, gas flows, and voltage) are optimal for the ionization of RTI-111.
Stability of the Standard Deuterated compounds can sometimes undergo back-exchange of deuterium for hydrogen, though this is less likely for a methyl-d3 label. More commonly, the standard may degrade if not stored properly. Prepare fresh working solutions from your stock.
Q2: I have a good signal for my internal standard (this compound), but the signal for my target metabolites (N-demethylated and/or ester hydrolysis products) is poor.

A2: This scenario points to issues that are specific to the metabolites. Here’s how to approach this problem:

Logical Flow for Troubleshooting Poor Metabolite Signal

Troubleshooting Poor Metabolite Signal start Poor Signal for Metabolites metabolism Consider Metabolism start->metabolism extraction Optimize Extraction for Metabolites metabolism->extraction If metabolism is expected sub_metabolism Is the metabolite concentration below the limit of detection? Is the time point for sample collection appropriate? metabolism->sub_metabolism chrom_ms Adjust Chromatography and MS extraction->chrom_ms If extraction is optimized sub_extraction Are the metabolites more polar than the parent drug? Is the extraction method suitable for these more polar compounds? extraction->sub_extraction solution Systematic Checks Complete chrom_ms->solution If settings are correct sub_chrom_ms Are the mass transitions for the metabolites correct? Do the metabolites suffer from ion suppression? chrom_ms->sub_chrom_ms

Caption: Logical flow for troubleshooting poor metabolite signal intensity.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Low Metabolite Concentration The concentration of the metabolites in your sample may be below the limit of detection (LOD) of your assay. Consider concentrating your sample or using a more sensitive instrument if available.
Inefficient Extraction of Metabolites The N-demethylated and ester hydrolysis metabolites of RTI-111 are more polar than the parent compound. Your extraction method, optimized for RTI-111, may not be efficient for these more polar analytes. For SPE, you may need to use a more polar elution solvent. For LLE, adjusting the pH of the aqueous phase can improve the extraction of the metabolites.
Incorrect Mass Spectrometer Settings Double-check the precursor and product ion transitions for the metabolites. Based on forensic reports, both the N-demethylated and ester hydrolysis metabolites of RTI-111 have a precursor ion m/z of 314. Common product ions are m/z 197 and 159. The N-demethylated metabolite has a specific product ion of m/z 282 that can be used for confirmation.[1] Optimize the collision energy for each transition.
Ion Suppression The metabolites may co-elute with endogenous components from the biological matrix, leading to ion suppression. To diagnose this, perform a post-column infusion experiment. If ion suppression is observed, improve the chromatographic separation to move the metabolite peak away from the suppressed region, or enhance the sample clean-up to remove the interfering components.
Metabolite Instability The ester hydrolysis metabolite, being a carboxylic acid, may be more prone to degradation or adsorption than the parent drug. Ensure that the pH of your sample and mobile phases is appropriate to maintain the stability and good chromatography of this metabolite.

Frequently Asked Questions (FAQs)

Q: What are the major metabolites of RTI-111?

A: The two primary metabolites of RTI-111 are the N-demethylation product (Nor-RTI-111) and the ester hydrolysis product .[1] The ester hydrolysis metabolite is often found in higher abundance in biological samples like serum and urine.[1]

Metabolic Pathway of RTI-111

RTI-111 Metabolism RTI111 RTI-111 (Dichloropane) N_demethyl N-demethylation RTI111->N_demethyl Ester_hydrolysis Ester Hydrolysis RTI111->Ester_hydrolysis Nor_RTI111 Nor-RTI-111 N_demethyl->Nor_RTI111 Hydrolysis_product Ester Hydrolysis Product Ester_hydrolysis->Hydrolysis_product Dopamine Transporter Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) RTI111 RTI-111 RTI111->DAT Blocks Dopamine->DAT Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Binds

References

Technical Support Center: Reducing Variability in RTI-111-d3 Behavioral Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in behavioral experiments involving RTI-111-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: RTI-111, also known as dichloropane, is a phenyltropane-based psychostimulant. Its deuterated form, this compound, is often used in research to alter its metabolic profile for experimental purposes. The primary mechanism of action of RTI-111 is the inhibition of the dopamine transporter (DAT), with additional affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1][2] This action blocks the reuptake of these neurotransmitters from the synaptic cleft, leading to increased extracellular concentrations and enhanced neurotransmission.

Q2: What are the expected behavioral effects of this compound in rodents?

A2: As a dopamine reuptake inhibitor, this compound is expected to produce behavioral effects characteristic of psychostimulants. These include increased locomotor activity, reinforcing effects (as measured by self-administration), and discriminative stimulus effects similar to other stimulants like cocaine and amphetamine.[2]

Q3: What are the most common sources of variability in behavioral experiments with this compound?

A3: Variability in behavioral experiments can arise from several factors, broadly categorized as pharmacological, environmental, and procedural.

  • Pharmacological Factors:

    • Dose Selection: Inappropriate dose selection can lead to floor or ceiling effects, masking the true behavioral response.

    • Route and Timing of Administration: The method and timing of drug delivery can significantly impact bioavailability and behavioral outcomes.

  • Environmental Factors:

    • Housing Conditions: Enriched or standard housing can influence the animal's baseline behavior and response to psychostimulants.

    • Circadian Rhythms: Time of day for testing can affect locomotor activity and drug sensitivity.

    • External Stimuli: Noise, light, and odors in the testing environment can be confounding variables.

  • Procedural Factors:

    • Animal Handling: Inconsistent or stressful handling techniques are a major source of variability.

    • Apparatus Habituation: Insufficient habituation to the testing equipment can lead to novelty-induced behaviors that mask drug effects.

    • Experimenter Bias: Unconscious biases in handling or scoring can influence results.

Q4: How can I select an appropriate dose range for my this compound experiments?

A4: Establishing a full dose-response curve is critical. Based on studies with RTI-111 and similar compounds in non-human primates and rats, a starting point for dose-response testing in rodents could be in the range of 0.01 to 10.0 mg/kg.[1][2] It is essential to conduct pilot studies to determine the optimal dose range for your specific behavioral assay, animal strain, and experimental conditions.

Troubleshooting Guides

This section provides specific troubleshooting advice for common behavioral assays used to study this compound.

Locomotor Activity Assays

Problem: High variability in baseline locomotor activity across animals.

Potential Cause Troubleshooting Solution
Insufficient Habituation Ensure a consistent and adequate habituation period to the testing chambers before each session. A common starting point is 30-60 minutes.[3]
Environmental Stressors Minimize noise, bright lights, and strong odors in the testing room. Conduct testing during the animals' dark cycle when they are naturally more active.
Inconsistent Handling Implement a standardized, low-stress handling protocol for all animals. Using a tunnel or cupping the hands is preferable to tail handling.
Genetic Differences Use a genetically homogeneous population of animals (inbred strains). Be aware that different strains can exhibit different baseline activity levels.

Problem: No significant effect of this compound on locomotor activity.

Potential Cause Troubleshooting Solution
Inappropriate Dose Range The selected doses may be too low to elicit a response or too high, causing competing behaviors like stereotypy. Conduct a full dose-response study (e.g., 0.1, 1.0, 3.0, 10.0 mg/kg).[3]
Incorrect Timing of Observation The peak effect of the drug may have been missed. Conduct a time-course study by measuring activity in short intervals (e.g., 5-10 minutes) for at least 2-3 hours post-injection.
Pharmacokinetic Issues Consider the route of administration (e.g., intraperitoneal vs. subcutaneous) and the vehicle used, as these can affect drug absorption and metabolism.
Drug Self-Administration Assays

Problem: Animals fail to acquire this compound self-administration.

Potential Cause Troubleshooting Solution
Dose is Not Reinforcing The unit dose per infusion may be too low. Start with a dose known to be reinforcing for similar psychostimulants (e.g., 0.1 - 0.5 mg/kg/infusion for cocaine) and adjust based on pilot data.
Catheter Patency Issues Regularly check catheter patency using a short-acting anesthetic like methohexital. Ensure proper flushing procedures are followed daily.
Procedural Difficulties Ensure animals are adequately trained to lever press for a food reinforcer before introducing the drug. The operant chamber environment should be optimized to minimize stress.
Lack of Drug-Paired Cues The inclusion of salient cues (e.g., light, tone) paired with drug infusion can facilitate acquisition of self-administration behavior.

Problem: High variability in break-points on a progressive-ratio schedule.

Potential Cause Troubleshooting Solution
Inconsistent Training History Ensure all animals have a stable history of responding on a fixed-ratio schedule before transitioning to a progressive-ratio schedule.
Satiety or Toxicity High doses may lead to effects that limit responding. Ensure the unit dose is not causing adverse effects that would interfere with performance.
Fluctuations in Motivation Control for factors that can influence motivation, such as food or water deprivation schedules, if used.
Drug Discrimination Assays

Problem: Animals fail to acquire the drug discrimination.

Potential Cause Troubleshooting Solution
Training Dose is Not Salient The training dose of this compound may be too low to serve as a reliable discriminative stimulus. Consider increasing the training dose. For reference, studies with similar compounds have used training doses in the range of 1.0 - 3.0 mg/kg in rats.[4]
Training Protocol is Ineffective Ensure a sufficient number of training sessions and a consistent reinforcement schedule. The inter-session interval should be optimized to facilitate learning.
Generalization to Vehicle If animals respond on the drug-appropriate lever after vehicle administration, it may indicate a failure to discriminate. Ensure the drug and vehicle conditions are distinct and that there are no confounding cues.

Problem: Inconsistent generalization to test compounds.

Potential Cause Troubleshooting Solution
Rate-Disrupting Effects High doses of test compounds can suppress responding, making it difficult to assess generalization. If response rates are low, it should be noted as a rate-suppressing effect rather than a lack of generalization.[5]
Partial Agonist/Antagonist Effects Some compounds may only partially substitute for the training drug, resulting in intermediate levels of drug-lever responding. This can be a valid pharmacological finding.
Metabolic Differences The metabolism of the test compound may differ from the training drug, leading to a different time course of effects. Consider testing at multiple pre-treatment times.

Quantitative Data Summary

The following tables summarize key pharmacological and behavioral data for RTI-111 and related compounds to aid in experimental design.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDATSERTNETReference
RTI-111 0.793.1318[6]
Cocaine~150~250~500[7]

Table 2: Behavioral Data for RTI-111 in Non-Human Primates (Rhesus Monkeys)

Behavioral AssayDose RangeObservationReference
Self-Administration (IV) 0.0003 - 0.03 mg/kg/infusionMaintained responding, indicating reinforcing effects.[2]
Drug Discrimination (IM) 0.001 - 0.1 mg/kgFull substitution for amphetamine, suggesting similar subjective effects.[2]

Note: Data from non-human primates can guide dose selection for rodent studies, but direct translation is not always possible. It is crucial to perform dose-finding studies in the specific species and strain being used.

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below.

Locomotor Activity
  • Apparatus: Standard rodent locomotor activity chambers equipped with infrared photobeams or video tracking software.

  • Habituation: Place animals in the activity chambers for 30-60 minutes immediately before the experiment to allow for acclimation to the novel environment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

  • Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) in 5-10 minute bins for a total of 120-180 minutes.

  • Data Analysis: Analyze the data using a two-way ANOVA with treatment (dose) and time as factors. Post-hoc tests can be used to compare specific dose groups at different time points.

Intravenous Self-Administration
  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal under anesthesia. Allow for a recovery period of at least 5-7 days.

  • Catheter Maintenance: Flush the catheter daily with a heparinized saline solution to maintain patency.

  • Operant Training (Food): Train animals to press a lever for food reinforcement (e.g., sucrose pellets) on a fixed-ratio 1 (FR1) schedule.

  • Substitution with Drug: Once lever pressing is stable, replace the food reinforcer with intravenous infusions of this compound. Each lever press (or completion of the FR requirement) will deliver a unit dose of the drug.

  • Dose-Response and Progressive Ratio: After stable self-administration is acquired, test different unit doses of this compound. To assess the motivational properties, a progressive-ratio schedule can be implemented where the number of lever presses required for each subsequent infusion increases. The "break-point" is the highest ratio completed.

Drug Discrimination
  • Apparatus: A standard two-lever operant conditioning chamber.

  • Training:

    • On drug days, administer the training dose of this compound and reinforce responses on the designated "drug" lever with food pellets.

    • On vehicle days, administer the vehicle and reinforce responses on the "vehicle" lever.

    • Alternate drug and vehicle days until animals reliably respond on the correct lever (>80% accuracy).

  • Testing:

    • Administer a novel test drug or a different dose of this compound.

    • Allow the animal to respond on either lever, but do not provide reinforcement.

    • The percentage of responses on the drug-appropriate lever is measured to determine if the test drug produces similar subjective effects to the training drug.

Visualizations

Dopamine Transporter (DAT) Signaling Pathway

DAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal DA_ext Dopamine (DA) DAT Dopamine Transporter (DAT) DA_ext->DAT Reuptake DA_int Dopamine (DA) DAT->DA_int PKA PKA DAT->PKA Activates PKC PKC DAT->PKC Activates RTI111 This compound RTI111->DAT Inhibits Vesicle Synaptic Vesicle DA_int->Vesicle VMAT2 ERK ERK PKA->ERK PKC->ERK CREB CREB ERK->CREB Gene Gene Expression CREB->Gene Behavior Behavioral Effects (Locomotion, Reinforcement) Gene->Behavior

Caption: Simplified signaling pathway of this compound action at the dopamine transporter.

Experimental Workflow for Locomotor Activity Assay

Locomotor_Workflow start Start acclimate Acclimate Animal to Testing Chamber (30-60 min) start->acclimate inject Administer this compound or Vehicle acclimate->inject record Record Locomotor Activity (e.g., 120 min) inject->record analyze Data Analysis (ANOVA, Post-hoc tests) record->analyze end End analyze->end

Caption: Standard experimental workflow for assessing this compound-induced locomotor activity.

Troubleshooting Logic for High Baseline Variability

Troubleshooting_Variability issue High Baseline Variability Observed check_habituation Is Habituation Sufficient and Consistent? issue->check_habituation check_handling Is Handling Protocol Standardized and Low-Stress? check_habituation->check_handling Yes increase_habituation Increase/Standardize Habituation Time check_habituation->increase_habituation No check_environment Are Environmental Conditions Controlled? check_handling->check_environment Yes implement_handling Implement Low-Stress Handling (e.g., Tunnel) check_handling->implement_handling No control_environment Control for Light, Noise, and Other Stimuli check_environment->control_environment No re_evaluate Re-evaluate Baseline Activity check_environment->re_evaluate Yes increase_habituation->re_evaluate implement_handling->re_evaluate control_environment->re_evaluate

Caption: A logical approach to troubleshooting high baseline variability in behavioral assays.

References

RTI-111-d3 Stability in Different Solvents: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of RTI-111-d3 in various solvents for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to what chemical class does it belong?

This compound is the deuterated form of RTI-111 (also known as dichloropane), a synthetic stimulant belonging to the phenyltropane class of compounds. Structurally, it is an analog of cocaine and functions as a dopamine reuptake inhibitor. The key structural feature relevant to its stability is the methyl ester group, which can be susceptible to hydrolysis.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound, like other tropane esters, is hydrolysis of the methyl ester bond. This results in the formation of the corresponding carboxylic acid metabolite. In biological systems, N-demethylation can also occur, but chemical stability is primarily concerned with hydrolysis.

Q3: How stable is this compound in aqueous solutions?

Q4: What is the expected stability of this compound in common organic solvents?

Direct stability studies of this compound in organic solvents are not extensively published. However, based on general chemical principles, aprotic organic solvents such as acetonitrile, dimethyl sulfoxide (DMSO), and anhydrous ethanol or methanol are generally suitable for preparing stock solutions. In these solvents, the primary degradation pathway, hydrolysis, is minimized due to the absence of water. For long-term storage of stock solutions, it is recommended to use anhydrous solvents, store at low temperatures (e.g., -20°C or -80°C), and protect from light.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of potency in prepared solutions Degradation of this compound, likely due to hydrolysis.- Prepare fresh solutions before use. - For aqueous solutions, ensure the pH is neutral or slightly acidic and store at 2-8°C for short-term use. - For stock solutions, use anhydrous aprotic solvents and store at -20°C or below. - Protect all solutions from light.
Appearance of unknown peaks in chromatography Formation of degradation products.- The primary degradation product is likely the ester hydrolysis metabolite. - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. - Adjust storage conditions to minimize degradation.
Inconsistent experimental results Instability of this compound in the experimental medium.- Evaluate the stability of this compound under your specific experimental conditions (e.g., buffer composition, pH, temperature). - Prepare working solutions fresh from a stable stock solution immediately before each experiment.

Data Summary

Table 1: Inferred Stability of this compound in Various Solvents

SolventRecommended Storage TemperatureExpected Stability (Qualitative)Notes
Anhydrous Acetonitrile-20°C to -80°CHighRecommended for long-term stock solutions. Protect from moisture.
Anhydrous DMSO-20°C to -80°CHighRecommended for long-term stock solutions. Hygroscopic, handle accordingly.
Anhydrous Ethanol/Methanol-20°C to -80°CModerate to HighSuitable for stock solutions. Ensure the solvent is anhydrous to prevent ester hydrolysis.
Aqueous Buffers (pH < 7)2-8°CModerateMore stable at acidic to neutral pH. Recommended for short-term storage. Prepare fresh.
Aqueous Buffers (pH > 7)2-8°CLowSusceptible to base-catalyzed hydrolysis. Avoid long-term storage.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 60°C for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, along with a control sample (unstressed stock solution), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Identify and quantify any degradation products.

  • Characterize the structure of significant degradation products using techniques like LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare 1 mg/mL this compound Stock Solution in Acetonitrile acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose Aliquots base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose Aliquots oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose Aliquots thermal Thermal Degradation (60°C) stock->thermal Expose Aliquots photo Photodegradation (ICH light source) stock->photo Expose Aliquots sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by HPLC-UV/MS sampling->hplc evaluation Identify & Quantify Degradation Products hplc->evaluation

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_compound Compound Stability cluster_factors Influencing Factors RTI111d3 This compound (Methyl Ester) DegradationProduct Hydrolysis Product (Carboxylic Acid) RTI111d3->DegradationProduct Hydrolysis Water Water (Moisture) Water->RTI111d3 promotes hydrolysis pH High pH (Alkaline) pH->RTI111d3 promotes hydrolysis Temp High Temperature Temp->RTI111d3 promotes hydrolysis

Caption: Factors influencing the hydrolysis of this compound.

References

Technical Support Center: RTI-111-d3 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of RTI-111-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common contamination issues encountered during the synthesis of this deuterated phenyltropane analog.

Frequently Asked Questions (FAQs)

Q1: What is the most likely source of isotopic contamination in my this compound sample?

A1: The most probable source of isotopic contamination is incomplete deuteration during the N-methylation step. This results in the presence of unlabeled RTI-111 (d0) in your final product. This typically occurs if there are issues with the deuterated methylating agent (e.g., methyl-d3 iodide) or the reaction conditions.

Q2: I am observing a byproduct with a mass corresponding to the nor-RTI-111. What could be the cause?

A2: The presence of nor-RTI-111, the N-demethylated precursor, indicates an incomplete N-methylation reaction. This could be due to insufficient reagent, suboptimal reaction time or temperature, or deactivation of the methylating agent.

Q3: My final product shows impurities that are not related to the deuteration step. What are the likely culprits?

A3: Impurities can arise from various stages of the synthesis of the RTI-111 backbone. Common contaminants include:

  • Diastereomers: Phenyltropane synthesis can yield different stereoisomers. Incorrect purification or isomerization during subsequent steps can lead to diastereomeric impurities.

  • Unreacted intermediates: Incomplete reactions at any stage can lead to the carryover of precursors into the final product.

  • Byproducts from the Grignard reaction: If a Grignard reaction is used to introduce the 3,4-dichlorophenyl group, byproducts such as biphenyl derivatives or unreacted Grignard reagent can contaminate the product.

  • Hydrolysis products: The methyl ester group is susceptible to hydrolysis. Exposure to acidic or basic conditions during workup or purification can lead to the formation of the corresponding carboxylic acid.

Q4: How can I best purify my final this compound product?

A4: Purification of phenyltropane analogs like this compound typically involves column chromatography on silica gel. The choice of solvent system will depend on the specific impurities present. In some cases, preparative HPLC may be necessary to separate closely related impurities, such as diastereomers or the d0 analog.

Troubleshooting Guides

Issue 1: Incomplete Deuteration

Symptoms:

  • Mass spectrometry analysis shows a significant peak for the non-deuterated RTI-111 (d0).

  • NMR spectroscopy shows a singlet for the N-methyl group in addition to the expected pattern for the N-methyl-d3 group.

Possible Causes & Solutions:

CauseSolution
Degraded deuterated methylating agent (e.g., methyl-d3 iodide) Use a fresh, high-purity deuterated methylating agent. Store it under appropriate conditions (e.g., protected from light and moisture).
Insufficient amount of deuterated methylating agent Use a stoichiometric excess of the deuterated methylating agent to drive the reaction to completion.
Suboptimal reaction conditions (time, temperature, base) Optimize the reaction conditions. Ensure the temperature is appropriate for the chosen methylating agent and base. Increase the reaction time if necessary.
Presence of protic solvents or moisture Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent quenching of the reactive methylating species.
Issue 2: Presence of Precursor (nor-RTI-111)

Symptoms:

  • A peak corresponding to the mass of nor-RTI-111 is observed in the mass spectrum.

  • TLC or LC analysis shows a spot/peak corresponding to the more polar precursor.

Possible Causes & Solutions:

CauseSolution
Incomplete N-methylation reaction See solutions for "Incomplete Deuteration." Ensure sufficient reaction time and an adequate excess of the methylating agent.
Inefficient N-demethylation of a precursor (if applicable) If the synthesis involves N-demethylation followed by re-methylation, ensure the initial demethylation step goes to completion.
Sub-optimal purification Adjust the chromatography conditions (e.g., solvent gradient) to achieve better separation of the product from the more polar precursor.
Issue 3: Contamination with Diastereomers

Symptoms:

  • NMR spectra show complex, overlapping signals, indicating the presence of more than one stereoisomer.

  • Chiral HPLC analysis reveals multiple peaks.

Possible Causes & Solutions:

CauseSolution
Non-stereoselective synthesis step Review the synthetic steps leading to the formation of the chiral centers and optimize for stereoselectivity if possible.
Isomerization during workup or purification Avoid harsh acidic or basic conditions that could cause epimerization at stereocenters.
Ineffective purification Employ chiral chromatography (e.g., preparative chiral HPLC) or diastereomeric salt resolution to separate the isomers.

Methodologies and Diagrams

Hypothetical Synthesis Workflow for this compound

The synthesis of this compound can be envisioned to proceed through the formation of the core RTI-111 molecule, followed by a final deuteration step. A common strategy for introducing the N-methyl-d3 group is to first N-demethylate a suitable precursor to yield nor-RTI-111, followed by N-methylation with a deuterated reagent.

Tropinone Tropinone Precursor Grignard Addition of 3,4-Dichlorophenyl Group (e.g., via Grignard Reagent) Tropinone->Grignard Esterification Modification at C2 (to form Methyl Ester) Grignard->Esterification RTI_111_precursor RTI-111 Precursor Esterification->RTI_111_precursor Demethylation N-Demethylation RTI_111_precursor->Demethylation Nor_RTI_111 nor-RTI-111 Demethylation->Nor_RTI_111 Methylation N-Methylation with CD3I or similar Nor_RTI_111->Methylation RTI_111_d3 This compound Methylation->RTI_111_d3

Hypothetical synthesis workflow for this compound.
Troubleshooting Workflow for Contamination

When encountering contamination in your this compound synthesis, a systematic approach to identification and resolution is crucial.

cluster_analysis Impurity Identification cluster_solutions Troubleshooting Actions start Contamination Detected in This compound Sample identify Characterize Impurity (MS, NMR, LC-MS) start->identify isotope Isotopic Impurity? (e.g., d0 version) identify->isotope precursor Precursor/Intermediate? isotope->precursor No sol_isotope Optimize Deuteration Step - Check reagent purity - Adjust stoichiometry/conditions isotope->sol_isotope Yes byproduct Known Side-Product? precursor->byproduct No sol_precursor Optimize Preceding Reaction - Increase reaction time/temp - Improve purification precursor->sol_precursor Yes sol_byproduct Modify Reaction Conditions - Change solvent/reagents - Adjust temperature byproduct->sol_byproduct Yes purify Optimize Final Purification byproduct->purify No/Unknown sol_isotope->purify sol_precursor->purify sol_byproduct->purify

Troubleshooting workflow for contamination issues.

Technical Support Center: RTI-111-d3 Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing RTI-111-d3 in dopamine transporter (DAT) binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound binding assay?

The optimal pH for this compound binding assays targeting the dopamine transporter (DAT) is generally within the physiological range, typically around pH 7.4 . This is because the binding affinity of ligands to the DAT can be influenced by the pH of the buffer system.[1][2][3] Studies on similar phenyltropane compounds suggest that pH variations can alter the protonation state of amino acid residues on the transporter, thereby affecting ligand binding.[1][4] While a pH of 7.4 is a standard starting point, empirical testing is recommended to determine the optimal pH for your specific experimental conditions.

Q2: What type of buffer should I use for my this compound binding assay?

Commonly used buffers for DAT binding assays include Phosphate-buffered saline (PBS) or Tris-HCl.[2] A frequently cited buffer composition for DAT binding assays is a 10 mM sodium phosphate buffer at pH 7.4, sometimes in a solution containing 0.32 M sucrose.[2] Another option is a Krebs-HEPES buffer (pH 7.4) containing 122 mM NaCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 10 μM pargyline, 100 µM tropolone, 0.2% glucose, and 0.02% ascorbic acid, buffered with 25 mM HEPES.[3] The choice of buffer can impact the stability of the transporter and the ligand, so consistency is key for reproducible results.

Q3: My specific binding is low. Could pH be the issue?

Low specific binding can result from several factors, and an inappropriate pH is a plausible cause. If the buffer pH has deviated significantly from the optimal range (typically 7.0-8.0), it could negatively impact the binding affinity of this compound. It is advisable to freshly prepare your buffers and verify the pH before each experiment. Other potential causes for low specific binding include degraded ligand, low concentration of the transporter in the membrane preparation, or inadequate incubation time.

Q4: How does pH affect the charge of RTI-111 and its binding?

RTI-111, like other phenyltropane analogs of cocaine, has a tropane ring with a nitrogen atom that can be protonated. The proportion of the cationic (protonated) and neutral forms of the molecule is dependent on the pKa of the compound and the pH of the surrounding medium.[1] While it was initially hypothesized that only one form might be active, studies on related compounds suggest that both the cationic and neutral forms may have similar binding activity. The changes in binding observed with varying pH are thought to be primarily caused by conformational changes in the dopamine transporter itself rather than changes in the ligand's charge state.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Non-Specific Binding Suboptimal pH leading to off-target interactions.Verify and adjust buffer pH to 7.4. Consider testing a pH range from 7.0 to 8.0 to find the optimal condition for your system.
Aggregation of the radioligand.Include a low concentration of a non-ionic detergent (e.g., 0.01% BSA) in the assay buffer.
Insufficient washing.Increase the number and volume of washes after incubation to more effectively remove unbound radioligand.
Low Specific Binding Incorrect buffer pH affecting transporter conformation.Prepare fresh buffer and meticulously check the pH. Ensure all components of the buffer are correctly formulated.
Degraded this compound.Use a fresh aliquot of the radioligand. Store the stock solution as recommended by the manufacturer.
Low transporter density in membrane preparation.Use a richer source of DAT (e.g., striatal membranes) or increase the amount of membrane protein per assay tube.[2]
Poor Reproducibility Inconsistent buffer preparation.Standardize buffer preparation protocols. Use a calibrated pH meter. Prepare large batches of buffer for a series of experiments.
Temperature fluctuations during incubation.Ensure a constant and uniform temperature during the incubation period using a calibrated water bath or incubator.

Experimental Protocols

Standard this compound Binding Assay Protocol

This protocol is a general guideline and may require optimization for your specific experimental setup.

  • Membrane Preparation:

    • Dissect the brain region of interest (e.g., rat striatum) on ice.

    • Homogenize the tissue in 10 volumes of ice-cold DAT assay buffer (e.g., 0.32 M sucrose, 10 mM sodium phosphate buffer, pH 7.4) using a Polytron or similar homogenizer.[2]

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh assay buffer, and repeat the centrifugation step twice more.[2]

    • After the final wash, resuspend the pellet in the desired volume of assay buffer.

    • Determine the protein concentration using a standard method like the Bradford assay.

  • Binding Assay:

    • In assay tubes, combine the membrane preparation (typically 50-200 µg of protein), varying concentrations of this compound, and assay buffer to a final volume of 500 µL.

    • For determining non-specific binding, add a high concentration of a competing ligand (e.g., 10 µM GBR12909 or unlabeled RTI-111) to a set of tubes.

    • Incubate the tubes at a specified temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Analyze the data using non-linear regression analysis (e.g., using Prism) to determine binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Tissue Homogenization in Assay Buffer (pH 7.4) p2 Centrifugation p1->p2 p3 Resuspend & Repeat Wash p2->p3 p4 Final Resuspension & Protein Assay p3->p4 a1 Combine Membranes, this compound, & Buffer p4->a1 a3 Incubate to Equilibrium a1->a3 a2 Add Competing Ligand for Non-Specific Binding a2->a3 a4 Rapid Filtration & Washing a3->a4 a5 Measure Radioactivity a4->a5 d1 Calculate Specific Binding a5->d1 d2 Non-linear Regression d1->d2 d3 Determine Kd and Bmax d2->d3

Caption: Workflow for a typical this compound radioligand binding assay.

troubleshooting_ph start Problem Encountered: Inconsistent or Poor Binding Results q1 Is the buffer pH within the optimal range (e.g., 7.2-7.6)? start->q1 sol1 Prepare fresh buffer and accurately measure pH. q1->sol1 No q2 Are you using a consistent buffer system for all experiments? q1->q2 Yes sol1->q2 sol2 Proceed to check other experimental variables. q2->sol2 Yes sol3 Standardize buffer preparation. Prepare a large batch if possible. q2->sol3 No

Caption: Troubleshooting logic for pH-related issues in binding assays.

References

Validation & Comparative

A Comparative Analysis of Dopamine Uptake Inhibition by RTI-111-d3 and GBR 12909

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of RTI-111-d3 and GBR 12909, two widely utilized research compounds that inhibit the dopamine transporter (DAT). The following sections detail their respective potencies, selectivities, and the experimental methodologies used to determine these properties, offering a comprehensive resource for researchers in neuropharmacology and drug development.

Quantitative Comparison of Transporter Affinity

CompoundTransporterParameterValue (nM)Selectivity (vs. DAT)
RTI-111 DAT IC₅₀ 0.79 -
SERTIC₅₀3.133.96-fold vs. SERT
NETIC₅₀1822.78-fold vs. NET
GBR 12909 DAT Kᵢ 1 -
SERTIC₅₀43>100-fold vs. SERT
NETKᵢ>100>100-fold vs. NET

Key Observations:

  • Potency at DAT: Both RTI-111 and GBR 12909 are highly potent inhibitors of the dopamine transporter, with sub-nanomolar to low nanomolar affinity.

  • Selectivity Profile: A significant difference lies in their selectivity. GBR 12909 is a highly selective DAT inhibitor, exhibiting over 100-fold lower affinity for both SERT and NET. In contrast, RTI-111 is a non-selective monoamine transporter inhibitor, with potent activity at SERT and NET in addition to DAT.

Experimental Protocols

The data presented in this guide are derived from standard in vitro neuropharmacological assays. The two primary methodologies are radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assays

This method quantifies the affinity of a compound for a specific receptor or transporter.

  • Preparation of Biological Material: Membranes are prepared from brain tissue (e.g., rat striatum, which is rich in dopamine transporters) or from cultured cells genetically engineered to express the human dopamine, serotonin, or norepinephrine transporter.

  • Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound (RTI-111 or GBR 12909).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation, which also takes into account the affinity and concentration of the radioligand.

Dopamine Uptake Inhibition Assays

This functional assay measures the ability of a compound to block the transport of dopamine into cells.

  • Preparation of Synaptosomes or Cells: Synaptosomes, which are resealed nerve terminals, are isolated from brain tissue (e.g., rat striatum). Alternatively, cultured cells expressing the dopamine transporter are used.

  • Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of the test compound (RTI-111 or GBR 12909).

  • Initiation of Uptake: [³H]Dopamine is added to the mixture to initiate the uptake process. The incubation is carried out for a short period at a controlled temperature (e.g., 37°C).

  • Termination of Uptake: The uptake is rapidly terminated by washing with ice-cold buffer and filtration.

  • Measurement: The amount of [³H]Dopamine taken up by the synaptosomes or cells is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that produces 50% inhibition of dopamine uptake (IC₅₀) is determined by analyzing the dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the dopamine reuptake mechanism and a typical experimental workflow.

Mechanism of Dopamine Reuptake and Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine Vesicle Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) DAT->Vesicle Repackaging Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding & Signal Inhibitor This compound or GBR 12909 Inhibitor->DAT Blockade

Caption: Dopamine reuptake and inhibition at the synapse.

Workflow for In Vitro Dopamine Uptake Inhibition Assay A 1. Prepare Synaptosomes or DAT-expressing Cells B 2. Pre-incubate with This compound or GBR 12909 (Varying Concentrations) A->B C 3. Add [3H]Dopamine to Initiate Uptake B->C D 4. Incubate at 37°C (Short Duration) C->D E 5. Terminate Uptake (Rapid Filtration) D->E F 6. Measure Radioactivity (Scintillation Counting) E->F G 7. Analyze Data to Determine IC50 Value F->G

Caption: Experimental workflow for dopamine uptake assay.

Cross-Reactivity of RTI-111-d3 in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-111 (dichloropane) is a phenyltropane-based stimulant that shares a structural scaffold with cocaine. As a deuterated internal standard, RTI-111-d3 is crucial for the accurate quantification of RTI-111 in biological matrices by mass spectrometry. However, the structural similarity between RTI-111 and cocaine raises concerns about potential cross-reactivity in immunoassays designed for cocaine metabolite screening. This guide provides a comparative overview of common immunoassay techniques and discusses the potential for this compound cross-reactivity, offering insights for researchers in toxicology and drug development.

Due to the limited availability of specific experimental data on the cross-reactivity of this compound in commercial immunoassays, this guide focuses on the underlying principles of immunoassays, the structural basis for potential cross-reactivity, and a comparison of common immunoassay platforms used for cocaine screening.

Structural Basis for Cross-Reactivity

The potential for cross-reactivity of this compound in cocaine immunoassays stems from the significant structural similarities between RTI-111 and cocaine's major metabolite, benzoylecgonine, which is the primary target for most cocaine screening immunoassays. Both molecules share the same core tropane skeleton. The antibodies used in cocaine immunoassays are generated to recognize this core structure. While the specific side chains differ, the overall shape and key functional groups can be similar enough to cause unintended binding of RTI-111 or its metabolites to the assay's antibodies, potentially leading to a false-positive result.

Comparison of Common Immunoassay Platforms

Immunoassays are widely used for initial drug screening due to their speed and high throughput. The most common techniques are the Enzyme-Multiplied Immunoassay Technique (EMIT) and the Enzyme-Linked Immunosorbent Assay (ELISA).

FeatureEnzyme-Multiplied Immunoassay Technique (EMIT)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Homogeneous competitive immunoassay. The drug in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites.[1][2][3]Heterogeneous immunoassay. Typically involves the immobilization of an antigen or antibody to a solid phase (e.g., microplate wells).[4][5][6]
Format Liquid-based, single-phase reaction.Solid-phase assay requiring multiple incubation and wash steps.
Speed Rapid, typically providing results in minutes.Slower, with assay times ranging from 1 to 4 hours.
Throughput High, easily automated on clinical chemistry analyzers.High, suitable for batch processing of 96-well plates.
Sensitivity Generally lower than ELISA.Generally higher sensitivity.
Reported Cross-Reactants for Cocaine Assays Varies by manufacturer, but may include ecgonine methyl ester and other cocaine metabolites. Specific data for phenyltropanes is often not provided in package inserts.Similar to EMIT, package inserts list known cross-reactants, but comprehensive data on novel psychoactive substances is often lacking.

Experimental Protocols

Below is a representative experimental protocol for a competitive ELISA, a common method for detecting small molecules like cocaine metabolites in urine.

Representative Competitive ELISA Protocol for Benzoylecgonine
  • Coating: Microplate wells are coated with a conjugate of benzoylecgonine and a protein (e.g., bovine serum albumin - BSA). The plate is incubated overnight at 4°C and then washed.

  • Blocking: A blocking buffer (e.g., 1% BSA in phosphate-buffered saline - PBS) is added to each well to prevent non-specific binding. The plate is incubated for 1-2 hours at room temperature and then washed.

  • Competition: The urine sample (or calibrators/controls) is added to the wells, followed by the addition of a primary antibody specific for benzoylecgonine. The plate is incubated for 1-2 hours at room temperature. During this time, free benzoylecgonine in the sample competes with the immobilized benzoylecgonine-BSA for binding to the limited amount of primary antibody.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and directed against the primary antibody is added to the wells. The plate is incubated for 1 hour at room temperature and then washed.

  • Substrate Addition: A substrate solution for the enzyme (e.g., TMB - 3,3',5,5'-tetramethylbenzidine for HRP) is added to each well. The enzyme catalyzes a color change.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength. The concentration of benzoylecgonine in the sample is inversely proportional to the signal intensity.

Visualizing Immunoassay Principles and Cross-Reactivity

The following diagrams, generated using Graphviz, illustrate the workflow of a competitive immunoassay and the mechanism of cross-reactivity.

G cluster_0 cluster_1 cluster_2 cluster_3 Sample Sample Reaction_Mixture Reaction Mixture Sample->Reaction_Mixture Antibody Antibody Antibody->Reaction_Mixture Labeled_Antigen Labeled Antigen (Enzyme Conjugate) Labeled_Antigen->Reaction_Mixture Bound_Complex Antibody-Antigen Complex Reaction_Mixture->Bound_Complex Free_Labeled_Antigen Free Labeled Antigen Reaction_Mixture->Free_Labeled_Antigen Signal_Generation Signal Generation Free_Labeled_Antigen->Signal_Generation

Competitive Immunoassay Workflow

G cluster_0 cluster_1 Target_Antigen Target Antigen (e.g., Benzoylecgonine) Specific_Binding Specific Binding Target_Antigen->Specific_Binding Antibody Antibody Antibody->Specific_Binding Cross_Reactivity Cross-Reactivity Antibody->Cross_Reactivity Cross_Reactant Cross-Reactant (e.g., RTI-111) Cross_Reactant->Cross_Reactivity Correct_Signal Correct_Signal Specific_Binding->Correct_Signal Generates Correct Signal False_Positive_Signal False_Positive_Signal Cross_Reactivity->False_Positive_Signal Generates False-Positive Signal

Mechanism of Cross-Reactivity

Conclusion and Recommendations

Key Recommendations:

  • Confirmation is Crucial: All presumptive positive results from immunoassays should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods can definitively distinguish between benzoylecgonine and this compound.

  • Consult Manufacturer's Data: When using a commercial immunoassay kit, always refer to the package insert for information on known cross-reactants. While this information may not include novel compounds like RTI-111, it provides a baseline understanding of the assay's specificity.

  • Method Validation: Laboratories developing or implementing tests for novel psychoactive substances should perform their own cross-reactivity studies to validate the specificity of their screening assays for compounds of interest.

By understanding the principles of immunoassays and the potential for cross-reactivity, researchers can better interpret their data and avoid potential pitfalls in toxicological analysis and drug development studies.

References

Head-to-Head Comparison of RTI-111 and RTI-111-d3 Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of RTI-111 (Dichloropane) and its deuterated analog, RTI-111-d3. The inclusion of deuterium in drug molecules can alter their metabolic fate, potentially leading to improved pharmacokinetic properties such as extended half-life and increased exposure. This document is intended to serve as a resource for researchers in drug development, offering a structured comparison based on hypothetical, yet plausible, experimental data.

Disclaimer: The following data and experimental protocols are illustrative, as specific head-to-head pharmacokinetic data for RTI-111 and this compound is not publicly available. The values presented are based on the known principles of the kinetic isotope effect on drug metabolism and are intended to model the expected outcomes of such a comparative study.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the hypothetical pharmacokinetic parameters of RTI-111 and this compound following intravenous administration in a rat model. These parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the two compounds.

Pharmacokinetic ParameterRTI-111 (Non-deuterated)This compound (Deuterated)Fold Change
Cmax (ng/mL) 1501651.1
Tmax (h) 0.250.251.0
AUC (0-inf) (ng·h/mL) 4506751.5
Half-life (t½) (h) 2.54.01.6
Clearance (CL) (mL/h/kg) 22.214.80.67
Volume of Distribution (Vd) (L/kg) 5.55.30.96

Data are presented as mean values and are hypothetical.

Experimental Protocols

The data presented in this guide is based on a standard preclinical pharmacokinetic study design. Below are the detailed methodologies for the key experiments.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g, were used for the study. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

  • Drug Administration: RTI-111 and this compound were administered as a single intravenous (IV) bolus dose of 1 mg/kg via the tail vein. The compounds were formulated in a vehicle of saline with 5% DMSO.

  • Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the jugular vein at pre-determined time points: 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration. Samples were collected into tubes containing K2EDTA as an anticoagulant.

  • Plasma Preparation: Plasma was separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method for Quantification
  • Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to quantify the concentrations of RTI-111 and this compound in plasma samples.

  • Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile. The supernatant was then evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) was used to detect the parent and product ions for both RTI-111 and its deuterated internal standard.

  • Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis with industry-standard software (e.g., WinNonlin).

Mandatory Visualization

The following diagram illustrates the general workflow of the comparative pharmacokinetic study described above.

G cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_poststudy Analytical & Data Phase animal_acclimation Animal Acclimation (Sprague-Dawley Rats) dosing Intravenous Dosing (1 mg/kg) animal_acclimation->dosing compound_formulation Compound Formulation (RTI-111 & this compound) compound_formulation->dosing blood_collection Serial Blood Sampling dosing->blood_collection Time Points: 0.08 to 24h plasma_processing Plasma Processing & Storage blood_collection->plasma_processing bioanalysis LC-MS/MS Bioanalysis plasma_processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis report Data Interpretation & Reporting pk_analysis->report

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Validating a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of RTI-111-d3 Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of psychoactive compounds and their metabolites is paramount. This guide provides a comprehensive overview of a validated analytical method for the dopamine transporter (DAT) inhibitor RTI-111, utilizing its deuterated internal standard, RTI-111-d3, with a certified reference material. The performance of this method is compared with an established method for the analysis of the structurally related compound, cocaine, and its metabolites.

This document outlines the detailed experimental protocols and presents key validation data in clearly structured tables to facilitate comparison. Furthermore, graphical representations of the experimental workflows are provided to enhance understanding.

Methodology and Performance

The validation of an analytical method is crucial to ensure the reliability and accuracy of quantitative results. Key performance characteristics, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ), are assessed to demonstrate that the method is fit for its intended purpose. For the analysis of RTI-111, a robust LC-MS/MS method employing a certified reference material for RTI-111 and its deuterated internal standard, this compound, is presented. The use of a deuterated internal standard is critical for mitigating matrix effects and improving the accuracy and precision of the assay.

Primary Method: Analysis of RTI-111 with this compound Internal Standard

While a specific, fully validated study for RTI-111 using a certified reference material and its deuterated internal standard is not publicly available, this guide outlines a robust method based on established analytical principles for similar compounds. The following tables summarize the expected performance characteristics for such a method, drawing parallels from validated assays for structurally related analytes like cocaine.

Table 1: Chromatographic and Mass Spectrometric Conditions for RTI-111 Analysis

ParameterCondition
Chromatography
LC SystemAgilent 1260 Infinity or equivalent
ColumnKinetex Biphenyl, 100 Å, 100 x 2.1 mm, 2.6 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientOptimized for separation of RTI-111 and metabolites
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
MS SystemSCIEX 4000 QTRAP or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (RTI-111)To be determined empirically
MRM Transition (this compound)To be determined empirically
Collision EnergyOptimized for each transition
Dwell Time100 ms

Table 2: Validation Performance for RTI-111 Quantitative Method (Representative Data)

Validation ParameterAcceptance CriteriaExpected Performance
Linearity
Calibration Range-1 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.99> 0.995
Accuracy
LLOQWithin ±20% of nominal± 15%
Low, Mid, High QCWithin ±15% of nominal± 10%
Precision
LLOQ (%CV)≤ 20%< 15%
Low, Mid, High QC (%CV)≤ 15%< 10%
Sensitivity
Lower Limit of Quantification (LLOQ)S/N ≥ 101 ng/mL
Recovery
Extraction RecoveryConsistent and reproducible> 85%
Matrix Effect
Ion Suppression/EnhancementMinimal and consistent< 15%
Stability
Freeze-Thaw StabilityWithin ±15% of initialStable for 3 cycles
Short-Term Stability (Bench-top)Within ±15% of initialStable for 24 hours
Long-Term StabilityWithin ±15% of initialStable for 30 days at -80°C

Note: The values in Table 2 are representative and based on typical performance for similar validated LC-MS/MS assays. Actual performance should be confirmed during method validation.

Alternative Method: Validated SPE-UHPLC-MS/MS for Cocaine and Metabolites

For comparison, a fully validated method for the quantification of cocaine and its metabolites in biological matrices is presented. This method demonstrates the performance achievable for a structurally similar compound and serves as a benchmark.[1][2]

Table 3: Chromatographic and Mass Spectrometric Conditions for Cocaine Analysis [1][2]

ParameterCondition
Chromatography
LC SystemAgilent Infinity UHPLC (1260)
ColumnPoroshell 120 EC-18 (2.1 mm × 50 mm, 2.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientOptimized for separation of cocaine and metabolites
Flow Rate0.5 mL/min
Column Temperature60 °C
Injection Volume2 µL
Mass Spectrometry
MS SystemAgilent 6470 Tandem Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAnalyte and IS specific transitions
Collision EnergyOptimized for each transition
Dwell TimeOptimized for the number of analytes

Table 4: Validation Performance for Cocaine Quantitative Method [1][2]

Validation ParameterAcceptance CriteriaReported Performance
Linearity
Calibration Range-0.025 - 250 ng/mL
Correlation Coefficient (r²)≥ 0.99> 0.99
Accuracy
LLOQWithin ±20% of nominal8.2 - 9.9% bias
Low, Mid, High QCWithin ±15% of nominalWithin ±15%
Precision
LLOQ (%CV)≤ 20%Within-run: 2.9-4.0%; Between-run: 3.7-4.4%
Low, Mid, High QC (%CV)≤ 15%Within ±15%
Sensitivity
Lower Limit of Quantification (LLOQ)S/N ≥ 100.025 ng/mL
Recovery
Extraction RecoveryConsistent and reproducible> 66.7%
Matrix Effect
Ion Suppression/EnhancementMinimal and consistentWithin acceptable limits
Stability
Freeze-Thaw StabilityWithin ±15% of initialStable for 4 cycles
Short-Term Stability (Bench-top)Within ±15% of initialStable for 72 hours
Long-Term StabilityWithin ±15% of initialStable

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable results.

Sample Preparation for RTI-111 Analysis (Solid-Phase Extraction)
  • To 0.5 mL of serum or urine, add 2.5 mL of phosphate buffer (pH 6) and 10 µL of the internal standard mix (containing this compound).

  • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

  • Wash the cartridge with appropriate solvents to remove interferences.

  • Elute the analyte and internal standard with an organic solvent.

  • Evaporate the organic phase to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (99:1, Mobile Phase A:Mobile Phase B).

  • Inject the sample into the LC-MS/MS system.

Sample Preparation for Cocaine Analysis (Solid-Phase Extraction)[1]
  • Condition the SPE cartridge with methanol and equilibration buffer.

  • To the biological sample (e.g., 1 mL of blood or urine), add the deuterated internal standard mix.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with deionized water and an intermediate solvent.

  • Elute the analytes with an appropriate elution solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject into the UHPLC-MS/MS system.

Visualizing the Workflow

Graphical representations of the analytical workflow provide a clear and concise overview of the entire process from sample receipt to data analysis.

Analytical_Method_Validation_Workflow cluster_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Validation Method Validation Sample Biological Sample (Serum/Urine) Add_IS Add this compound (Internal Standard) Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_Separation LC Separation Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Linearity Linearity MS_Detection->Linearity Accuracy Accuracy MS_Detection->Accuracy Precision Precision MS_Detection->Precision LLOQ LLOQ MS_Detection->LLOQ Stability Stability MS_Detection->Stability

Caption: Workflow for validating the RTI-111 analytical method.

Signaling_Pathway_Comparison cluster_Method1 Primary Method: RTI-111 cluster_Method2 Alternative Method: Cocaine M1_CRM Certified Reference Material (RTI-111 & this compound) M1_Validation Method Validation (ICH Guidelines) M1_CRM->M1_Validation M1_Performance Performance Metrics (Accuracy, Precision, etc.) M1_Validation->M1_Performance M2_Benchmark Benchmark for Comparison M1_Performance->M2_Benchmark Objective Comparison M2_Validated Established Validated Method M2_Performance Published Performance Data M2_Validated->M2_Performance M2_Performance->M2_Benchmark

Caption: Logical relationship for method comparison.

References

A Comparative Analysis of RTI-111-d3 and Other Phenyltropanes in Drug Discrimination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the phenyltropane analog RTI-111, with a special focus on its deuterated variant, RTI-111-d3, in the context of drug discrimination studies. Phenyltropanes are a class of psychoactive compounds that act as monoamine reuptake inhibitors, with many exhibiting high affinity and selectivity for the dopamine transporter (DAT). This pharmacological profile makes them valuable tools for neuroscience research and potential candidates for the development of treatments for cocaine addiction.

This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant scientific concepts to facilitate a deeper understanding of the structure-activity relationships and behavioral effects of these compounds.

Quantitative Data Comparison

The following tables summarize the in vitro binding affinities and in vivo potencies of RTI-111 and a selection of other relevant phenyltropane analogs. This data is crucial for understanding the relative potency and selectivity of these compounds.

Table 1: In Vitro Monoamine Transporter Binding Affinities (Ki, nM)
CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)SERT/DAT RatioNET/DAT Ratio
Cocaine2503105301.242.12
RTI-111 0.79 3.13 18 3.96 22.78
RTI-1126.54.311100.66170.77
RTI-1771.3 (IC50)----
RTI-3364.1 (IC50)----
WIN 35,428161500280093.75175

Data for RTI-112 from[3]. Data for RTI-177 and RTI-336 from[4].

Table 2: In Vivo Potency in Cocaine (10 mg/kg) Discrimination Studies in Rats (ED50, mg/kg)
CompoundED50 (mg/kg)Potency Relative to Cocaine
Cocaine1.81x
RTI-111 0.1 - 0.3 ~6-18x more potent
RTI-1120.32~5.6x more potent
RTI-1130.18~10x more potent
RTI-1210.06~30x more potent
RTI-COC-310.067~26.8x more potent
RTI-COC-320.3~6x more potent

Data compiled from multiple sources, including[5][6]. The potency of RTI-111 can vary depending on the specific experimental conditions.

Experimental Protocols

The following sections detail the standard methodologies used in the drug discrimination and receptor binding studies cited in this guide.

Drug Discrimination Protocol in Rats

Drug discrimination is a behavioral pharmacology procedure used to assess the subjective effects of drugs. Animals are trained to recognize the interoceptive cues produced by a specific drug and to make a differential response to receive a reward.

1. Subjects: Male Sprague-Dawley rats, weighing 200-250g at the start of the experiment, are typically used. They are housed individually and maintained on a restricted diet to motivate them to work for food reinforcement.

2. Apparatus: Experiments are conducted in standard two-lever operant conditioning chambers. Each chamber is equipped with two response levers, a food pellet dispenser, and a house light.

3. Training:

  • Shaping: Rats are first trained to press a lever to receive a food pellet (e.g., 45 mg sucrose pellet) on a fixed-ratio 1 (FR1) schedule of reinforcement.
  • Discrimination Training: Once lever pressing is established, discrimination training begins. Before each daily session, rats are administered either the training drug (e.g., cocaine HCl, 10 mg/kg, intraperitoneally) or saline.
  • On days when the drug is administered, responses on one lever (the "drug-appropriate" lever) are reinforced with food pellets, typically on a fixed-ratio schedule (e.g., FR20, meaning 20 lever presses are required for one food pellet). Presses on the other lever have no consequence.
  • On days when saline is administered, responses on the other lever (the "saline-appropriate" lever) are reinforced, while presses on the drug-appropriate lever are not.
  • The assignment of the drug-appropriate lever is counterbalanced across subjects. Training continues until the rats reliably complete at least 85% of their responses on the correct lever before receiving the first reinforcer.

4. Testing (Generalization):

  • Once the discrimination is learned, generalization tests are conducted to determine if other drugs produce similar subjective effects to the training drug.
  • Before a test session, the animal is administered a dose of the test compound (e.g., a phenyltropane analog).
  • The rat is then placed in the operant chamber, and the number of responses on each lever is recorded. The percentage of responses on the drug-appropriate lever is calculated.
  • A test drug is considered to fully substitute for the training drug if it produces ≥80% drug-appropriate responding. The ED50 is the dose at which the drug produces 50% drug-appropriate responding.

In Vitro Receptor Binding Assay Protocol

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor or transporter.

1. Tissue Preparation:

  • Rat striatal tissue (for DAT) or other relevant brain regions are dissected and homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
  • The homogenate is centrifuged, and the resulting pellet (containing the cell membranes with the transporters) is washed and resuspended in the assay buffer.

2. Binding Assay:

  • Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for the DAT) and various concentrations of the unlabeled test drug (the "competitor," e.g., RTI-111).
  • The incubation is carried out at a specific temperature (e.g., 25°C) for a set period of time (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Determination of Non-specific Binding:

  • A parallel set of tubes is prepared containing the radioligand and a high concentration of a known, potent ligand for the target site (e.g., 10 µM cocaine for the DAT). This determines the amount of radioligand that binds to sites other than the target transporter (non-specific binding).

4. Data Analysis:

  • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
  • The radioactivity on the filters is measured using liquid scintillation counting.
  • Specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test drug that inhibits 50% of the specific binding of the radioligand).
  • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

DrugDiscriminationWorkflow cluster_training Training Phase cluster_testing Testing Phase start Naive Rat cocaine Cocaine (10 mg/kg) start->cocaine Day 1, 3, 5... saline Saline start->saline Day 2, 4, 6... drug_lever Press 'Drug' Lever cocaine->drug_lever saline_lever Press 'Saline' Lever cocaine->saline_lever saline->drug_lever saline->saline_lever reward Food Reward drug_lever->reward no_reward No Consequence drug_lever->no_reward saline_lever->reward saline_lever->no_reward criterion Criterion Met (>85% correct) reward->criterion test_drug Administer Test Compound (e.g., RTI-111) criterion->test_drug choice Rat chooses a lever test_drug->choice measure Measure % Drug- Appropriate Responding choice->measure ed50 Calculate ED50 measure->ed50

Caption: Workflow of a typical drug discrimination study.

Phenyltropane_MoA cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal presynaptic Presynaptic Dopamine Neuron postsynaptic Postsynaptic Neuron dat Dopamine Transporter (DAT) dat->presynaptic da_vesicle Dopamine Vesicles da_synapse Dopamine da_vesicle->da_synapse Release da_synapse->dat Reuptake da_receptors Dopamine Receptors da_synapse->da_receptors Binds da_receptors->postsynaptic Signal rti111 RTI-111 / Phenyltropane rti111->dat Blocks

References

Reproducibility of Dopamine Efflux Modulation by RTI-111-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to RTI-111 and the Rationale for Deuteration

RTI-111, also known as dichloropane, is a potent and selective inhibitor of the dopamine transporter (DAT), belonging to the phenyltropane class of stimulants.[1][2][3] By blocking the reuptake of dopamine from the synaptic cleft, RTI-111 increases the extracellular concentration of dopamine, leading to enhanced dopaminergic signaling. This mechanism of action is shared by other well-known stimulants like cocaine.[4][5] Animal studies have shown that RTI-111 has a slower onset and a longer duration of action compared to cocaine.[3][6]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a compound. This modification can slow down metabolic processes, leading to a longer half-life, increased systemic exposure, and potentially a more stable and prolonged pharmacological effect. While specific data for RTI-111-d3 is scarce, the principles of deuteration suggest it may exhibit a modified pharmacokinetic and pharmacodynamic profile compared to RTI-111.

Comparative Data: RTI-111 and Potential Effects of Deuteration

The following table summarizes the known binding affinities of RTI-111 for the dopamine, norepinephrine, and serotonin transporters. The data for this compound remains to be experimentally determined.

CompoundDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)Serotonin Transporter (SERT) IC50 (nM)
RTI-111 (Dichloropane) 0.79183.13
This compound Not ReportedNot ReportedNot Reported

Data for RTI-111 sourced from Carroll et al. (2005) as cited in Wikipedia.[3]

Potential Implications of Deuteration for this compound:

  • Pharmacokinetics: Deuteration of RTI-111 could lead to a decreased rate of metabolism, primarily by cytochrome P450 enzymes. This would likely result in a longer half-life and increased overall drug exposure (AUC) compared to the non-deuterated form.

  • Pharmacodynamics: A slower metabolism and prolonged presence of this compound at the dopamine transporter could lead to a more sustained increase in extracellular dopamine levels. This may translate to a longer duration of action and potentially a different side-effect profile.

  • Reproducibility: The reproducibility of a drug's effect is inherently linked to its pharmacokinetic consistency. If deuteration leads to a more predictable metabolic pathway with less inter-individual variability, this compound might exhibit more reproducible effects on dopamine efflux compared to RTI-111.

Experimental Protocol: In Vivo Microdialysis for Dopamine Efflux

To definitively assess and compare the effects of RTI-111 and this compound on dopamine efflux, in vivo microdialysis in a rodent model is the gold-standard technique.[7] This method allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions.

1. Animal Model: Male Sprague-Dawley rats (250-300g) are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Stereotaxic Surgery:

  • Animals are anesthetized with isoflurane.
  • A guide cannula is stereotaxically implanted, targeting the striatum, a brain region rich in dopaminergic terminals. Coordinates are determined based on a standard rat brain atlas (e.g., Paxinos and Watson).
  • The cannula is secured to the skull with dental cement.
  • Animals are allowed to recover for at least 5-7 days post-surgery.

3. Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
  • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
  • After a stabilization period (e.g., 2 hours) to obtain a baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
  • Following the collection of baseline samples, animals are administered with either vehicle, RTI-111, or this compound via a systemic route (e.g., intraperitoneal injection).
  • Dialysate collection continues for a predetermined period post-injection (e.g., 3-4 hours) to monitor the time-course of dopamine efflux.

4. Neurochemical Analysis:

  • The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
  • Data are typically expressed as a percentage change from the average baseline dopamine concentration.

5. Data Analysis:

  • Statistical analysis (e.g., ANOVA with post-hoc tests) is used to compare the effects of different treatments on dopamine efflux over time.
  • Key parameters to compare include the peak effect (Emax), the time to reach peak effect (Tmax), and the duration of the effect.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the proposed in vivo microdialysis experiment to assess the effects of RTI-111 and this compound on dopamine efflux.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment animal_model Animal Model Selection (Sprague-Dawley Rats) surgery Stereotaxic Surgery (Guide Cannula Implantation) animal_model->surgery recovery Post-Surgical Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion baseline Baseline Sample Collection (2 hours) probe_insertion->baseline drug_admin Drug Administration (Vehicle, RTI-111, this compound) baseline->drug_admin post_drug_sampling Post-Administration Sample Collection (3-4 hours) drug_admin->post_drug_sampling hplc HPLC-ED Analysis (Dopamine Quantification) post_drug_sampling->hplc data_analysis Statistical Data Analysis (Comparison of Effects) hplc->data_analysis

Caption: Experimental workflow for comparing the effects of RTI-111 and this compound on dopamine efflux.

Signaling Pathway: Dopamine Transporter Inhibition

The mechanism of action for both RTI-111 and its deuterated analog involves the blockade of the dopamine transporter. The following diagram illustrates this signaling pathway.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Action Potential DA_synapse Extracellular Dopamine DA_release->DA_synapse DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor postsynaptic_effect Postsynaptic Signaling DA_receptor->postsynaptic_effect RTI_111 RTI-111 / this compound RTI_111->DAT Inhibition

Caption: Inhibition of the dopamine transporter (DAT) by RTI-111 and this compound.

Conclusion

While the existing literature provides a solid foundation for understanding the effects of RTI-111 on the dopamine system, further research is imperative to characterize the profile of its deuterated analog, this compound. The experimental framework outlined in this guide provides a clear path for future studies to elucidate the comparative pharmacology of these compounds. Such research will be crucial for determining if the theoretical advantages of deuteration—namely, improved pharmacokinetics and potentially more reproducible effects—translate into a tangible benefit for a compound like RTI-111. The data generated from these studies will be invaluable for drug development professionals seeking to advance novel therapeutics targeting the dopamine transporter.

References

A Comparative Analysis of the Metabolic Profiles of RTI-111-d3 and Cocaine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the metabolic fate of novel psychoactive substances is paramount for evaluating their pharmacokinetic profiles and potential toxicological risks. This guide provides a comparative analysis of the metabolic profiles of RTI-111-d3 (deuterated dichloropane) and its well-characterized structural analog, cocaine.

This document summarizes the key metabolic pathways, presents available quantitative data in a comparative format, and details the experimental protocols for conducting in vitro metabolic studies. The information is intended to support research efforts in pharmacology, toxicology, and medicinal chemistry.

Executive Summary

RTI-111, also known as dichloropane, is a phenyltropane-based stimulant that, like cocaine, acts as a monoamine reuptake inhibitor. The deuterated form, this compound, is a valuable tool for metabolic studies, as the deuterium labels on the N-methyl group can help in tracking metabolic pathways. Both RTI-111 and cocaine share primary metabolic routes, namely ester hydrolysis and N-demethylation . However, the structural differences between the two molecules are expected to influence the rate and extent of these transformations, thereby altering their pharmacokinetic and pharmacodynamic profiles.

Comparative Metabolic Pathways

The primary metabolic pathways for both this compound and cocaine involve enzymatic transformations in the liver.

  • Cocaine Metabolism: Cocaine is extensively metabolized by two main pathways.[1] Hydrolysis of the methyl ester by carboxylesterases (primarily hCE-1 in the liver) produces benzoylecgonine, while hydrolysis of the benzoyl ester by butyrylcholinesterase (BChE) in plasma yields ecgonine methyl ester. A smaller fraction of cocaine undergoes N-demethylation by cytochrome P450 (CYP450) enzymes to form norcocaine.[1]

  • This compound Metabolism: Based on its structural similarity to cocaine, this compound is predicted to undergo analogous metabolic transformations. Studies on human samples have confirmed the presence of the ester hydrolysis product and the N-demethylated metabolite. The ester hydrolysis product appears to be the most abundant metabolite, suggesting it is a major clearance pathway. The deuterium labeling on the N-methyl group of this compound does not alter the metabolic pathways but aids in the mass spectrometric differentiation of the N-demethylated metabolite from other potential isomers.

Below is a diagram illustrating the comparative metabolic pathways of cocaine and RTI-111.

G cluster_cocaine Cocaine Metabolism cluster_rti111 This compound Metabolism Cocaine Cocaine BZE Benzoylecgonine (Ester Hydrolysis) Cocaine->BZE hCE-1 (Liver) EME Ecgonine Methyl Ester (Ester Hydrolysis) Cocaine->EME BChE (Plasma) Norcocaine Norcocaine (N-demethylation) Cocaine->Norcocaine CYP450 (Liver) RTI111d3 This compound EsterHydrolysis Ester Hydrolysis Product RTI111d3->EsterHydrolysis Carboxylesterases (predicted) NDemethylation N-demethylation Product (Nor-RTI-111-d3) RTI111d3->NDemethylation CYP450 (predicted)

Fig. 1: Comparative Metabolic Pathways of Cocaine and this compound.

Quantitative Metabolic Data

While extensive quantitative data for cocaine metabolism is available, similar data for this compound is still emerging. The following table summarizes the key metabolic parameters. Note: Quantitative in vitro data for this compound is not yet publicly available and is presented here as a template for future research.

ParameterCocaineThis compoundReference
Primary Metabolic Pathways Ester Hydrolysis, N-demethylationEster Hydrolysis, N-demethylation[1]
Primary Metabolites Benzoylecgonine, Ecgonine Methyl EsterEster Hydrolysis Product, N-demethylation Product
Primary Metabolizing Enzymes Carboxylesterases (hCE-1), Butyrylcholinesterase (BChE), CYP450sCarboxylesterases, CYP450s (Predicted)
In Vitro Half-life (t1/2) in HLM ~20-30 minData Not Available-
In Vitro Intrinsic Clearance (CLint) in HLM HighData Not Available-
Major Metabolite(s) in Human Samples BenzoylecgonineEster Hydrolysis Product

Experimental Protocols

To facilitate comparative studies, the following is a detailed protocol for assessing the in vitro metabolic stability of this compound and cocaine using human liver microsomes (HLM).

Objective: To determine the in vitro metabolic stability (half-life and intrinsic clearance) of this compound and cocaine in human liver microsomes.

Materials:

  • This compound

  • Cocaine hydrochloride

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., Corning Gentest™ NADPH Regenerating System)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., deuterated analog of a stable compound)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

The following diagram outlines the key steps in the in vitro metabolic stability assay.

G cluster_workflow In Vitro Metabolic Stability Assay Workflow A Prepare Incubation Mixtures (Buffer, HLM, Test Compound) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) C->D E Terminate Reaction (Add cold ACN with Internal Standard) D->E F Centrifuge to Precipitate Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis (Calculate % remaining, t1/2, CLint) G->H

Fig. 2: Experimental Workflow for In Vitro Metabolic Stability Assay.

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound and cocaine in a suitable solvent (e.g., DMSO, not exceeding 1% of the final incubation volume).

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM (final protein concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM). Prepare separate tubes for each time point and for a negative control (without NADPH).

  • Pre-incubation:

    • Pre-incubate the mixtures for 5 minutes at 37°C to allow the system to equilibrate.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all tubes except the negative control.

  • Incubation:

    • Incubate the reaction mixtures at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction.

  • Termination of Reaction:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

  • Centrifugation:

    • Vortex the samples and then centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Sample Analysis:

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (this compound or cocaine) at each time point. The method should be optimized for the separation and detection of the parent compounds and their potential metabolites.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

Conclusion

The metabolic profile of this compound is anticipated to be qualitatively similar to that of cocaine, with ester hydrolysis and N-demethylation as the primary routes of metabolism. However, quantitative differences in the rates of these reactions are likely, which will influence the pharmacokinetic profile and duration of action of this compound. The provided experimental protocol offers a robust framework for conducting direct comparative in vitro metabolism studies. Further research is needed to generate comprehensive quantitative data for this compound to fully elucidate its metabolic fate and to provide a more complete comparison with cocaine. This information is critical for the scientific community to understand the potential risks and therapeutic applications of this and other novel psychoactive substances.

References

A Comparative Analysis of RTI-111-d3 and Bupropion on Neurotransmitter Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of RTI-111-d3 (a deuterated form of Dichloropane) and bupropion on neurotransmitter levels. The information presented is intended to assist researchers in understanding the distinct mechanisms and potencies of these two compounds, both of which act as norepinephrine-dopamine reuptake inhibitors.

In Vitro Transporter Affinity

The primary mechanism of action for both this compound and bupropion is the inhibition of monoamine transporters. However, their affinity for these transporters, and consequently their potency and selectivity, differ significantly. The following table summarizes the in vitro binding affinities (IC50 values) of RTI-111 and bupropion for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

CompoundDopamine Transporter (DAT) IC50Norepinephrine Transporter (NET) IC50Serotonin Transporter (SERT) IC50
RTI-111 0.79 nM18 nM3.13 nM
Bupropion 1.64 µM - 3.4 µM1.37 µM - 6.5 µM>10,000 nM

Note: The IC50 values for bupropion show variability across different studies, which may be attributed to different experimental conditions.

RTI-111 demonstrates high affinity for all three monoamine transporters, acting as a triple reuptake inhibitor with a particularly high potency at the dopamine transporter. In contrast, bupropion is a dual norepinephrine-dopamine reuptake inhibitor with significantly lower affinity for these transporters compared to RTI-111. Notably, bupropion has a negligible affinity for the serotonin transporter.

Mechanism of Action

The differential binding affinities of RTI-111 and bupropion result in distinct pharmacological profiles. The following diagrams illustrate their primary mechanisms of action at the synaptic level.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Neurotransmitter Vesicles DA Dopamine Vesicle->DA Release NE Norepinephrine Vesicle->NE Release DAT DAT NET NET DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binds NE->NET Reuptake NE_Receptor Norepinephrine Receptors NE->NE_Receptor Binds RTI111 RTI-111 RTI111->DAT Blocks RTI111->NET Blocks

Mechanism of Action of RTI-111

Mechanism of Action of Bupropion

In Vivo Effects on Neurotransmitter Levels

In vivo microdialysis studies in animal models provide valuable insights into the effects of these compounds on extracellular neurotransmitter concentrations in the brain.

Bupropion: Studies in rats have consistently demonstrated that bupropion administration leads to a dose-dependent increase in extracellular levels of both dopamine and norepinephrine in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex.[1][2][3] For example, intraperitoneal injections of bupropion have been shown to cause a rapid and significant elevation in striatal dopamine levels.[1]

RTI-111: While direct comparative in vivo microdialysis studies with bupropion are limited, the high affinity of RTI-111 for the dopamine and norepinephrine transporters suggests that it would also produce robust increases in the extracellular concentrations of these neurotransmitters. Further research is needed to directly compare the magnitude and duration of these effects with those of bupropion.

Experimental Protocols

The data presented in this guide are derived from standard and well-validated experimental methodologies in pharmacology and neuroscience.

Radioligand Binding Assays

To determine the in vitro affinity of compounds for neurotransmitter transporters (IC50 values), radioligand binding assays are commonly employed. A general protocol for this assay is as follows:

  • Membrane Preparation: Brain tissue or cells expressing the transporter of interest (DAT, NET, or SERT) are homogenized and centrifuged to isolate cell membranes.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [¹²⁵I]RTI-55 for DAT) and varying concentrations of the test compound (RTI-111 or bupropion).

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

The following diagram illustrates a typical workflow for a radioligand binding assay.

Start Start Prep Membrane Preparation Start->Prep Incubate Incubation with Radioligand and Test Compound Prep->Incubate Filter Filtration to Separate Bound and Unbound Ligand Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 Calculation) Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow
In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the concentrations of endogenous substances, such as neurotransmitters, in the extracellular fluid of living animals. A generalized protocol for this procedure in rodents is as follows:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal.[4][5]

  • Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.[4][5]

  • Sample Collection: Small molecules, including neurotransmitters, diffuse from the extracellular fluid across the semipermeable membrane of the probe and into the perfusion solution (dialysate). The dialysate is collected at regular intervals.[4][5]

  • Neurotransmitter Analysis: The collected dialysate samples are analyzed using sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED), to quantify the levels of dopamine, norepinephrine, and serotonin.

  • Drug Administration: The test compound (RTI-111 or bupropion) is administered, and changes in neurotransmitter levels from baseline are monitored over time.

The following diagram provides a simplified overview of the in vivo microdialysis experimental workflow.

Start Start Implant Stereotaxic Implantation of Microdialysis Probe Start->Implant Perfuse Perfusion with Artificial CSF Implant->Perfuse Collect_Baseline Baseline Sample Collection Perfuse->Collect_Baseline Administer Administer Test Compound Collect_Baseline->Administer Collect_Post Post-Administration Sample Collection Administer->Collect_Post Analyze HPLC-ED Analysis of Neurotransmitter Levels Collect_Post->Analyze End End Analyze->End

In Vivo Microdialysis Workflow

Conclusion

This compound and bupropion are both inhibitors of dopamine and norepinephrine reuptake, but they exhibit markedly different potencies and selectivities. RTI-111 is a high-affinity triple reuptake inhibitor, whereas bupropion is a less potent dual reuptake inhibitor with no significant activity at the serotonin transporter. These differences in their in vitro pharmacological profiles are expected to translate to distinct in vivo effects on neurotransmitter levels and subsequent physiological and behavioral outcomes. Further head-to-head in vivo studies are warranted to fully elucidate the comparative neurochemical effects of these two compounds.

References

Safety Operating Guide

Navigating the Disposal of RTI-111-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of RTI-111-d3, a deuterated phenyltropane derivative used in research. Due to its classification as a research chemical with potential psychoactive properties, this compound should be handled with the utmost care, and its disposal must adhere to regulations governing controlled substances.

The primary goal of controlled substance disposal is to render the compound "non-retrievable," meaning it cannot be transformed back into a physical or chemical state that could be misused.[1][2] This process must be conducted in accordance with all applicable federal, state, and local regulations.[3]

Disposal Protocol for this compound

The following procedure outlines the recommended steps for the disposal of this compound in a laboratory setting. This protocol is based on the U.S. Drug Enforcement Administration (DEA) regulations for the disposal of controlled substances.[1][3][4]

Personnel Requirements:

  • Disposal must be performed by or in the presence of authorized personnel.

  • A second authorized employee must witness the entire destruction process.[2]

Required Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

  • Appropriate chemical denaturing agent (e.g., a commercially available drug disposal kit containing activated carbon).[2]

  • Container for the denatured waste.

  • Controlled substance disposal logbook.

Step-by-Step Procedure:

  • Documentation: Before initiating the disposal process, record all relevant information in the controlled substance disposal log. This includes the name of the substance (this compound), quantity to be destroyed, date of disposal, and the names and signatures of the authorized personnel performing and witnessing the disposal.[2]

  • Preparation: In a designated and well-ventilated area, prepare the disposal container. If using a commercial drug disposal kit, follow the manufacturer's instructions, which may involve adding water to the container.[2]

  • Introduction of this compound: Carefully transfer the this compound from its original container into the disposal container with the denaturing agent.

  • Denaturation: Securely close the disposal container and agitate it to ensure the this compound is thoroughly mixed with the denaturing agent, typically activated carbon.[2] This initiates the process of rendering the substance non-retrievable.

  • Final Disposal: Once the this compound is denatured, the entire container can be disposed of in the appropriate waste stream (e.g., non-hazardous or hazardous waste, depending on the other contents of the disposal container).[2] It is crucial to adhere to your institution's and local regulations regarding chemical waste disposal. Do not dispose of down the drain. [1]

  • Final Log Entry: Complete the entry in the disposal logbook with the signatures of both the individual who performed the disposal and the witness. This log must be maintained for a minimum of two years and be available for inspection by regulatory authorities like the DEA.[2]

Data Presentation: Controlled Substance Disposal Log

Maintaining a meticulous record of the disposal of controlled substances is a critical component of regulatory compliance. The following table should be used to document the disposal of this compound.

Date Compound Name Initial Quantity Quantity Disposed Disposed By (Print & Sign) Witness (Print & Sign) Method of Disposal
This compoundChemical Denaturation

Experimental Protocols

The disposal method described above is a standard procedure for chemical denaturation of controlled substances in a laboratory setting. The key "experiment" in this context is the irreversible adulteration of the controlled substance.

Methodology for Chemical Denaturation:

The principle behind chemical denaturation for drug disposal is to adsorb the active pharmaceutical ingredient onto a substance like activated carbon, rendering it inactive and difficult to extract. The mixture is then further diluted with other inert materials within the disposal kit, making the isolation of the original compound practically impossible.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Preparation Phase cluster_1 Disposal Procedure cluster_2 Post-Disposal & Compliance A Identify this compound for Disposal B Gather Authorized Personnel (Performer & Witness) A->B C Prepare Personal Protective Equipment (PPE) B->C D Prepare Disposal Logbook C->D E Record Pre-Disposal Information in Logbook D->E Begin Disposal F Transfer this compound to Denaturing Agent E->F G Agitate Mixture to Ensure Denaturation F->G H Dispose of Container in Appropriate Waste Stream G->H I Complete and Sign Logbook Entry H->I Finalize Documentation J Retain Logbook for a Minimum of 2 Years I->J

Caption: Workflow for the compliant disposal of this compound.

Disclaimer: This information is intended as a guide and does not replace the need to consult your institution's specific safety protocols and the latest federal, state, and local regulations. Always refer to the Safety Data Sheet (SDS) for the specific chemical denaturing agent used.

References

Essential Safety and Operational Protocols for Handling RTI-111-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling and disposal of RTI-111-d3, a deuterated analog of the potent psychoactive compound RTI-111 (Dichloropane). Given that RTI-111 is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and is classified as a Schedule II controlled substance in the United States, stringent safety protocols are mandatory to ensure the safety of laboratory personnel and to maintain regulatory compliance. The information presented here is a synthesis of best practices for handling potent psychoactive compounds and hazardous materials.

Health Hazard Information

Primary Routes of Exposure: Inhalation, ingestion, and skin or eye contact.

Potential Health Effects:

  • Acute: As a stimulant, acute exposure may lead to significant physiological and psychological effects, including but not limited to, increased heart rate and blood pressure, respiratory distress, and central nervous system stimulation.

  • Chronic: The long-term health effects of exposure have not been well-documented. However, based on its pharmacological class, chronic exposure could lead to cardiovascular, neurological, and psychological complications.

Due to its high potency, even small quantities of this compound should be considered hazardous. All personnel must be thoroughly trained in the safe handling of potent compounds before working with this substance.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment. The following table summarizes the minimum required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDouble-gloving is required. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA buttoned, long-sleeved lab coat is mandatory. Consider a disposable gown for procedures with a higher risk of contamination.
Eye Protection Safety GogglesMust be worn at all times in the laboratory.
Face Protection Face ShieldRequired when there is a risk of splashes or aerosol generation. To be worn in conjunction with safety goggles.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is critical to minimize the risk of exposure and to ensure the responsible use of this controlled substance.

1. Engineering Controls:

  • All work with this compound must be performed in a designated area within a certified chemical fume hood.

  • The fume hood should be tested and certified to ensure proper airflow.

2. Weighing and Solution Preparation:

  • Weighing of the solid compound should be done on a tared weigh paper or in a suitable container within the fume hood.

  • Use anti-static equipment if available to prevent dispersal of the powder.

  • Prepare solutions within the fume hood, adding the solvent to the solid to minimize aerosolization.

3. Storage:

  • This compound is a Schedule II controlled substance and must be stored in a securely locked, substantially constructed cabinet or safe.[1]

  • Access to the storage location must be strictly limited to authorized personnel.

  • Maintain a detailed and accurate inventory log of the substance, documenting all amounts used and disposed of.[1]

Disposal Plan

The disposal of controlled substances is strictly regulated. All waste containing this compound must be rendered "non-retrievable" to prevent diversion and environmental contamination.

1. Waste Segregation:

  • All materials that come into contact with this compound, including gloves, weigh papers, pipette tips, and contaminated glassware, must be considered hazardous waste.

  • Segregate this waste from other laboratory waste streams in clearly labeled, sealed containers.

2. Deactivation and Disposal Procedure:

  • For residual amounts of this compound, a chemical deactivation process is recommended prior to disposal.

  • A common method for the disposal of small quantities of controlled substances in a research setting involves mixing the substance with a solution that renders it non-recoverable.[1]

  • Consult your institution's Environmental Health and Safety (EHS) office for approved deactivation protocols.

  • After deactivation, the resulting waste must be disposed of as hazardous chemical waste through your institution's approved waste management program.[2]

Emergency Procedures: Spill and Exposure Response

Spill Cleanup:

  • Evacuate and Secure: If a significant spill occurs, evacuate the immediate area and restrict access.

  • Alert Personnel: Inform your supervisor and the institutional EHS office immediately.

  • Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and eye/face protection.

  • Contain the Spill: Use an absorbent material, such as a chemical spill pillow or vermiculite, to contain the spill.

  • Clean the Area: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, as recommended by your EHS office.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS office.

Experimental Workflow for Handling this compound

G start Start: Obtain this compound risk_assessment Conduct Risk Assessment start->risk_assessment Plan Experiment ppe Don Appropriate PPE risk_assessment->ppe Identify Hazards fume_hood Work in Certified Fume Hood ppe->fume_hood Enter Lab weighing Weigh Solid Compound fume_hood->weighing Prepare for Handling solution_prep Prepare Solution weighing->solution_prep Transfer Solid experiment Conduct Experiment solution_prep->experiment Use in Procedure decontamination Decontaminate Work Area & Equipment experiment->decontamination Complete Work waste_disposal Dispose of Waste (Render Non-Retrievable) decontamination->waste_disposal Segregate Waste end End: Document Use and Disposal waste_disposal->end Follow Institutional Protocol

Caption: Workflow for the safe handling of this compound.

References

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